Fmoc-L-phenylglycinol
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSPGUSOQBNRU-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Fmoc-L-phenylglycinol
Introduction
In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out as a cornerstone for the protection of amines, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its utility stems from its stability under acidic conditions and its facile cleavage under mild basic conditions, typically with a secondary amine like piperidine.[1][2] This orthogonality allows for the selective deprotection of the N-terminus while acid-labile side-chain protecting groups remain intact.[1][3]
L-phenylglycinol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.[4][5] The introduction of the Fmoc protecting group onto L-phenylglycinol yields Fmoc-L-phenylglycinol, a key intermediate that can be seamlessly integrated into peptide chains or utilized in the synthesis of more complex chiral ligands and catalysts.[6][7] This guide provides an in-depth technical overview of the synthesis of this compound from L-phenylglycinol, detailing the underlying chemical principles, a robust experimental protocol, and methods for characterization and troubleshooting.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound involves the nucleophilic attack of the primary amine of L-phenylglycinol on the electrophilic carbonyl carbon of an Fmoc-donating reagent, typically 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).[2][8] The reaction is a classic example of a Schotten-Baumann reaction when performed in a biphasic system with an aqueous base.[8]
The key steps of the mechanism are as follows:
-
Deprotonation of the Amine: In the presence of a base (e.g., sodium bicarbonate, triethylamine), the primary amino group of L-phenylglycinol is deprotonated, increasing its nucleophilicity. While the hydroxyl group is also a nucleophile, the amine is generally more reactive towards acylating agents like Fmoc-Cl under these conditions.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated L-phenylglycinol attacks the electrophilic carbonyl carbon of Fmoc-Cl. This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable Fmoc-carbamate.
-
Neutralization: The liberated hydrochloric acid is neutralized by the base present in the reaction mixture.
The choice of base is critical. A mild base like sodium bicarbonate is often preferred in aqueous-organic solvent mixtures to avoid side reactions, such as the hydrolysis of Fmoc-Cl or the formation of undesired byproducts.[8] The reaction is typically carried out at a reduced temperature initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure completion.[9]
Reaction Visualization
Caption: The overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of this compound with a high yield and purity.
Materials and Reagents:
-
L-Phenylglycinol
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)[10]
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution of L-phenylglycinol: In a 250 mL round-bottom flask, dissolve L-phenylglycinol (1.0 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2.2 equivalents). Stir the mixture at room temperature until the L-phenylglycinol is completely dissolved.
-
Addition of Fmoc-Cl: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve Fmoc-Cl (1.05 equivalents) in 1,4-dioxane. Slowly add the Fmoc-Cl solution to the stirred L-phenylglycinol solution over 30 minutes, ensuring the temperature remains between 0-5 °C.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).[9]
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-Cl and other nonpolar impurities. Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[9] A white precipitate of this compound should form.
-
-
Extraction:
-
Extract the precipitated product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts in a clean flask.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.
-
-
Purification:
Data Presentation
| Parameter | Value | Rationale |
| L-Phenylglycinol | 1.0 eq | The limiting reagent. |
| Fmoc-Cl | 1.05 eq | A slight excess ensures complete reaction of the starting material. |
| Sodium Bicarbonate | 2.2 eq | Acts as a base to neutralize HCl byproduct and facilitate the reaction.[8] |
| Reaction Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction; warming ensures completion.[9] |
| Reaction Time | 12-16 hours | Allows the reaction to proceed to completion for a high yield.[9] |
| Purification Method | Recrystallization | A standard and effective method for purifying solid organic compounds.[9][11] |
| Expected Yield | > 90% | Based on typical Fmoc protection reactions. |
Characterization and Quality Control
To ensure the successful synthesis and purity of this compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized this compound. The spectra should show characteristic peaks for the Fmoc group and the phenylglycinol moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₂₃H₂₁NO₃, MW: 359.42 g/mol ).[13]
-
Melting Point: The measured melting point should be consistent with the literature value for pure this compound.
| Analytical Method | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 7.25-7.35 (m, 5H), 5.30 (br s, 1H), 4.85 (m, 1H), 4.40 (m, 2H), 4.22 (t, 1H), 3.80 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.8, 143.8, 141.3, 139.8, 128.7, 127.7, 127.1, 126.5, 125.1, 120.0, 67.2, 60.1, 57.8, 47.2 |
| Mass Spec (ESI+) | m/z 360.15 [M+H]⁺, 382.13 [M+Na]⁺ |
| Purity (HPLC) | >98%[12] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Hydrolysis of Fmoc-Cl; Loss of product during work-up or purification. | Ensure Fmoc-Cl is fresh and added slowly at low temperature. Increase reaction time. Be careful during extraction and recrystallization steps. |
| Impure Product (multiple spots on TLC) | Unreacted starting materials; Formation of byproducts (e.g., di-Fmoc protected product, hydrolysis of Fmoc-Cl). | Optimize reaction conditions (temperature, stoichiometry). Improve the efficiency of the work-up and purification steps. Consider column chromatography if recrystallization is insufficient. |
| Oily Product Instead of Solid | Presence of solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Re-purify by recrystallization or column chromatography. |
| Incomplete Dissolution of Starting Materials | Inappropriate solvent system or insufficient solvent volume. | Increase the volume of the solvent mixture. Ensure vigorous stirring. |
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from L-phenylglycinol is a straightforward yet critical transformation for researchers in peptide synthesis and drug development. The protocol detailed in this guide, grounded in established chemical principles, offers a reliable method for obtaining this valuable building block in high yield and purity. By understanding the reaction mechanism and potential pitfalls, scientists can efficiently produce this compound and confidently employ it in their synthetic endeavors.
References
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
ChemBK. FMOC-chloride. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]
-
American Chemical Society. 9-Fluorenylmethyloxycarbonyl chloride. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
ResearchGate. Derivatization reaction of FMOC-Cl with an amine and an alcohol. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl chloride. [Link]
- Google Patents.
-
ResearchGate. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
National Institutes of Health. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. [Link]
-
AA Blocks. This compound. [Link]
-
National Institutes of Health. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]
-
ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
-
National Institutes of Health. Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity. [Link]
-
Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
-
Aapptec Peptides. L-Phenylglycinol. [Link]
Sources
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- 4. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. aablocks.com [aablocks.com]
Fmoc-L-phenylglycinol CAS number and molecular weight
An In-Depth Technical Guide to Fmoc-L-Phenylglycinol: Synthesis, Applications, and Expert Protocols
Introduction: Beyond the Standard Amino Acid
In the landscape of peptide synthesis and drug development, the repertoire of building blocks extends far beyond the canonical twenty amino acids. Chiral molecules like this compound (N-(9-Fluorenylmethoxycarbonyl)-L-phenylglycinol) represent a critical class of reagents that empower chemists to design novel therapeutics with enhanced properties. This guide provides an in-depth technical overview of this compound, moving beyond basic specifications to explore its synthesis, strategic applications, and the expert-level protocols required for its successful implementation.
At its core, this compound is the N-terminally protected amino alcohol derivative of L-phenylglycine. This structural distinction—the presence of a primary alcohol in place of a carboxylic acid—is fundamental to its unique utility. While standard Fmoc-amino acids are designed for the routine elongation of a peptide backbone via amide bond formation, this compound is employed to introduce a C-terminal alcohol, creating what is known as a peptide alcohol. Such modifications are pivotal in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule, grounded in both chemical principles and field-proven insights.
Core Physicochemical & Structural Data
A precise understanding of a reagent's properties is the foundation of its effective application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 215178-44-2 | [1][2] |
| Molecular Formula | C₂₃H₂₁NO₃ | [2] |
| Molecular Weight | 359.42 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Stereochemistry | (S)-configuration | |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 6 | [2] |
Below is the chemical structure of this compound, illustrating the key functional groups: the base-labile Fmoc protecting group, the chiral center, and the terminal hydroxyl group.
Caption: Chemical Structure of this compound.
Synthesis and Manufacturing Insights
The synthesis of this compound is a two-stage process, starting from a readily available, chiral precursor. Understanding this pathway is crucial for quality control and for appreciating the potential impurities that may be present in the final product.
-
Stage 1: Precursor Synthesis. The direct precursor is the chiral amino alcohol, L-phenylglycinol (CAS 20989-17-7)[3]. While historically produced by the chemical reduction of L-phenylglycine, modern, greener approaches utilize biocatalytic cascades. For instance, engineered E. coli can convert bio-based L-phenylalanine into chiral phenylglycinol in a multi-step enzymatic process, offering high enantiomeric excess (>99% ee) and yield[4].
-
Stage 2: N-Terminal Protection. The final step is the protection of the primary amine of L-phenylglycinol with the Fmoc group. This is a standard reaction in organic synthesis.
The general workflow for the Fmoc protection stage is depicted below.
Caption: General workflow for the synthesis of this compound.
Expert Commentary on Synthesis
The choice between Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) and Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) as the protecting agent is a key decision[5]. Fmoc-OSu is often preferred as it is more stable and the reaction byproducts (N-hydroxysuccinimide) are generally easier to remove than the HCl generated from Fmoc-Cl. The use of a mild inorganic base like sodium bicarbonate is critical to neutralize the acid byproduct without causing unwanted side reactions. Rigorous purification is essential to remove any unreacted L-phenylglycinol or dibenzofulvene-related impurities, which could interfere with subsequent peptide synthesis reactions.
Core Applications in Research and Drug Development
The utility of this compound stems from its unique structure, enabling applications that are inaccessible with standard Fmoc-amino acids.
Synthesis of C-Terminal Peptide Alcohols
The Challenge: Conventional Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal amino acid to a resin via its carboxylic acid[6]. Amino alcohols lack this carboxylic acid handle, making the synthesis of peptide alcohols by standard methods impossible[7][8].
The Solution: this compound provides the starting point for building a peptide chain that terminates in an alcohol. The synthesis is initiated by attaching the hydroxyl group of this compound to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin. This covalent linkage leaves the N-terminal Fmoc group available for removal, allowing the peptide chain to be elongated in the standard C-to-N direction.
Why It Matters in Drug Development:
-
Metabolic Stability: The C-terminal amide or carboxylic acid of a natural peptide is often a primary site for enzymatic degradation by proteases. Replacing it with a more stable alcohol moiety can significantly increase the peptide's in vivo half-life.
-
Receptor Binding: Peptide alcohols can act as transition-state analogs for protease inhibitors or may exhibit altered binding affinities to target receptors due to different hydrogen bonding capabilities.
-
Precursors: Peptide alcohols are valuable precursors for synthesizing peptide aldehydes, a well-known class of potent protease inhibitors[7].
Chiral Auxiliary in Asymmetric Synthesis
The Principle: A chiral auxiliary is a molecule with a defined stereocenter that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single desired enantiomer[9]. After the reaction, the auxiliary is cleaved and can often be recovered.
Application of this compound: The precursor, L-phenylglycinol, is a known chiral auxiliary used in the asymmetric synthesis of other amino acids[10]. The Fmoc-protected version can serve a similar role in multi-step syntheses where the amine needs to be masked during early steps. The fixed (S)-stereocenter of the phenylglycinol moiety sterically hinders one face of the attached molecule, forcing incoming reagents to attack from the opposite, less-hindered face. This spatial control is the basis for achieving high diastereoselectivity in reactions like alkylations or aldol additions.
Caption: Logical workflow of this compound as a chiral auxiliary.
Experimental Protocols: A Practical Guide
The following protocols are presented with the causality and expert insights expected from a Senior Application Scientist. They represent self-validating systems where success at each stage is predicated on careful execution.
Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the crucial first step for SPPS of a peptide alcohol: anchoring the building block to the solid support.
Rationale: 2-CTC resin is chosen for its extreme acid lability, which allows the final peptide alcohol to be cleaved under very mild conditions (e.g., dilute trifluoroacetic acid), preserving acid-sensitive side-chain protecting groups if necessary. The hydroxyl group of this compound acts as the nucleophile, attaching to the trityl linker. A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is used to activate the resin without causing premature Fmoc deprotection[11].
Methodology:
-
Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, ~1.5 mmol/g loading) in a peptide synthesis vessel. Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation[11]. Drain the solvent.
-
Loading Solution Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading, ~3.0 mmol, ~1.08 g) in anhydrous DCM (10 mL). Add diisopropylethylamine (DIPEA) (4 equivalents, ~6.0 mmol, ~1.05 mL).
-
Coupling Reaction: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Expert Insight: The reaction progress can be monitored by taking a small sample of the supernatant, quenching with methanol, and analyzing by TLC to observe the disappearance of the starting material.
-
-
Capping: To block any remaining unreacted chlorotrityl sites, drain the reaction solution and add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v, 10 mL). Agitate for 30 minutes.
-
Causality: This step is critical to prevent the formation of deletion sequences during subsequent peptide elongation. Methanol acts as a small nucleophile that caps the reactive sites.
-
-
Washing: Drain the capping solution. Wash the resin extensively to remove all excess reagents. A typical wash cycle is: 3x DCM, 3x N,N-Dimethylformamide (DMF), 3x DCM.
-
Drying and Substitution Calculation: Dry the resin under high vacuum. The final substitution (loading) can be determined gravimetrically (by weight gain) or spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.
Protocol 2: Peptide Elongation and Cleavage
This protocol outlines the steps following the successful loading of the initial amino alcohol.
Rationale: The process follows standard Fmoc-SPPS chemistry. The Fmoc group is removed with a secondary amine base (piperidine), liberating the N-terminal amine for the next coupling reaction[5][12]. A coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is used to activate the incoming Fmoc-amino acid, facilitating efficient amide bond formation. The final cleavage uses a mild acidic cocktail to release the peptide alcohol from the 2-CTC resin.
Methodology:
-
Fmoc Deprotection:
-
Swell the this compound-resin in DMF (10 mL) for 30 minutes.
-
Drain and add a solution of 20% piperidine in DMF (10 mL)[13]. Agitate for 3 minutes.
-
Drain and add a fresh 20% piperidine/DMF solution. Agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation: Perform a Kaiser test on a few beads of resin. A negative result (beads remain yellow) indicates a complete coupling reaction. If positive (blue beads), the coupling step should be repeated.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 1 and 2 for each amino acid in the sequence.
-
Final Cleavage:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail of 1-2% Trifluoroacetic acid (TFA) in DCM.
-
Add the cocktail to the resin (10 mL/g) and agitate for 2 minutes. Drain the solution into a flask containing pyridine (to neutralize the acid). Repeat this cleavage step 5-10 times.
-
Combine the filtrates, evaporate the solvent under reduced pressure, and precipitate the crude peptide alcohol with cold diethyl ether.
-
Conclusion
This compound is a powerful, non-canonical building block that significantly expands the capabilities of synthetic chemists. Its primary role in the construction of peptide alcohols provides a direct and effective strategy for enhancing the drug-like properties of peptide therapeutics, particularly their metabolic stability. Furthermore, its application as a chiral auxiliary highlights its value in the broader field of asymmetric organic synthesis. By understanding the chemical principles behind its synthesis and application, and by employing robust, self-validating protocols, researchers can confidently integrate this compound into their workflows to accelerate the discovery and development of novel, high-value molecules.
References
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols, pp. 17-27. Humana Press.
- Douat, C., et al. (2011). Solid phase peptide synthesis of peptide alcohols. World Intellectual Property Organization.
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AA Blocks. This compound | 215178-44-2. [Link]
- Fields, G. B. & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
-
Góngora-Benítez, M., et al. (2010). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction. Angewandte Chemie International Edition, 49(1), 117-20. [Link]
-
Al-Warhi, T., et al. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]
-
AA Blocks. 215178-44-2 | MFCD01317845 | this compound. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Ueki, M., et al. (1988). Peptide Synthesis in Alcohol Solvents by the Mixed Anhydride Method Using Dimethylphosphinothioyl Chloride. Bulletin of the Chemical Society of Japan, 61(12), 4351-4356. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Aapptec Peptides. L-Phenylglycinol [20989-17-7]. [Link]
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Wang, J., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Chemistry, 23(16), 5858-5866. [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Cui, J., et al. (2018). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology for Biofuels, 11, 237. [Link]
-
Garner, P. & Park, J. M. (1992). An Efficient and Practical Synthesis of L-α-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. The Journal of Organic Chemistry, 57(13), 3791-3793. [Link]
-
ResearchGate. An improved and practical synthesis of Fmoc Rink linker. [Link]
-
van der Steen, F. H., et al. (1989). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 30(6), 765-768. [Link]
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- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 13. chem.uci.edu [chem.uci.edu]
Solubility of Fmoc-L-phenylglycinol in common organic solvents
An In-depth Technical Guide to the Solubility of Fmoc-L-phenylglycinol in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of (S)-N-(9-Fluorenylmethoxycarbonyl)-2-phenylglycinol (this compound), a critical building block in peptide synthesis and drug development. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document offers a framework for understanding its solubility based on first principles of physical organic chemistry. It presents a qualitative solubility profile, a detailed, field-proven experimental protocol for accurate quantitative determination via the equilibrium shake-flask method, and discusses the key factors influencing dissolution. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling this reagent to ensure reproducible and optimal results in their synthetic workflows.
Introduction: The Role of this compound in Modern Synthesis
This compound is a chiral amino alcohol derivative widely utilized in the synthesis of peptidomimetics, chiral auxiliaries, and complex pharmaceutical intermediates. The fluorenylmethoxycarbonyl (Fmoc) protecting group provides robust, base-labile protection of the amine, which is fundamental to modern solid-phase peptide synthesis (SPPS) and solution-phase methodologies[1]. The phenylglycinol core imparts unique conformational constraints and potential for non-covalent interactions within target molecules.
Effective use of this compound is contingent on its complete dissolution in the reaction solvent. Inadequate solubility can lead to a cascade of negative outcomes, including depressed reaction rates, incomplete couplings, and the generation of challenging impurities, ultimately compromising the yield and purity of the final product[2]. Therefore, a thorough understanding of its solubility characteristics is not merely a matter of convenience but a prerequisite for robust process development and scale-up.
Theoretical Framework for Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which, in chemical terms, relates to the interplay of intermolecular forces between the solute and solvent molecules. The structure of this compound possesses distinct regions that dictate its solubility behavior:
-
The Fmoc Group: This large, polycyclic aromatic system is highly nonpolar and hydrophobic. It contributes significantly to the molecule's solubility in nonpolar and polar aprotic organic solvents through van der Waals forces and π-π stacking interactions.
-
The Phenyl Group: Similar to the Fmoc moiety, the benzyl side chain is nonpolar and hydrophobic, further enhancing its affinity for aromatic and nonpolar solvents.
-
The Carbamate and Hydroxyl Groups: These functionalities contain polar N-H, C=O, and O-H bonds, capable of acting as hydrogen bond donors and acceptors. These groups are critical for solubility in polar protic and aprotic solvents.
The overall solubility is a balance between these competing features. We can predict that solvents capable of effectively solvating both the large, nonpolar regions and the smaller, polar functionalities will be the most effective.
Qualitative Solubility Profile of this compound
While precise, quantitative solubility data for this compound is not widely available in peer-reviewed literature, a qualitative assessment can be made based on the solubility of structurally similar Fmoc-protected amino acids and general principles of physical organic chemistry[2][3]. The following table provides an estimated solubility profile at ambient temperature (20-25°C).
| Solvent Class | Solvent | Polarity Index[4] | Predicted Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | Highly Soluble | Excellent ability to solvate both the Fmoc group and the polar functionalities. The standard solvent for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | Highly Soluble | Similar to DMF, highly effective at dissolving Fmoc-protected compounds. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | Strong hydrogen bond acceptor, effectively solvates the polar groups. | |
| Acetonitrile (ACN) | 5.8 | Moderately Soluble | Less polar than DMF/NMP; may have limitations at high concentrations. | |
| Acetone | 5.1 | Moderately Soluble | Capable of dissolving the compound, but lower polarity may limit capacity. | |
| Tetrahydrofuran (THF) | 4.0 | Sparingly to Moderately Soluble | Lower polarity and weaker hydrogen bonding capability reduce its effectiveness. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Moderately to Highly Soluble | Effectively solvates the large nonpolar groups. Often used in peptide synthesis. |
| Chloroform | 4.1 | Moderately Soluble | Similar to DCM, good for nonpolar regions but less effective for polar groups. | |
| Polar Protic | Methanol (MeOH) | 5.1 | Sparingly Soluble | Can hydrogen bond, but the large nonpolar moiety limits solubility. |
| Ethanol (EtOH) | 4.3 | Sparingly Soluble | Less polar than methanol, resulting in lower solubility. | |
| 2-Propanol (IPA) | 3.9 | Sparingly to Insoluble | Increased hydrocarbon character further reduces solubility. | |
| Nonpolar | Toluene | 2.4 | Sparingly to Insoluble | Can interact with aromatic systems but lacks the polarity to solvate the hydroxyl and carbamate groups. |
| Hexanes / Heptane | 0.1 | Insoluble | Lacks the necessary polarity and hydrogen bonding capability. | |
| Ester | Ethyl Acetate (EtOAc) | 4.4 | Sparingly to Moderately Soluble | Moderate polarity allows for some dissolution. |
Quantitative Determination of Solubility: An Experimental Protocol
For applications requiring precise concentration control, experimental determination of solubility is essential. The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state[5][6].
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions. The concentration is then determined using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (purity >98%)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Temperature-controlled orbital shaker or rotator
-
Calibrated positive displacement pipette
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (detection at ~265 nm for the Fmoc group)
Step-by-Step Methodology
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of this compound into a glass vial. "Excess" means the amount is sufficient to ensure a solid phase remains at equilibrium. A starting point is to add approximately 2-3 times the estimated solubility. For a new compound, start with ~20-50 mg in 2 mL of solvent.
-
Precisely add a known volume (e.g., 2.00 mL) of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a moderate speed (e.g., 150-250 RPM) for a predetermined time to reach equilibrium. A typical duration is 24 to 48 hours. It is crucial to establish the time to equilibrium in preliminary studies by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration plateaus[7].
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to sediment for at least 1 hour at the same constant temperature.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter. Causality Note: The filter material must be chemically compatible with the solvent to prevent leaching of extractables or adsorption of the analyte[5]. PTFE is a common choice for a wide range of organic solvents.
-
-
Sample Analysis (Quantification):
-
Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Prepare a multi-point calibration curve using accurately weighed standards of this compound.
-
Analyze the diluted sample and standards by HPLC. A reverse-phase C18 column is typically suitable.
-
Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as mg/mL or moles/L (M).
-
Report the temperature at which the measurement was conducted.
-
Perform the entire experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Experimental Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.
Conclusion
References
-
Reich, H. J. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. University of Wisconsin. Retrieved from [Link]
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]
-
University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]
-
World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. Retrieved from [Link]
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. (Note: While the original paper is not directly linked, its methodology is the foundation of modern shake-flask protocols described in sources like WHO[5] and other pharmaceutical guidelines.)
-
Otsuka, S., et al. (2022). Harmonization of experimental procedures for solubility measurements by the shake-flask method for low-solubility drugs to reduce inter-laboratory variance. Pharmaceutics, 14(11), 2496. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Albericio, F., et al. (2018). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. Green Chemistry, 20(8), 1763-1770. (Note: This is an example of literature discussing solubility of Fmoc-amino acids in novel solvents, the full text of which can be found via academic search engines. A related diagram is available at [Link])
-
Palomino-Salas, S., et al. (2020). New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. International Journal of Pharmaceutics, 587, 119665. Retrieved from [Link]
-
Paluch, M., & Szlaska, M. (1983). Selectivity of organic solvents in micellar liquid chromatography of amino acids and peptides. Journal of Chromatography A, 280, 299-305. Retrieved from [Link]
-
ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. [Image]. Retrieved from [Link]
-
Chakravarty, A. N., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 64(3), 136-139. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Note: This is a foundational review on Fmoc chemistry, accessible through academic libraries and search engines.)
Sources
Fmoc-L-Phenylglycinol: Strategic Applications in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylethanol, commonly known as Fmoc-L-phenylglycinol, is a chiral building block of significant utility in modern organic chemistry. Derived from the chiral amino alcohol L-phenylglycinol[1][2], its unique structural features—a bulky, base-labile Fmoc protecting group, a chiral center, and a primary alcohol—make it a versatile tool for complex molecular construction. This guide provides an in-depth exploration of the core applications of this compound, moving beyond simple procedural outlines to deliver field-proven insights into its strategic deployment. We will examine its role in the synthesis of peptidomimetics and unnatural peptides, its function as a transient chiral auxiliary to control stereochemistry, and its use as a precursor for sophisticated chiral ligands in asymmetric catalysis. This document is intended for researchers and drug development professionals seeking to leverage the unique chemical properties of this compound to address contemporary synthetic challenges.
Introduction: The Molecular Architecture and Properties of this compound
This compound is a crystalline solid at room temperature.[3] Its structure is defined by three key functional domains:
-
The L-Phenylglycinol Core: This chiral amino alcohol provides the foundational stereochemistry. The presence of the phenyl group adjacent to the stereocenter influences reactivity and introduces aromatic interactions, while the vicinal amino and hydroxyl groups are key handles for synthetic elaboration.[4]
-
The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry.[5][6] Its primary advantage is its lability under mild basic conditions (e.g., piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection.[5][7][8] This orthogonality is crucial for complex, multi-step syntheses.
-
The Primary Hydroxyl Group: Unlike its carboxylic acid analogue, Fmoc-L-phenylglycine, the primary alcohol of this compound offers a distinct site for chemical modification, such as oxidation, esterification, or etherification, enabling its use in contexts beyond traditional peptide bond formation.
Table 1: Physicochemical Properties of this compound [9]
| Property | Value |
| CAS Number | 215178-44-2 |
| Molecular Formula | C₂₃H₂₁NO₃ |
| Molecular Weight | 359.42 g/mol |
| Appearance | White to off-white crystalline solid |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 6 |
Core Application I: A Building Block for Peptidomimetics and Unnatural Peptides
The incorporation of non-proteinogenic or "unnatural" amino acids is a powerful strategy in drug discovery to enhance the pharmacological properties of peptides.[10][11] Unnatural amino acids can improve metabolic stability against proteases, increase bioavailability, and constrain peptide conformation to improve receptor binding and selectivity.[10][12][13]
This compound serves as a precursor to introduce the valuable phenylglycine moiety. While direct incorporation often uses Fmoc-L-phenylglycine, the alcohol functionality of this compound allows for the synthesis of ester-linked side chains or other modifications prior to its conversion (via oxidation) to the corresponding carboxylic acid for peptide coupling.
Causality Behind Experimental Choices: The Racemization Challenge
A critical challenge when incorporating phenylglycine into a peptide sequence via solid-phase peptide synthesis (SPPS) is the high propensity for racemization at the α-carbon.[14][15]
Expertise & Experience: This racemization primarily occurs during the carboxyl group activation step required for amide bond formation. The electron-withdrawing nature of the adjacent phenyl group increases the acidity of the α-proton. In the presence of a base (like DIPEA, commonly used in coupling reactions), this proton can be abstracted, leading to the formation of a planar enolate intermediate, which subsequently loses its stereochemical information.[14] Standard coupling reagents like HATU/DIPEA are known to exacerbate this issue.[16]
Trustworthiness through Mitigation: To maintain stereochemical integrity, the choice of coupling reagents and conditions is paramount. Field-proven methods avoid strong, non-nucleophilic bases and utilize activation agents that minimize the lifetime of the activated species.
-
Recommended Coupling Reagents: Studies have shown that using COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with a hindered, weaker base like 2,6-dimethylpyridine (DMP) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with 2,4,6-trimethylpyridine (TMP) can significantly suppress racemization, retaining over 97% of the original configuration.[16]
-
Temperature Control: Performing the coupling at lower temperatures can also help to reduce the rate of epimerization.[14]
Experimental Protocol: Incorporating a Phenylglycine Moiety via SPPS
This protocol details the manual incorporation of Fmoc-L-phenylglycine (derived from the -glycinol precursor) into a growing peptide chain on a Rink Amide resin, using racemization-suppressing conditions.
-
Resin Preparation:
-
Swell 0.5 g of Rink Amide resin (e.g., 0.6 mmol/g loading) in 10 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel.[17]
-
Drain the DMF.
-
-
Fmoc Deprotection (of the N-terminal amino acid on the resin):
-
Add 10 mL of a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes and drain.[17][18]
-
Add a fresh 10 mL of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[17]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[19]
-
-
Amino Acid Coupling (Racemization-Suppressed Method):
-
In a separate vial, dissolve Fmoc-L-phenylglycine (3 eq relative to resin loading), and COMU (2.9 eq) in DMF.
-
Add 2,6-dimethylpyridine (DMP) (6 eq) to the solution. Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.[16]
-
Agitate the mixture at room temperature for 2-4 hours.
-
Validation: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) confirms the absence of free primary amines and indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.[19][20]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove excess reagents.[17]
-
-
Chain Elongation or Final Cleavage:
-
Repeat steps 2-4 for the next amino acid in the sequence.
-
Once the synthesis is complete, the peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[20]
-
Visualization: Fmoc-SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Core Application II: A Removable Chiral Auxiliary
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[21][22] After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The L-phenylglycinol core is an effective chiral auxiliary due to its rigid structure and the ability of its functional groups to chelate metals or direct reagents.
Expertise & Experience: In this application, the amine of L-phenylglycinol is typically acylated with a prochiral substrate (e.g., an α,β-unsaturated carboxylic acid derivative). The resulting amide is then subjected to a stereoselective reaction, such as a conjugate addition or an alkylation. The chiral environment established by the phenyl and hydroxyl groups of the auxiliary sterically blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to attack from the less hindered face.
Visualization: Logic of a Chiral Auxiliary
Caption: Logic flow for using L-phenylglycinol as a chiral auxiliary.
Core Application III: Precursor to Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral metal complex can generate large quantities of an enantiomerically enriched product.[23][24] The vicinal amino alcohol structure of L-phenylglycinol makes it an excellent scaffold for synthesizing various classes of chiral ligands, such as oxazolines and phosphine-amino alcohols.
Expertise & Experience: The synthesis often involves converting the primary alcohol to a leaving group or another functional handle, and/or modifying the amine. For example, reaction with a dicarboxylic acid derivative can lead to C2-symmetric bisoxazoline ligands.[23][25] These ligands can then coordinate with metal centers (e.g., Cu(II), Pd(II), Rh(I)), creating a chiral pocket around the metal that directs the stereochemical outcome of reactions like Friedel-Crafts alkylations, Diels-Alder reactions, or asymmetric hydrogenations.[23]
Example Application: Synthesis of Chiral Stationary Phases (CSPs)
Researchers have synthesized C2 and C3 symmetric chiral stationary phases for HPLC derived from (R)-phenylglycinol.[25] These CSPs were created by reacting (R)-phenylglycinol with phthaloyl dichlorides or 1,3,5-benzenetricarboxylic acid. The resulting materials demonstrated excellent capabilities in resolving a variety of chiral analytes, highlighting how the inherent chirality of phenylglycinol can be effectively translated into powerful analytical tools.[25]
Conclusion and Future Outlook
This compound is far more than a simple protected amino alcohol. It is a strategic chiral building block that provides access to valuable molecular architectures. Its primary application remains in the synthesis of peptides and peptidomimetics containing the phenylglycine residue, where a nuanced understanding of reaction conditions is critical to prevent racemization. Beyond this, its utility as a recoverable chiral auxiliary and as a precursor for a diverse range of chiral ligands for asymmetric catalysis underscores its versatility. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the strategic application of well-designed chiral building blocks like this compound will remain a cornerstone of efficient and elegant organic synthesis.
References
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- Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed.
- 215178-44-2 | MFCD01317845 | this compound. AA Blocks.
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library.
- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed.
- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.
- Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
- Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids. University of Bologna.
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- An Efficient and Practical Synthesis of L-.ALPHA.-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. ResearchGate.
- L-Phenylglycinol [20989-17-7]. Aapptec Peptides.
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. National Institutes of Health.
- L-Phenylglycinol 3182-95-4 wiki. Guidechem.
- Chiral auxiliary. Wikipedia.
- Chiral Auxiliaries. Sigma-Aldrich.
- The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. BOC Sciences.
- L-Phenylglycinol | 20989-17-7. Biosynth.
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycinate. Benchchem.
- Fmoc-L-amino acids. Aapptec Peptides.
- Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1. Aapptec Peptides.
- (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.
- Synthesis and Application of C2 and C3 Symmetric (R)-Phenylglycinol-Derived Chiral Stationary Phases. PubMed.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health.
- Understanding Fmoc-Gly-Gly-Gly-Gly-OH: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. Chemical Society Reviews (RSC Publishing).
- Unusual Amino Acids. Anaspec.
- Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry. Benchchem.
- Applications of Organic Chemistry. CHEM 312 Course Material.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
- Fmoc-Phg-OH ≥ 98.0 HPLC 102410-65-1. Sigma-Aldrich.
- Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. National Institutes of Health.
- Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. National Institutes of Health.
- Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals.
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- 24. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 25. Synthesis and Application of C2 and C3 Symmetric (R)-Phenylglycinol-Derived Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-L-phenylglycinol as a Chiral Building Block: A Technical Guide for Advanced Synthesis
Abstract: This technical guide provides an in-depth exploration of Fmoc-L-phenylglycinol, a pivotal chiral building block in modern organic and medicinal chemistry. We will dissect its fundamental properties, synthesis, and multifaceted applications, with a particular focus on its role as a chiral auxiliary in asymmetric synthesis and as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic rationale to empower strategic and efficient molecular design. We will delve into its application in the stereocontrolled synthesis of complex natural products and pharmacologically active molecules, illustrating its value in accelerating drug discovery pipelines.
The Strategic Imperative of Chirality in Drug Development
The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This structural reality dictates that the interaction between a drug molecule and its target is highly dependent on the three-dimensional arrangement of atoms. Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. The synthesis of enantiomerically pure compounds is, therefore, not an academic exercise but a critical necessity in modern drug development.[1]
The Chiral Auxiliary: A Tool for Stereochemical Control
Asymmetric synthesis aims to produce a target molecule as a single enantiomer. One of the most robust and reliable strategies to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another.[1][2] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[] This approach effectively converts the challenging task of separating enantiomers into the more manageable separation of diastereomers.[2]
L-phenylglycinol, derived from the amino acid L-phenylalanine, is a powerful and versatile chiral auxiliary.[4] Its rigid phenyl group and coordinating hydroxyl and amino functionalities provide a well-defined steric environment to effectively bias the approach of reagents.
Profile of this compound
This compound is a derivative of L-phenylglycinol where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to its utility, particularly in peptide synthesis.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | [5] |
| CAS Number | 215178-44-2 | [5][6] |
| Molecular Formula | C₂₃H₂₁NO₃ | [6] |
| Molecular Weight | 359.42 g/mol | [6] |
| Appearance | White to off-white solid | |
| Stereochemistry | (S)-configuration | [7][8] |
The Fmoc Group: A Cornerstone of Modern Synthesis
The Fmoc group is a base-labile protecting group, a feature that makes it orthogonal to the acid-labile protecting groups (like Boc and tBu) often used for amino acid side chains.[9] This orthogonality is the foundation of the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[10][11] The key advantages of the Fmoc group include:
-
Mild Deprotection: Removal is achieved with a mild base, typically a solution of piperidine in DMF, which preserves acid-sensitive functionalities elsewhere in the molecule.
-
Reduced Side Reactions: Fmoc deprotection does not generate the highly reactive cationic species that can cause side reactions with sensitive residues like Tryptophan or Methionine, a known issue in Boc-based strategies.[10]
-
Enhanced Solubility: Fmoc-protected amino acids generally exhibit good solubility in common SPPS solvents like DMF, ensuring efficient coupling reactions.
Synthesis and Preparation of this compound
The preparation of this compound is a two-step process involving the synthesis of the parent amino alcohol followed by the introduction of the Fmoc protecting group.
Synthesis of L-Phenylglycinol
Enantiopure L-phenylglycinol can be synthesized from the readily available and bio-based L-phenylalanine.[4] While several chemical reduction methods exist, recent advancements have focused on artificial biocatalytic cascades, which offer high conversion rates and exceptional enantiomeric purity (>99% ee) under mild conditions.[4] These enzymatic systems provide a more sustainable and efficient route compared to traditional chemical methods.[4]
Protocol: Fmoc Protection of L-Phenylglycinol
This protocol describes a standard procedure for the N-terminal protection of L-phenylglycinol. The causality behind this choice is the high reactivity of Fmoc-OSu with primary amines and the ease of purification of the final product.
Materials:
-
L-Phenylglycinol
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolution: Dissolve L-Phenylglycinol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. The bicarbonate base is crucial as it deprotonates the ammonium salt of the amino alcohol (if present) and neutralizes the acid byproduct of the reaction, driving the equilibrium towards the product.
-
Addition of Fmoc Reagent: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise at room temperature. Using a slight excess of the Fmoc reagent ensures complete consumption of the starting amino alcohol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, dilute the mixture with deionized water and extract three times with ethyl acetate. The desired product is more soluble in the organic phase, while inorganic salts remain in the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally brine. The acid wash removes any unreacted base, and the brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Asymmetric Synthesis
The primary role of this compound in this context is as a precursor to chiral auxiliaries. The Fmoc group is typically removed to free the amine, which is then incorporated into a substrate. Phenylglycinol-derived scaffolds have been instrumental in the enantioselective synthesis of numerous natural products, particularly alkaloids.[12][13][14]
A Scaffold for Complex Alkaloid Synthesis
The research group of Amat has extensively demonstrated the power of phenylglycinol-derived lactams in the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids.[13][14][15] Starting from a common phenylglycinol-derived oxazolopiperidone lactam, they have developed synthetic routes to a wide array of complex targets, including:
The phenylglycinol auxiliary rigidly controls the stereochemistry during key alkylation and cyclization steps, after which it is cleaved to reveal the enantiopure alkaloid core.[14]
General Workflow of Phenylglycinol-Mediated Synthesis
The strategic use of a phenylglycinol-derived auxiliary follows a logical and validated workflow. The temporary incorporation of the chiral moiety allows for diastereoselective transformations, which are often more facile to control and separate than enantioselective ones.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound functions as a non-proteinogenic amino acid building block.[5][16] Its incorporation into peptide sequences is a key strategy in drug development to introduce conformational constraints, enhance metabolic stability, or improve binding affinity to a target receptor.[16]
The Fmoc Deprotection Workflow
The iterative cycle of SPPS involves two key steps: coupling the next Fmoc-protected amino acid and deprotecting the N-terminal Fmoc group to allow for the subsequent coupling. The deprotection step is critical for the success of the synthesis.[17]
Mechanism of Fmoc Deprotection: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[17][18]
-
A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.
-
This is followed by a β-elimination, which releases the free amine of the peptide and dibenzofulvene (DBF).
-
The highly reactive DBF is immediately trapped by the amine base to form a stable adduct, driving the reaction to completion.[17]
Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Detailed Protocol: Standard Fmoc Deprotection in SPPS
This protocol is a self-validating system; successful deprotection is confirmed in the subsequent monitoring step before proceeding, ensuring the integrity of the final peptide.
Materials:
-
Fmoc-peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[19][20]
-
DMF for washing
-
Reaction vessel for SPPS (e.g., fritted syringe)
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 15-30 minutes. This is essential to ensure that all reactive sites within the resin beads are accessible to the reagents.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[18]
-
Agitation: Agitate the resin slurry for 1-3 minutes at room temperature.[18] This initial, short treatment removes the bulk of the Fmoc groups.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitation: Agitate the slurry for 5-10 minutes at room temperature to ensure complete removal of any remaining Fmoc groups.[19]
-
Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with several portions of DMF (e.g., 5 x 10 mL/g resin) to remove all traces of piperidine and the piperidine-DBF adduct. Residual base can interfere with the subsequent coupling step.[19]
-
Confirmation: Before proceeding to the next coupling step, perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, which validates the successful deprotection.[18]
Monitoring Fmoc Deprotection
Quantitative monitoring can be achieved by collecting the filtrate from the deprotection steps and measuring the UV absorbance of the piperidine-DBF adduct, which has a characteristic maximum at ~301 nm.[18] This allows for the calculation of the amount of Fmoc group cleaved, which can be used to assess the efficiency of each step in the synthesis.[18]
Case Studies in Drug Development
The utility of phenylglycinol as a chiral building block is best illustrated through its successful application in the synthesis of biologically active molecules.
-
Synthesis of Lepadins: The enantioselective synthesis of the marine alkaloids lepadins A-D was achieved using an (R)-phenylglycinol-derived tricyclic lactam.[12] This key intermediate allowed for the crucial stereochemical control required to assemble the complex cis-decahydroquinoline core of the natural products.[12]
-
Dopaminergic Agents: Optically pure benzyltetrahydroisoquinolines (BTHIQs), which are potent dopaminergic agents, were prepared stereoselectively using (R)- and (S)-phenylglycinol as chiral auxiliaries.[21] The auxiliary directed the reduction of an isoquinolinium salt. Subsequent removal of the phenylglycinol group yielded the target enantiomers. Biological evaluation showed that the (1S)-enantiomers bound to D1 and D2 dopamine receptors with 5-15 times higher affinity than their (1R)-counterparts, highlighting the critical importance of stereochemistry for pharmacological activity.[21]
Conclusion and Future Outlook
This compound and its parent compound, L-phenylglycinol, are more than just reagents; they are strategic tools for imparting stereochemical control in complex molecular architectures. As a chiral auxiliary, phenylglycinol provides a reliable and field-proven method for the asymmetric synthesis of natural products and pharmaceutical intermediates. In its Fmoc-protected form, it serves as a valuable non-canonical amino acid for modifying peptides to enhance their therapeutic properties. The continued development of novel synthetic methodologies leveraging these building blocks will undoubtedly continue to accelerate the discovery and development of new, stereochemically defined therapeutics.
References
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Wikipedia. Chiral auxiliary. [Link]
-
Comins, D. L., & Fulp, A. B. (2006). Enantioselective synthesis of lepadins A-D from a phenylglycinol-derived hydroquinolone lactam. The Journal of organic chemistry, 71(25), 9237–9242. [Link]
-
Amat, M., Pérez, M., Llor, N., Escolano, C., Molins, E., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of organic chemistry, 68(5), 1919–1928. [Link]
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Reddit. (2016). Can someone explain to me what are chiral auxiliaries?. [Link]
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Amat, M., Pérez, M., & Bosch, J. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications, 6(4), 515-524. [Link]
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J&K Scientific LLC. This compound | 215178-44-2. [Link]
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Esteve, C., et al. (2001). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of medicinal chemistry, 44(9), 1473–1481. [Link]
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Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
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ResearchGate. Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam | Request PDF. [Link]
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The Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]
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Echeverría, C., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 22(10), 1593. [Link]
-
Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]
-
Wang, R. (2001). Application of modified amino acid as a chiral building block in asymmetric synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(12), 1146-1149. [Link]
- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
AA Blocks. 215178-44-2 | MFCD01317845 | this compound. [Link]
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Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
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Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]
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Aapptec Peptides. L-Phenylglycinol [20989-17-7]. [Link]
-
Chen, R. R., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. AMB Express, 11(1), 22. [Link]
-
Terada, M. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. [Link]
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A Senior Application Scientist's Guide to Fmoc Protection in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide science, enabling the routine construction of complex biomolecules that drive both research and therapeutic development.[1] Central to this technology is the strategic use of protecting groups to ensure the selective formation of peptide bonds in the correct sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han, represents a paradigm of elegance and efficiency in this field.[2] Its base-lability provides an orthogonal protection scheme relative to the acid-labile side-chain protecting groups, a feature that has cemented Fmoc/tBu chemistry as the preferred method for modern peptide synthesis.[2][3] This guide provides an in-depth exploration of the principles, protocols, and critical considerations of Fmoc protection, designed to empower scientists with the causal understanding needed to optimize syntheses, troubleshoot challenges, and innovate with confidence.
The Principle of Orthogonality: The "Why" of Fmoc Chemistry
In peptide synthesis, controlling reactivity is paramount. Each amino acid possesses at least two reactive functional groups: the α-amino group and the α-carboxyl group. To build a peptide, one must ensure that the carboxyl group of an incoming amino acid reacts only with the amino group of the N-terminal residue of the growing chain, preventing self-polymerization or unwanted side reactions.[3] This control is achieved through the use of protecting groups.
The genius of the Fmoc/tBu strategy lies in its orthogonality .[4][5] This principle dictates that multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[5][6] In Fmoc SPPS, this manifests in a two-tiered system:
-
Temporary Nα-Protection: The Fmoc group masks the N-terminus of the growing peptide. It is selectively removed at the beginning of each coupling cycle using a mild base, typically piperidine.[2][3]
-
Permanent Side-Chain Protection: Acid-labile groups, most commonly based on tert-butyl (tBu), protect reactive amino acid side chains throughout the synthesis.[2][3] These are only removed at the very end during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[3][7]
This orthogonal arrangement prevents the premature deprotection of side chains during the iterative Nα-deprotection steps, a significant advantage over older methods like Boc/Bzl chemistry which relied on differential acid lability and risked gradual loss of side-chain protection with each cycle.[2][8]
The Core Fmoc-SPPS Cycle: A Mechanistic Walkthrough
The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid residue. Understanding the chemistry behind each step is crucial for troubleshooting and optimization.
Step 1: Nα-Fmoc Deprotection
The cycle begins with the removal of the Fmoc group from the resin-bound peptide to expose a free primary or secondary amine.
-
Mechanism: The process is a base-catalyzed β-elimination. A secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF), first abstracts the acidic proton on the fluorene ring system.[3][9] This initiates an elimination reaction, releasing carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF).[3][10] The excess piperidine in the solution then acts as a nucleophile, trapping the DBF to form a stable piperidine-fulvene adduct, which is easily washed away.[3][9]
Caption: Mechanism of Fmoc deprotection by piperidine.
-
Causality: Piperidine is an ideal reagent because it is a strong enough base to deprotonate the fluorene moiety but not strong enough to induce side reactions on the peptide backbone or side-chain protecting groups. As a secondary amine, it is also an excellent scavenger for the DBF byproduct, preventing it from reacting with the newly deprotected N-terminus.[3][9]
Step 2: Activation and Coupling
With a free amine available, the next Fmoc-protected amino acid is introduced to form a new peptide bond.
-
Mechanism: The carboxylic acid of the incoming amino acid must first be activated to make it more electrophilic. This is achieved using a coupling reagent . Common reagents fall into two main classes: aminium/uronium salts (e.g., HBTU, HATU, HCTU) and carbodiimides (e.g., DIC).[11][12][13]
-
With aminium salts like HBTU, the reagent reacts with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea active ester.[14] This ester is then rapidly attacked by the free amine of the peptide-resin, forming the peptide bond.
-
With carbodiimides like DIC, an additive such as Oxyma or HOBt is required to form an active ester and suppress racemization.[14][15]
-
The Full Cycle Visualization
The entire process is an iterative loop of deprotection, washing, coupling, and more washing, repeated until the desired sequence is assembled.
Caption: The core iterative workflow of Fmoc-SPPS.
Key Reagents and Strategic Choices
The success of a synthesis depends heavily on the appropriate selection of resins, protecting groups, and coupling reagents.
Side-Chain Protection Strategy
The choice of side-chain protecting group is critical and must be stable to the basic conditions of Fmoc removal yet labile to the final acidic cleavage.[3] The tert-butyl (tBu) group is the most common choice for many amino acids.
| Amino Acid | Common Side-Chain Protecting Group | Rationale for Use |
| Asp, Glu | OtBu (tert-butyl ester) | Standard acid-labile group.[2] |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | Prevents O-acylation during coupling.[16] |
| Lys, Orn | Boc (tert-butyloxycarbonyl) | Standard acid-labile protection for amines. |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | More acid-labile than older groups (e.g., Pmc), reducing potential side reactions during cleavage.[2] |
| His | Trt (Trityl) | Protects the imidazole ring from modification and racemization.[16] |
| Cys | Trt (Trityl), Acm (Acetamidomethyl) | Trt is standard and acid-labile. Acm is stable to TFA and allows for selective, orthogonal disulfide bond formation on-resin or post-cleavage.[16] |
| Asn, Gln | Trt (Trityl) | Protects the side-chain amide from dehydration to a nitrile under certain activation conditions.[2] |
Coupling Reagents: A Comparative Overview
The choice of coupling reagent is a balance between reaction speed, cost, and the potential for side reactions like racemization.[11][12]
| Reagent Class | Examples | Speed | Racemization Risk | Key Considerations |
| Aminium/Uronium | HATU, HCTU, HBTU | Very Fast | Very Low (HATU/HCTU), Low (HBTU) | Highly efficient and reliable for standard and difficult couplings.[12][13] HATU is often preferred for its speed and low racemization potential.[13] |
| Phosphonium | PyBOP, PyAOP | Fast | Low | Very effective, but byproducts can be more difficult to wash away than those from aminium salts.[12] |
| Carbodiimide | DIC | Moderate-Slow | Low (with additive) | Cost-effective. Requires an additive (e.g., Oxyma, HOBt) to accelerate the reaction and suppress racemization. DIC is preferred over DCC in SPPS because its urea byproduct is soluble in DMF.[15] |
Experimental Protocols: A Self-Validating System
These protocols represent standard, field-proven methodologies. Consistency in execution is key to reproducibility.
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[17]
-
Solvent Removal: Drain the DMF solvent.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes.[7][17] For sequences prone to aggregation, a second treatment of 10-15 minutes may be beneficial.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the fulvene adduct.[17]
-
Verification (Optional): Perform a qualitative ninhydrin (Kaiser) test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection.[7]
Protocol 2: Standard HBTU/DIPEA Coupling
-
Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Activation: Add DIPEA (2 equivalents relative to the amino acid) to the solution and vortex briefly. The solution will typically turn yellow, indicating activation. Allow pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 30-60 minutes.[7] Reaction times may be extended for sterically hindered amino acids or difficult sequences.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 3: Final Cleavage and Global Deprotection
Safety Precaution: Always perform cleavage reactions in a well-ventilated fume hood. TFA is highly corrosive.[18]
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail based on the peptide's amino acid composition. A standard, robust cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[19]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[17][20]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.
Troubleshooting Common Side Reactions
Even with optimized protocols, side reactions can occur. Understanding their cause is the first step to prevention.
| Side Reaction | Description & Cause | Prevention & Mitigation Strategies |
| Aspartimide Formation | The backbone nitrogen of the residue following an Asp attacks the side-chain ester, forming a five-membered succinimide ring. This can hydrolyze to give a mixture of desired α-aspartyl and undesired β-aspartyl peptide, or be opened by piperidine.[2][21] Most common in -Asp-Gly- sequences.[2] | Use sterically hindered Asp side-chain protecting groups (e.g., OMpe, OBno).[21][22] Add 0.1 M HOBt to the piperidine deprotection solution to lower the effective basicity.[22][23] |
| Racemization | Loss of stereochemical integrity (L- to D-amino acid conversion), primarily during the activation step. Cys and His are particularly susceptible.[2][24] | Use additives like Oxyma or HOBt with carbodiimide activation. For susceptible residues, use lower coupling temperatures or employ pre-formed active esters.[15][24] Avoid prolonged pre-activation times. |
| Diketopiperazine (DKP) Formation | At the dipeptide stage, the newly deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[1][25] Most common with Pro or Gly in position 1 or 2.[23] | Use 2-chlorotrityl (2-CTC) resin, as its steric bulk hinders the back-biting reaction.[23] Couple the third amino acid immediately after deprotection of the second. |
| Incomplete Coupling/Deprotection | Often caused by peptide aggregation on the resin, which blocks access to reactive sites.[23] | Use aggregation-disrupting solvents (e.g., NMP instead of DMF) or additives.[23] Employ microwave-assisted synthesis to increase reaction kinetics.[9] Use "difficult sequence" coupling reagents like HATU.[13] |
Conclusion
The Fmoc protection strategy is a powerful and versatile tool that has defined the modern era of peptide synthesis. Its success is rooted in the chemical elegance of its base-labile protecting group and the principle of orthogonality, which allows for the clean, stepwise assembly of complex peptides under mild conditions.[3][26] By understanding the mechanisms behind each step—from deprotection to final cleavage—and by making informed choices about reagents and protocols, researchers can harness the full potential of this technology. A deep, causal knowledge transforms the practitioner from a technician following a recipe into a scientist capable of solving complex synthetic challenges and pushing the boundaries of what is possible in peptide-based drug discovery and materials science.
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Amino Acid Derivatives for Peptide Synthesis . Sigma-Aldrich.
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Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . Gentle Bio.
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Fmoc Amino Acids for SPPS . AltaBioscience.
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Protecting Groups in Peptide Synthesis . Biosynth.
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Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . PubMed, National Library of Medicine.
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Protecting Groups in Peptide Synthesis . Springer Nature Experiments.
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Deprotecting Fmoc Group Mechanism . YouTube.
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Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers . Benchchem.
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . UCI Department of Chemistry.
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Fmoc Solid Phase Peptide Synthesis . ChemPep.
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Advances in Fmoc solid-phase peptide synthesis . National Center for Biotechnology Information (PMC).
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Solid Phase Peptide Synthesis (SPPS) explained . Bachem.
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Side-chain protecting groups in Fmoc-based SPPS . ResearchGate.
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Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis . ResearchGate.
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A cleavage cocktail for methionine-containing peptides . PubMed, National Library of Medicine.
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Fmoc Solid-Phase Peptide Synthesis . ResearchGate.
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Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides . LifeTein.
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Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis . ResearchGate.
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Minimal Protection Strategies for SPPS . DriveHQ.
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Fmoc Solid-Phase Peptide Synthesis . Springer Nature Experiments.
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A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis . Benchchem.
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . National Center for Biotechnology Information (PMC).
-
Fmoc Resin Cleavage and Deprotection . Sigma-Aldrich.
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Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach . Oxford Academic.
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Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis . PubMed, National Library of Medicine.
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A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis . Benchchem.
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Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . ACS Publications.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives . Bachem.
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Methods for Removing the Fmoc Group . ResearchGate.
-
Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH . Sigma-Aldrich.
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Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis . MDPI.
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Coupling Reagents . Aapptec Peptides.
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Methods for Removing the Fmoc Group . Springer Nature Experiments.
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis . ACS Publications.
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis . CEM Corporation.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC.
Sources
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- 26. youtube.com [youtube.com]
Commercial suppliers of high-purity Fmoc-L-phenylglycinol
An In-Depth Technical Guide to the Commercial Sourcing of High-Purity Fmoc-L-Phenylglycinol for Pharmaceutical Research and Development
Abstract
This compound is a pivotal chiral building block in contemporary pharmaceutical research and development. Its unique structural properties are leveraged in the synthesis of peptidomimetics, chiral auxiliaries, and complex active pharmaceutical ingredients (APIs). The success, reproducibility, and regulatory compliance of these synthetic endeavors are critically dependent on the procurement of high-purity this compound. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this compound suppliers. It offers a methodology for supplier qualification, detailed protocols for analytical validation, and practical insights into ensuring the quality and consistency of this essential raw material.
The Strategic Importance of High-Purity this compound
The fluorenylmethoxycarbonyl (Fmoc) protecting group offers distinct advantages in synthesis due to its base-lability, allowing for mild deprotection conditions that preserve sensitive functionalities within a molecule.[1] When coupled with the L-phenylglycinol core, it becomes an invaluable asset for introducing specific stereochemistry, which is fundamental to the biological activity of many therapeutic agents.
The causality behind the stringent purity requirement is straightforward: impurities can introduce unwanted side reactions, complicate downstream purification processes, and, most critically, lead to the formation of diastereomeric or other structurally related impurities in the final API that can have unintended pharmacological or toxicological effects.[2] Therefore, a robust supplier qualification and material validation process is not merely a quality control measure but a foundational element of sound drug development.
A Tiered Approach to Supplier Qualification
The commercial market for specialized reagents like this compound can be segmented into two primary tiers. Differentiating between them is key to aligning procurement strategy with the specific needs of a research or development phase.
-
Tier 1: Primary Manufacturers & Peptide Synthesis Specialists
These suppliers are often the original synthesizers of the compound. They possess in-depth process chemistry knowledge and typically provide extensive analytical data and robust quality management systems. Many operate under ISO or even Good Manufacturing Practice (GMP) standards, which is critical for later-stage clinical development.[3]
Key Indicators of a Tier 1 Supplier:
-
Offers large, scalable batch sizes.
-
Provides comprehensive Certificates of Analysis (CoA) with detailed lot-specific data.
-
Can often provide regulatory support documentation.
-
Possesses strong technical support teams composed of chemists.
-
Examples may include companies with a dedicated focus on amino acid derivatives and peptide reagents.
-
-
Tier 2: Chemical Catalog Companies & Distributors
These suppliers play a crucial role in the research ecosystem by providing rapid access to a wide array of compounds in smaller, lab-scale quantities. They source materials from various manufacturers. While reputable distributors have their own quality control checks, the depth of manufacturing process knowledge may be less extensive than that of a Tier 1 supplier.
Causality in Selection: For early-stage discovery and process development, the speed and convenience of Tier 2 suppliers are often advantageous. However, as a project progresses towards clinical trials and commercialization, transitioning to a qualified Tier 1 manufacturer is essential for ensuring long-term supply chain security, lot-to-lot consistency, and regulatory compliance.
Below is a logical workflow for qualifying a potential supplier.
Caption: Supplier Qualification Workflow.
Technical & Analytical Validation: A Self-Validating System
Upon receipt of this compound, particularly from a new supplier or for a critical synthetic campaign, in-house analytical validation is paramount. This process verifies the supplier's CoA and ensures the material is fit for purpose.
Understanding the Impurity Profile
Impurities in Fmoc-protected amino acids typically arise from the synthetic process or degradation upon storage.[4] A thorough understanding of potential impurities informs the selection of appropriate analytical methods.
| Impurity Class | Origin / Causality | Potential Impact on Synthesis |
| Diastereomeric Impurity | Incomplete chiral resolution during synthesis of the phenylglycinol starting material. | Formation of diastereomeric impurities in the final product, impacting biological activity and complicating purification. |
| Incomplete Protection | Inefficient reaction with the Fmoc protecting group. | Leads to double additions or other side reactions during peptide synthesis. |
| Dipeptide Formation | Side reactions during the Fmoc protection step. | Results in the insertion of an unwanted dipeptide unit into the synthetic sequence. |
| Residual Reagents | Carryover from synthesis (e.g., acetic acid from ethyl acetate hydrolysis). | Can cause termination of peptide chain growth (capping), reducing overall yield.[1] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for determining the chemical purity of this compound. A well-designed method should be able to separate the main component from potential impurities.
Step-by-Step Protocol for HPLC Purity Analysis:
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point. The hydrophobicity of the Fmoc group ensures good retention.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acidic modifier is crucial for good peak shape.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient from approximately 30% to 90% Mobile Phase B over 20-30 minutes at a flow rate of 1.0 mL/min is typically effective for separating related impurities.
-
Detection: UV detection at 254 nm or 265 nm is suitable, as the Fmoc group is a strong chromophore.[5][6]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.[2]
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric excess (e.e.) of the L-enantiomer is critical. This requires a specialized chiral stationary phase (CSP).
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Column Selection: Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are highly effective for separating the enantiomers of Fmoc-protected amino acids.[7]
-
Mobile Phase: Isocratic elution is often used. A typical mobile phase might be a mixture of an alcohol (e.g., methanol or ethanol) and an alkane (e.g., hexane) with a small amount of an acidic modifier like TFA. Reversed-phase conditions using acetonitrile and aqueous acid can also be effective.[7]
-
Method Development: The optimal mobile phase composition must be determined empirically to achieve baseline resolution (Rs > 1.5) between the L- and D-enantiomer peaks.
-
Quantification: The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area L - Area D) / (Area L + Area D)] x 100. High-purity material should exhibit an e.e. of ≥99.8%.[1]
Structural Confirmation by NMR Spectroscopy
-
¹H NMR:
-
Aromatic Protons (Fmoc & Phenyl): A complex series of multiplets expected between ~7.2 and 7.9 ppm.
-
Fmoc Methylene & Methine Protons: Signals typically found between ~4.2 and 4.5 ppm.
-
Phenylglycinol Backbone Protons: The methine (CH-N) and methylene (CH₂-O) protons would appear further upfield, likely in the 3.5-5.0 ppm range, with their exact shifts and coupling patterns confirming the structure.
-
-
¹³C NMR:
-
Carbonyl Carbon: Expected around 156 ppm for the Fmoc urethane carbonyl.
-
Aromatic Carbons: A cluster of signals between ~120 and 145 ppm.
-
Aliphatic Carbons: Signals for the Fmoc and phenylglycinol backbone carbons would appear between ~40 and 70 ppm.
-
The absence of significant unexpected signals is a strong indicator of high purity.
Practical Considerations: Documentation, Storage, and Handling
-
The Certificate of Analysis (CoA): A Critical Document
A CoA is more than a simple statement of purity; it is a legal document attesting to the quality of a specific batch. A comprehensive CoA from a reputable supplier will include:
-
Product and Lot Number
-
CAS Number (215178-44-2 for this compound)[8]
-
Molecular Formula and Weight
-
Appearance (typically a white to off-white powder)[1]
-
Lot-specific analytical results (e.g., HPLC Purity, Enantiomeric Purity, Water Content).
-
The analytical methods used to obtain the results.
-
Date of release and expiry/retest date.
-
-
Storage and Handling
Fmoc-protected amino acids and their derivatives are generally stable solids. However, proper storage is crucial to prevent degradation.
-
Temperature: Recommended storage is typically refrigerated at 2-8°C.[1]
-
Moisture: Store in a tightly sealed container in a desiccator or under an inert atmosphere to prevent hydrolysis.
-
Light: Protect from direct light, as the Fmoc group can be light-sensitive over long periods.
-
Caption: Best Practices Workflow for this compound.
Conclusion
The successful integration of this compound into pharmaceutical R&D hinges on a meticulous and technically grounded approach to sourcing and validation. By implementing a tiered supplier qualification strategy, performing rigorous in-house analytical testing, and adhering to best practices for documentation and handling, researchers can mitigate risks associated with material variability. This ensures the integrity of their scientific outcomes and builds a solid foundation for the development of novel therapeutics. The causality is clear: high-purity starting materials directly correlate to higher quality development candidates, streamlined process development, and a more robust regulatory submission package.
References
-
Aapptec Peptides. Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1. Available at: [Link]
-
MicroSolv Technology Corporation. Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote. Available at: [Link]
-
ResearchGate. Analysis of DL-phenylglecine by high performance liquid chromatography. Available at: [Link]
-
MDPI. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Available at: [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]
-
PubChem. L-Phenylglycine. Available at: [Link]
-
Shimadzu. High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Available at: [Link]
-
AA Blocks. 215178-44-2 | MFCD01317845 | this compound. Available at: [Link]
-
SpectraBase. Fmoc-Gly-OH(29022-11-5) 13C NMR spectrum. Available at: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]
-
Aapptec Peptides. Fmoc-Glycinol [105496-31-9]. Available at: [Link]
-
Thermo Fisher Scientific. Certificate of analysis - N-Fmoc-2-octyl-L-glycine, 98%. Available at: [Link]
-
Thermo Fisher Scientific. Certificate of analysis - (R)-(-)-2-Phenylglycinol 98 %. Available at: [Link]
Sources
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- 2. Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. CAS-102410-65-1, FMOC-L-Phenylglycine for Biochemistry Manufacturers, Suppliers & Exporters in India | FM0415 [cdhfinechemical.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]
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- 6. mdpi.com [mdpi.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. aablocks.com [aablocks.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Challenge and Utility of L-Phenylglycinol in Peptide Synthesis
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor affinity, and explore novel secondary structures.[1][2] L-phenylglycinol, an amino alcohol derivative of L-phenylglycine, presents a unique building block for the synthesis of peptidomimetics and other specialized molecules. Its integration via Solid-Phase Peptide Synthesis (SPPS) using the Fluorenylmethyloxycarbonyl (Fmoc) strategy offers a robust route to these novel compounds.[3][4]
However, the bulky phenyl group directly attached to the alpha-carbon introduces significant steric hindrance, which can impede coupling reactions and lead to incomplete synthesis or the formation of deletion sequences.[5][6][7] Furthermore, the chiral center of phenylglycine is known to be susceptible to racemization under certain SPPS conditions, particularly during the base-mediated Fmoc-deprotection step.[8]
This comprehensive guide provides a detailed protocol for the successful incorporation of Fmoc-L-phenylglycinol into a growing peptide chain using SPPS. It will delve into the rationale behind each step, offering insights into overcoming the inherent challenges associated with this sterically hindered amino alcohol, and provide troubleshooting strategies to ensure high-purity final products.
Core Principles of Fmoc-Based SPPS
Fmoc-based SPPS is a cyclical process involving the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][9] The fundamental steps in each cycle are:
-
Fmoc Deprotection: The removal of the base-labile Fmoc group from the N-terminus of the resin-bound peptide.[4][10]
-
Washing: Thorough washing of the resin to remove the deprotection reagents and byproducts.
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a peptide bond.[11][12]
-
Washing: Removal of excess reagents and byproducts to prepare for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin support and the simultaneous removal of any side-chain protecting groups.[13][14]
Diagram: The Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Incorporating this compound
This protocol assumes a standard manual or automated SPPS setup. Reagent quantities are provided for a 0.1 mmol synthesis scale.
Materials and Reagents
| Reagent | Grade |
| This compound | Peptide Synthesis Grade |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade |
| Piperidine | Reagent Grade |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade |
| HOBt (Hydroxybenzotriazole) | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Deionized Water | High Purity |
| Diethyl Ether | Anhydrous |
Step 1: Resin Preparation and Swelling
Rationale: Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents.[3]
-
Place the resin (e.g., 200 mg of a 0.5 mmol/g substituted resin for a 0.1 mmol synthesis) into a reaction vessel.
-
Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[15]
-
Drain the DMF from the swollen resin.
Step 2: N-Terminal Fmoc Deprotection
Rationale: The Fmoc group is removed by a base-catalyzed β-elimination mechanism. A 20% solution of piperidine in DMF is the standard reagent for this purpose.[4][16] Given the susceptibility of phenylglycine to racemization, minimizing the exposure time to the base is crucial.[8]
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh 5 mL aliquot of 20% piperidine in DMF and agitate for an additional 7-10 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).
Step 3: Coupling of this compound
Rationale: The coupling of the sterically hindered this compound requires robust activation to proceed efficiently. The combination of HBTU and HOBt is a highly effective method.[11] HBTU acts as the primary activating agent, forming a reactive HOBt ester, while HOBt also serves to suppress racemization of the activated amino acid.[17][18][19] DIPEA is used as a non-nucleophilic base to facilitate the reaction. Due to steric hindrance, a longer coupling time and potentially a double coupling strategy are recommended.[5]
Pre-activation of the Amino Acid:
-
In a separate vial, dissolve this compound (3 equivalents, ~0.3 mmol), HBTU (2.9 equivalents, ~0.29 mmol), and HOBt (3 equivalents, ~0.3 mmol) in a minimal amount of DMF (e.g., 2-3 mL).
-
Add DIPEA (6 equivalents, ~0.6 mmol) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes. The solution may change color.[11]
Coupling Reaction:
-
Add the pre-activated this compound solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended.
-
After the initial coupling, take a small sample of the resin and perform a Kaiser test. If the test is negative (no blue color), the coupling is complete.
-
If the Kaiser test is positive, indicating incomplete coupling, drain the reaction solution, wash the resin with DMF (3 x 10 mL), and perform a "double couple" by repeating the pre-activation and coupling steps with fresh reagents.[20]
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to prepare for the next cycle or final cleavage.
Diagram: Mechanism of HBTU/HOBt Activation
Caption: Activation of this compound using HBTU/HOBt to form a reactive ester for peptide bond formation.
Step 4: Final Cleavage and Deprotection
Rationale: The final step involves cleaving the completed peptide from the resin and removing any side-chain protecting groups. A strong acid, typically trifluoroacetic acid (TFA), is used for this purpose.[13][14] Scavengers, such as triisopropylsilane (TIS) and water, are included in the cleavage cocktail to quench reactive cationic species that are generated during the process and can otherwise lead to unwanted side reactions.[21][22]
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail (5-10 mL) to the dry peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (e.g., 50 mL) of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance; Peptide aggregation on the resin. | Extend coupling time to 4-6 hours or overnight.[23] Perform a double coupling with fresh reagents.[20] Consider incorporating a pseudoproline dipeptide in the sequence prior to the phenylglycinol to disrupt secondary structure formation.[20][24][25] |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at the phenylglycinol step. | Optimize the coupling protocol as described above. Ensure high-quality coupling reagents are used. |
| Racemization of the Phenylglycinol Residue | Prolonged exposure to the basic conditions of Fmoc deprotection. | Minimize the Fmoc deprotection time, especially the second treatment with piperidine. Ensure thorough washing after deprotection to remove all traces of base before coupling. |
| Low Yield of Crude Peptide | Incomplete cleavage from the resin; Loss of peptide during precipitation. | Ensure the peptide-resin is completely dry before adding the cleavage cocktail.[13] Use a sufficient volume of cold diethyl ether for precipitation and ensure thorough mixing. |
The Role of Pseudoprolines in Mitigating Steric Hindrance
For particularly challenging sequences where aggregation is a significant issue, the use of pseudoproline dipeptides can be a powerful tool.[24][25] Pseudoprolines are derivatives of serine or threonine that introduce a "kink" into the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[20][25][26] By incorporating a pseudoproline dipeptide a few residues before the sterically hindered this compound, the growing peptide chain remains better solvated and the N-terminal amine is more accessible for the subsequent coupling reaction, thereby improving yields and purity.[20][24]
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with careful consideration of the challenges posed by its steric bulk and potential for racemization. By employing robust activation strategies, such as the HBTU/HOBt method, extending coupling times, and meticulously controlling the deprotection conditions, researchers can effectively synthesize peptides containing this valuable non-proteinogenic amino alcohol. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to explore the unique chemical space offered by L-phenylglycinol-containing peptides.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- RSC Publishing. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
- ChemPep.
- Benchchem. Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.
- PubMed. Design and synthesis of beta-peptides with biological activity.
- Benchchem. Technical Support Center: Managing Steric Hindrance with Pseudoproline Dipeptides.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Wikipedia. Pseudoproline.
- NINGBO INNO PHARMCHEM CO.,LTD. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Springer Nature. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis.
- Thieme. 13.1.2.3.
- University of Illinois Urbana-Champaign.
- AAPPTec. Planning a Peptide Synthesis.
- Springer. Methods and protocols of modern solid phase peptide synthesis.
- PubMed.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- UCI Department of Chemistry.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchG
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Solid Phase Peptide Synthesis (SPPS) with High-Quality Fmoc Amino Acids.
- NIH.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- Benchchem.
- Benchchem. Addressing steric hindrance with bulky Pbf group in coupling reactions.
- ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- NIH.
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate.
- NIH. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC.
- ResearchGate. Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin | Request PDF.
- Benchchem. Troubleshooting poor coupling efficiency of Fmoc-L-Dap(Pentynoyl)-OH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. peptide.com [peptide.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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- 16. peptide.com [peptide.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 18. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 26. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols for the Deprotection of Fmoc-L-phenylglycinol
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an indispensable amine-protecting group in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and the preparation of complex organic molecules.[1][2] Its popularity stems from its stability to a wide range of reagents and its lability under mild, non-acidolytic basic conditions, providing crucial orthogonality with acid-labile protecting groups like Boc (tert-butyloxycarbonyl). Fmoc-L-phenylglycinol is a valuable chiral building block used in the synthesis of pharmaceuticals and other bioactive compounds. The efficient and clean removal of its Fmoc group is a critical step to reveal the primary amine for subsequent transformations.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the optimal conditions for the deprotection of this compound. It delves into the underlying chemical mechanism, presents detailed, field-proven protocols, discusses viable alternatives to standard reagents, and outlines methods for reaction monitoring and validation.
The Deprotection Mechanism: A Base-Initiated Elimination
The removal of the Fmoc group does not proceed via a simple nucleophilic substitution. Instead, it follows a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2] Understanding this pathway is paramount for optimizing reaction conditions and troubleshooting potential issues.
-
Proton Abstraction: The process is initiated by a base, typically a secondary amine like piperidine, which abstracts the relatively acidic proton from the C9 position of the fluorene ring system (pKa ≈ 23 in DMSO).[2] This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized fluorenyl anion.[2] The aromaticity of this cyclopentadienyl-anion-like intermediate is the thermodynamic driving force for the initial proton abstraction.[2]
-
β-Elimination & Scavenging: The stabilized anion rapidly undergoes a β-elimination, cleaving the C-O bond of the carbamate. This releases the free amine of the L-phenylglycinol, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[1][3] The secondary amine used for deprotection serves a dual purpose: it not only acts as the base but also as a crucial scavenger, trapping the electrophilic DBF to form a stable, UV-active adduct (e.g., the dibenzofulvene-piperidine adduct).[4][5] This scavenging step is vital to prevent DBF from reacting with the newly liberated amine or other nucleophiles present in the reaction mixture.
Standard Protocol: Piperidine-Mediated Deprotection
The most common and robust method for Fmoc removal utilizes a solution of piperidine in a polar aprotic solvent.[5][6] This protocol is highly efficient, with reactions often reaching completion in minutes at room temperature.
Materials & Reagents:
-
This compound
-
Piperidine (reagent grade)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Dichloromethane (DCM) for washing (optional)
-
Diethyl ether for precipitation
Protocol for Solution-Phase Deprotection:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in DMF to a concentration of approximately 0.1 M.
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 10-30 minutes.
-
Monitoring (Recommended): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (see Section 4).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Co-evaporate with a solvent like toluene to help remove final traces of DMF.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with water or a mild aqueous buffer to remove the DBF-piperidine adduct and any remaining piperidine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude L-phenylglycinol.
-
The product can be further purified by column chromatography or recrystallization if necessary.
-
Rationale for Standard Conditions:
-
Base: Piperidine, a secondary amine with a pKa of ~11.1, is basic enough to efficiently deprotonate the fluorenyl group but mild enough to minimize base-catalyzed side reactions like epimerization, which is a key consideration for the chiral center in L-phenylglycinol.[1][3]
-
Concentration (20% v/v): This high concentration ensures a large excess of the base/scavenger, driving the reaction to completion rapidly and ensuring efficient trapping of the dibenzofulvene byproduct.[5][6]
-
Solvent (DMF/NMP): Polar aprotic solvents like DMF and NMP are excellent for solvating the protected substrate and reagents, facilitating the ionic mechanism of the reaction.[1][4] Deprotection is significantly slower in nonpolar solvents like DCM.[2]
Alternative Deprotection Conditions
While piperidine is highly effective, its toxicity and strong odor have prompted the development of alternative reagents. The choice of an alternative depends on the specific requirements of the synthesis, such as substrate sensitivity or green chemistry considerations.[1][7]
| Reagent/System | Typical Conditions | Advantages | Disadvantages & Considerations |
| Piperazine | 5-10% (w/v) in DMF/Ethanol | Less toxic than piperidine; effective.[1] | Can form an insoluble bis-adduct with dibenzofulvene, potentially causing precipitation issues.[8] Lower solubility in pure DMF may require co-solvents.[1] |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Performance is very similar to piperidine; considered a "drop-in" replacement with potentially lower toxicity.[1] | Still a volatile amine with a strong odor. |
| DBU / Piperazine | 2% DBU / 5% Piperazine in NMP | Very fast and efficient. DBU is a strong, non-nucleophilic base, while piperazine acts as the scavenger.[8] Excellent for suppressing certain side reactions like diketopiperazine formation in SPPS.[8] | DBU is a very strong base and may not be suitable for highly base-sensitive substrates. The two-component system requires careful formulation. |
| Diethylamine | 10-60% in DMF or DMA | Inexpensive. | Significantly slower reaction times (often requiring 2-3 hours).[3][4] |
| Morpholine | 50% (v/v) in DMF | Milder base (pKa ~8.3), which can be beneficial for base-sensitive substrates, such as glycopeptides.[4] | Slower deprotection kinetics compared to piperidine. |
Process Monitoring and Validation
Ensuring complete deprotection is critical to maximize the yield of the subsequent reaction. Incomplete Fmoc removal will result in failure sequences and complex purification challenges.
A. UV-Vis Spectrophotometry
This is a common and convenient method, particularly in automated SPPS. The formation of the dibenzofulvene-piperidine adduct can be monitored by its strong UV absorbance at approximately 300-313 nm.[1][4] By collecting the reaction effluent and measuring its absorbance, one can generate a real-time profile of the Fmoc removal. The reaction is considered complete when the absorbance returns to baseline.
B. High-Performance Liquid Chromatography (HPLC)
HPLC is the most accurate method for monitoring the reaction. It allows for the direct visualization and quantification of the starting material, product, and any potential byproducts.
Protocol for In-Process HPLC Check:
-
Sample Preparation: At a designated time point (e.g., 10 minutes), pause the stirring and withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing ~1 mL of a suitable HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to stop the reaction.
-
Analysis: Inject the quenched sample onto a reverse-phase C18 column.
-
Evaluation: Compare the chromatogram to a reference standard of the starting this compound. The reaction is complete when the peak corresponding to the starting material is no longer detectable.
References
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1736. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Albericio, F., et al. (2022). In situ Fmoc removal. Green Chemistry, 24(10), 4056-4064. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. [Link]
-
Yeh, C. M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(3), 666–676. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. renyi.hu [renyi.hu]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-L-Phenylglycinol from Wang Resin
Introduction: Navigating the Nuances of Phenylglycinol-Containing Peptides
The incorporation of non-proteinogenic amino acids, such as L-phenylglycinol, into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and modulate conformational properties. The synthesis of such peptides via solid-phase peptide synthesis (SPPS) on Wang resin is a common practice, culminating in the critical step of cleaving the final product from the solid support. While the cleavage of the p-alkoxybenzyl ester linkage of Wang resin is a well-established acid-catalyzed process, the presence of unique residues like L-phenylglycinol necessitates a careful consideration of the entire synthetic and cleavage strategy to ensure the stereochemical integrity and purity of the final peptide.
This comprehensive guide provides a detailed protocol for the efficient cleavage of peptides containing Fmoc-L-phenylglycinol from Wang resin. It delves into the underlying chemical principles, potential pitfalls, and best practices to empower researchers, scientists, and drug development professionals to achieve high yields of pure, epimerically-sound peptides.
The Achilles' Heel of Phenylglycine: A Proactive Approach to Stereochemical Integrity
A primary concern when working with phenylglycine and its derivatives is the susceptibility of the α-carbon to racemization. Extensive research has demonstrated that the critical step for potential epimerization is not the final acid-mediated cleavage but rather the base-catalyzed coupling of the Fmoc-protected amino acid during peptide synthesis.[1][2][3] The acidity of the α-proton of phenylglycine makes it prone to abstraction under basic conditions, leading to a loss of stereochemical purity.
Therefore, ensuring the stereochemical integrity of the final cleaved peptide begins with a meticulously planned synthetic strategy. It is imperative to employ coupling conditions that minimize the risk of racemization during the incorporation of this compound. Studies have shown that the choice of coupling reagent and base plays a significant role. For instance, using coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) can significantly suppress epimerization.[1][2][3]
Conversely, prolonged exposure to strong bases like 1,8-diazabicycloundec-7-ene (DBU) or even standard Fmoc deprotection with piperidine can induce some degree of racemization, although the base-catalyzed coupling step remains the most critical point of control.[1][4][5] Once the peptide chain is assembled on the resin, the phenylglycinol residue is remarkably resistant to epimerization during subsequent synthetic steps and, importantly, during the final acidic cleavage.[1][2][3]
The Cleavage Mechanism: Liberating the Peptide from its Solid Support
The cleavage of the peptide from Wang resin is achieved through acidolysis, typically employing a strong acid such as trifluoroacetic acid (TFA). The underlying mechanism involves the protonation of the ester oxygen of the p-alkoxybenzyl linker, which renders the benzylic carbon susceptible to nucleophilic attack. This ultimately leads to the scission of the ester bond and the release of the peptide with a C-terminal hydroxyl group in the case of phenylglycinol.
Simultaneously, the acidic conditions of the cleavage cocktail serve to remove the side-chain protecting groups from the various amino acid residues in the peptide sequence. This process generates highly reactive cationic species (e.g., tert-butyl cations from Boc or tBu protecting groups) that can lead to undesirable side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, cysteine, and tyrosine.[6] To mitigate these side reactions, a "cleavage cocktail" containing TFA and a combination of scavengers is employed.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for the cleavage of a peptide containing this compound from Wang resin.
Caption: Workflow for peptide cleavage from Wang resin.
Detailed Protocols
Resin Preparation
Prior to cleavage, it is crucial to thoroughly wash the peptide-resin to remove any residual reagents from the synthesis, particularly non-volatile solvents like DMF, which can neutralize the TFA in the cleavage cocktail.
-
Transfer the dried peptide-resin (e.g., 100 mg) to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin thoroughly with dimethylformamide (DMF) (3 x 10 mL per gram of resin) to remove any residual synthesis reagents.
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove the DMF and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all residual solvent.
Cleavage Cocktail Selection and Preparation
The composition of the cleavage cocktail is dictated by the amino acid sequence of the peptide. The goal is to efficiently cleave the peptide from the resin and remove all side-chain protecting groups while minimizing side reactions.
Table 1: Recommended Cleavage Cocktails
| Cocktail Composition (v/v/v) | Target Peptides | Rationale |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides without sensitive residues (Trp, Met, Cys) | A standard and effective cocktail for most peptides. Triisopropylsilane (TIS) acts as a scavenger for carbocations.[7] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Peptides containing Trp, Met, or Cys | Ethanedithiol (EDT) is a potent scavenger that protects against alkylation and oxidation of sensitive residues.[7] |
| Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides with multiple sensitive residues, especially Arg(Pmc/Pbf) | A robust and "universal" cleavage cocktail for complex peptides. Phenol and thioanisole are effective scavengers.[8] |
Preparation (to be performed in a certified fume hood):
-
For 100 mg of peptide-resin, prepare approximately 2 mL of the chosen cleavage cocktail.
-
Carefully measure and mix the components in a clean, dry glass vial. The cocktail should be prepared fresh just before use.
Cleavage Procedure
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Gently agitate the mixture at room temperature for 1-3 hours. The optimal cleavage time can vary depending on the peptide sequence and the stability of the protecting groups. A small-scale test cleavage with subsequent analysis by HPLC or mass spectrometry is recommended to determine the ideal duration.[9]
-
After the incubation period, filter the cleavage mixture through a fritted funnel into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
Peptide Precipitation and Isolation
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize peptide precipitation.
-
Centrifuge the suspension at a low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide.
-
Carefully decant the supernatant ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
Post-Cleavage Analysis and Purification
The purity of the crude peptide should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][10] These methods will confirm the successful cleavage and deprotection, and also reveal the presence of any side products or diastereomers resulting from racemization during synthesis.
If necessary, the crude peptide can be purified using preparative reverse-phase HPLC to isolate the desired product.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Peptide Cleavage
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient cleavage time or TFA concentration. Residual DMF in the resin. | Extend the cleavage time and re-analyze. Ensure the resin is thoroughly washed and dried before cleavage. Consider a stronger cleavage cocktail if necessary. |
| Low Peptide Yield | Incomplete precipitation. Peptide is soluble in ether. | Ensure the ether is sufficiently cold. Evaporate some of the TFA under a stream of nitrogen before adding to ether. |
| Presence of Side Products | Inefficient scavenging of reactive cations. | Use a more robust cleavage cocktail with appropriate scavengers (e.g., Reagent K) based on the peptide sequence.[8] |
| Presence of Diastereomers | Racemization during the coupling of this compound. | Re-evaluate and optimize the coupling conditions during synthesis, using less basic and more sterically hindered activators and bases.[1][2][3] |
Conclusion: A Pathway to High-Purity Peptides
The successful cleavage of peptides containing this compound from Wang resin is a critical final step in their synthesis. While the cleavage process itself follows standard acid-catalyzed protocols, the ultimate success in obtaining a pure, stereochemically defined product hinges on a holistic understanding of the entire synthetic process. By prioritizing the suppression of racemization during the coupling of this compound and employing a well-chosen cleavage cocktail with appropriate scavengers, researchers can confidently and efficiently liberate their target peptides. The protocols and insights provided in this guide offer a robust framework for navigating the specific challenges associated with phenylglycinol-containing peptides, ultimately enabling the synthesis of high-quality materials for downstream applications in research and drug development.
References
-
Liang, C., Behnam, M. A. M., Sundermann, T., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]
-
Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS, FAO. [Link]
-
El-Sawy, E. R., Smith, D. G., Perera, S., & Toth, I. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(6), 361-369. [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
-
El-Sawy, E., et al. (2012). Racemisation of N‐Fmoc phenylglycine under mild microwave‐SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Semantic Scholar. [Link]
-
Liang, C., Behnam, M. A., Sundermann, T., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]
-
Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]
- Garcia-Martin, F., et al. (2015). Method for preparation of peptides with psWANG linker.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Liang, C., Behnam, M. A. M., Sundermann, T., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Racemisation of N‐Fmoc phenylglycine under mild microwave‐SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
Application Notes & Protocols: The Strategic Use of Fmoc-L-phenylglycinol in Asymmetric Synthesis
Abstract
In the field of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the three-dimensional arrangement of atoms in a target molecule.[1] This guide provides an in-depth exploration of Fmoc-L-phenylglycinol, a versatile and effective chiral auxiliary. We will dissect the mechanistic principles that govern its stereodirecting influence and provide detailed, field-proven protocols for its application in key asymmetric transformations, including alkylations, aldol reactions, and Michael additions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this auxiliary for the efficient construction of enantiomerically pure compounds.
Introduction: The Principle of Chiral Auxiliaries
The synthesis of single-enantiomer pharmaceutical agents is a cornerstone of modern drug development. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to guide a subsequent stereoselective reaction.[1] After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of an auxiliary is determined by its ability to reliably and predictably force the reaction to proceed through a lower-energy transition state for one diastereomer over the other.
(L)-Phenylglycinol is a valuable chiral building block derived from the amino acid phenylalanine.[2] When protected with the fluorenylmethyloxycarbonyl (Fmoc) group, it becomes a robust auxiliary. The Fmoc group offers two key advantages:
-
Orthogonality: It is stable to acidic and many reductive/oxidative conditions but is readily cleaved under mild basic conditions (e.g., with piperidine), making it compatible with a wide range of other protecting groups like Boc and t-butyl esters.[][][5]
-
Steric Influence: The bulky Fmoc group can play a role in the conformational locking of reactive intermediates, complementing the stereodirecting effect of the phenyl group.
This guide focuses on the application of this compound, typically after its incorporation into a heterocyclic scaffold like an oxazolidinone, which serves to rigidly orient the substrate for highly selective transformations.
The General Workflow: A Strategy for Asymmetric Synthesis
The use of a chiral auxiliary follows a logical three-stage sequence: attachment of the auxiliary to the substrate, diastereoselective reaction to create the new stereocenter, and subsequent cleavage to release the chiral product and recover the auxiliary.
Caption: Chelation-controlled model for diastereoselective alkylation.
Protocol: Asymmetric Benzylation of a Propionyl Imide
This protocol describes the synthesis of (S)-2-methyl-3-phenylpropanoic acid, a common building block, using an this compound derived oxazolidinone.
Step 1: Acylation of the Auxiliary
-
Suspend this compound (1.0 equiv) in dry dichloromethane (DCM, 0.2 M).
-
Add triethylamine (2.5 equiv) and cool the mixture to 0 °C.
-
Slowly add propanoyl chloride (1.1 equiv) and allow the reaction to warm to room temperature, stirring for 4 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude N-acyl derivative is often used directly in the next step after drying.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propanoyl-Fmoc-L-phenylglycinol derivative (1.0 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Rationale: Low temperature is critical to ensure kinetic control during enolate formation, preventing equilibration and potential racemization.
-
-
Slowly add lithium diisopropylamide (LDA, 1.05 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir for 30 minutes at -78 °C. The solution should turn a distinct color (e.g., yellow or orange), indicating enolate formation.
-
Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Rationale: Benzyl bromide is a reactive electrophile suitable for this transformation.
-
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure diastereomeric product.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 equiv) in THF/H₂O (4:1, 0.1 M).
-
Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (LiOH, 2.0 equiv).
-
Rationale: LiOOH, formed in situ, is a soft nucleophile that attacks the exocyclic carbonyl, cleaving the substrate without epimerizing the newly formed stereocenter.
-
-
Stir at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ solution.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate. The auxiliary remains in the aqueous layer or can be recovered by extraction under basic conditions.
-
The organic layers contain the enantiomerically enriched (S)-2-methyl-3-phenylpropanoic acid.
| Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | 85-95% | >98:2 |
| Methyl Iodide | 90-98% | >99:1 |
| Allyl Iodide | 80-90% | >95:5 |
| Isopropyl Iodide | 60-70% | >90:10 |
| Caption: Representative data for asymmetric alkylation reactions. |
Application II: Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries enable highly diastereoselective and enantioselective versions of this transformation. [6][7]The stereochemical outcome is heavily dependent on the geometry of the enolate (Z vs. E) and the nature of the Lewis acid used. Boron enolates, in particular, provide excellent stereocontrol via a rigid, chair-like Zimmerman-Traxler transition state.
Protocol: Boron-Mediated Aldol Reaction with Isovaleraldehyde
This protocol details the reaction of the N-acetyl derivative with isovaleraldehyde to produce a syn-aldol adduct.
-
Dissolve the N-acetyl-Fmoc-L-phenylglycinol derivative (1.0 equiv) in dry DCM (0.1 M) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (DBT, 1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv). Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Rationale: DBT and a tertiary amine generate the Z(O)-boron enolate, which is crucial for achieving high syn-selectivity in the subsequent aldol addition.
-
-
Cool the reaction mixture back down to -78 °C.
-
Add isovaleraldehyde (1.2 equiv) dropwise and stir at this temperature for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
After concentration, purify the product by flash chromatography to isolate the syn-aldol adduct. The auxiliary can be cleaved as described previously or via reductive cleavage (e.g., with LiBH₄) to yield the corresponding chiral 1,3-diol.
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isovaleraldehyde | 88% | >98:2 |
| Benzaldehyde | 91% | >97:3 |
| Acrolein | 75% | >95:5 |
| Caption: Typical outcomes for boron-mediated aldol reactions. |
Application III: Asymmetric Michael Additions
The conjugate or Michael addition is a vital reaction for forming C-C bonds at the β-position of an α,β-unsaturated carbonyl system. [8][9]Using an enolate derived from an this compound adduct allows for the stereocontrolled synthesis of chiral 1,5-dicarbonyl compounds or their equivalents.
Protocol: Lewis Acid-Catalyzed Michael Addition to an Enone
This protocol describes the addition of a titanium enolate to methyl vinyl ketone.
-
Dissolve the N-propanoyl-Fmoc-L-phenylglycinol derivative (1.0 equiv) in dry DCM (0.1 M) at -78 °C under a nitrogen atmosphere.
-
Add titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M solution in DCM) dropwise. The solution will likely turn a deep color.
-
Add triethylamine (1.2 equiv) slowly and stir the mixture at -78 °C for 1 hour to form the titanium enolate.
-
Add methyl vinyl ketone (1.5 equiv) and stir for 4-6 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and purify the crude product by column chromatography to yield the Michael adduct with high diastereoselectivity.
Cleavage and Removal of the Fmoc Group and Auxiliary
A critical final step is the efficient removal of the auxiliary to liberate the desired chiral product. The choice of cleavage method depends on the desired functional group (e.g., acid, alcohol, or amide).
-
Fmoc Group Removal: If the Fmoc group needs to be removed while the auxiliary remains attached, standard conditions of 20% piperidine in DMF at room temperature are effective. [10][11][12]* Auxiliary Cleavage (to Carboxylic Acid): As detailed in the alkylation protocol, basic hydrolysis with LiOH/H₂O₂ is a mild and effective method. [13]* Auxiliary Cleavage (to Primary Alcohol): Reductive cleavage using a hydride source like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) will reduce the carbonyl and release the product as a chiral alcohol.
-
Auxiliary Cleavage (to Amide): Direct aminolysis is possible but can be challenging. A more common route is to first generate the carboxylic acid and then perform a standard amide coupling.
Advantages and Limitations
Advantages:
-
High Stereoselectivity: this compound provides excellent diastereoselectivity for a range of important C-C bond-forming reactions.
-
Reliability and Predictability: The stereochemical outcomes are generally predictable based on well-understood chelation-controlled transition state models.
-
Orthogonal Protection: The Fmoc group offers compatibility with acid-labile protecting groups, expanding its synthetic utility. []* Auxiliary Recovery: The auxiliary can often be recovered in high yield after cleavage, improving the overall economy of the synthesis.
Limitations:
-
Atom Economy: The use of a stoichiometric auxiliary adds significant mass that is removed at the end of the synthesis, which is a drawback compared to catalytic asymmetric methods.
-
Additional Steps: The process requires extra steps for attaching and cleaving the auxiliary, increasing the overall step count of a synthesis.
-
Substrate Scope: While broadly applicable, the efficiency and selectivity can be substrate-dependent, particularly with highly hindered electrophiles or substrates.
Conclusion
This compound stands as a powerful and reliable chiral auxiliary for modern asymmetric synthesis. Its ability to form rigid, chelated intermediates allows for predictable and high levels of stereocontrol in alkylations, aldol reactions, and Michael additions. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this auxiliary in their synthetic campaigns, enabling the efficient construction of complex, enantiomerically pure molecules for pharmaceutical and academic research.
References
- Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines. PubMed.
- One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. National Institutes of Health (NIH).
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. National Institutes of Health (NIH).
- An asymmetric biomimetic aldol reaction of glycinate with aliphatic aldehydes for efficient synthesis of chiral β-hydroxy-α-amino acid esters. Organic Chemistry Frontiers (RSC Publishing).
- Preparation of N-Alkyl-N-Fmoc Amino Acids by the Oxazolidinone Method. ResearchGate.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH).
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate.
- Method for the fmoc group cleavage. Google Patents.
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- Chiral auxiliary. Wikipedia.
- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
- Asymmetric Michael Addition. Buchler GmbH.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.
- Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme Chemistry.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
- Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University.
- Can we remove the fmoc group after peptide cleavage?. ResearchGate.
- Optimized conditions for the asymmetric aldol reaction.. ResearchGate.
- Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI.
- (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.
- Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
- Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. National Institutes of Health (NIH).
- An asymmetric biomimetic aldol reaction of glycinate with aliphatic aldehydes for efficient synthesis of chiral β-hydroxy-α-amino acid esters. ResearchGate.
- Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH).
- Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-L-γ-carboxyglutamic Acid. PubMed Central.
- Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether-Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2-Addition Reactions. National Institutes of Health (NIH).
- Asymmetric synthesis of chiral α-benzyl mercaptoglycine derivatives.. ResearchGate.
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Application Notes and Protocols: The Strategic Use of Fmoc-L-phenylglycinol in the Asymmetric Synthesis of Unnatural Amino Acids
Introduction: The Imperative for Chirally Pure Unnatural Amino Acids
In the landscape of modern drug discovery and development, unnatural amino acids (UAAs) represent a cornerstone for innovation. Their incorporation into peptides and small molecules can confer enhanced metabolic stability, improved receptor-binding affinity, and novel pharmacological properties.[1][2] The precise stereochemistry of these building blocks is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of robust and efficient methods for the enantioselective synthesis of UAAs is a critical endeavor for medicinal chemists.
Fmoc-L-phenylglycinol has emerged as a powerful and versatile chiral auxiliary in this pursuit.[3][4] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it is removed.[5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the asymmetric synthesis of α- and β-unnatural amino acids. We will delve into the mechanistic underpinnings of its stereodirecting influence, provide detailed experimental protocols, and discuss the various methods for its subsequent cleavage.
Core Principles: this compound as a Chiral Auxiliary
The efficacy of this compound as a chiral auxiliary hinges on its ability to form a rigid chiral scaffold that biases the approach of incoming reagents to one face of a prochiral intermediate. The bulky phenyl group and the defined stereocenter of the phenylglycinol moiety create a sterically hindered environment, leading to high diastereoselectivity in subsequent bond-forming reactions.
The general workflow for the utilization of this compound in UAA synthesis can be conceptualized as a three-stage process:
-
Formation of the Chiral Synthon: this compound is first condensed with a suitable prochiral starting material to form a chiral intermediate. This intermediate serves as the template for the subsequent stereoselective transformation.
-
Diastereoselective Transformation: The key bond-forming reaction, such as an alkylation or a Strecker synthesis, is then carried out. The chiral auxiliary directs the formation of the new stereocenter with a high degree of stereocontrol.
-
Cleavage of the Auxiliary: Once the desired stereochemistry is established, the phenylglycinol auxiliary is cleaved from the newly synthesized amino acid derivative, which can then be further manipulated or incorporated into larger molecules.
Application in the Synthesis of α-Amino Acids: Diastereoselective Alkylation
A prominent application of this compound is in the diastereoselective alkylation of glycine-derived Schiff bases to produce a wide array of α-amino acids. The following protocol outlines a general procedure for this transformation.
Experimental Protocol: Diastereoselective Alkylation of a Phenylglycinol-Derived Glycine Iminolactam
Part 1: Synthesis of the Chiral Iminolactam
-
Reaction Setup: To a solution of this compound (1.0 eq) in toluene (10 mL/mmol) is added glyoxylic acid monohydrate (1.1 eq).
-
Azeotropic Water Removal: The mixture is heated to reflux with a Dean-Stark apparatus for 4-6 hours, or until no more water is collected.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure iminolactam.
Part 2: Diastereoselective Alkylation
-
Enolate Formation: The iminolactam (1.0 eq) is dissolved in anhydrous THF (20 mL/mmol) and cooled to -78 °C under an inert atmosphere (argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) is added dropwise over 15 minutes. The resulting enolate solution is stirred at -78 °C for 1 hour.
-
Alkylation: The desired alkyl halide (1.2 eq) is added neat or as a solution in THF, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel to afford the alkylated iminolactam. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | α-Benzyl | >95:5 | 85 |
| Iodomethane | α-Methyl | >95:5 | 80 |
| Allyl bromide | α-Allyl | >95:5 | 82 |
| Isopropyl iodide | α-Isopropyl | 90:10 | 75 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrate and reaction conditions.
Cleavage of the Phenylglycinol Auxiliary
The final and crucial step in this synthetic sequence is the removal of the chiral auxiliary to unveil the desired unnatural amino acid. The choice of cleavage method depends on the stability of the newly synthesized amino acid and the desired final protecting group scheme. Two primary methods are employed: oxidative cleavage and reductive cleavage.
Protocol 1: Oxidative Cleavage with Lead Tetraacetate
This method is particularly useful when the desired product is an α-amino ester. The reaction proceeds via a Criegee-type oxidation of the vicinal amino alcohol moiety within the auxiliary.[6][7]
-
Reaction Setup: The alkylated iminolactam (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or benzene (20 mL/mmol).
-
Oxidant Addition: Lead tetraacetate (Pb(OAc)₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at this temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove lead salts. The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the resulting crude amino ester is purified by flash chromatography.
Protocol 2: Reductive Cleavage by Hydrogenolysis
Reductive cleavage is advantageous when the free amino acid is the target and the molecule is stable to hydrogenation conditions.
-
Reaction Setup: The alkylated intermediate (1.0 eq) is dissolved in methanol or ethanol (20 mL/mmol).
-
Catalyst Addition: Palladium on carbon (10% Pd/C, 10-20 mol% Pd) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is filtered through Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography.
Application in the Synthesis of β-Amino Acids
The principles of using this compound as a chiral auxiliary can be extended to the synthesis of β-amino acids, which are valuable components of peptidomimetics and bioactive natural products.[8][9] A common strategy involves the diastereoselective conjugate addition of an organometallic reagent to a chiral α,β-unsaturated imine derived from this compound.
General Protocol: Diastereoselective Conjugate Addition for β-Amino Acid Synthesis
-
Formation of the α,β-Unsaturated Imine: this compound is condensed with an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) in the presence of a dehydrating agent (e.g., magnesium sulfate) in a solvent like dichloromethane.
-
Conjugate Addition: The resulting chiral imine is reacted with a suitable nucleophile, such as a Grignard reagent or an organocuprate, at low temperature (-78 °C). The phenylglycinol auxiliary directs the stereoselective addition to the β-position.
-
Cleavage: The auxiliary is then cleaved using one of the methods described above to yield the desired β-amino acid derivative.
Conclusion
This compound is a highly effective and versatile chiral auxiliary for the asymmetric synthesis of a diverse range of unnatural amino acids. Its ability to direct stereoselective transformations with high efficiency and predictability makes it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols outlined in this application note provide a solid foundation for the successful implementation of this methodology in the laboratory. Careful optimization of reaction conditions and appropriate selection of cleavage strategies will enable the synthesis of highly pure, chiral unnatural amino acids for a wide array of applications.
References
-
Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. PMC - NIH. [Link]
-
Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. [Link]
-
Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. NIH. [Link]
-
Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
-
Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. PMC - NIH. [Link]
-
An Efficient and Practical Synthesis of L-.ALPHA.-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary. ResearchGate. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC - NIH. [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing). [Link]
-
Enantioselective Synthesis of ò-amino acids: A Review. Semantic Scholar. [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. PMC. [Link]
-
Module 1 : Oxidation Reactions. NPTEL Archive. [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Chemistry | Illinois. [Link]
-
Criegee oxidation. Wikipedia. [Link]
-
Stereoselective Syntheses of Masked β-Amino Acid Containing Phthalides. PMC - NIH. [Link]
-
Lead Tetraacetate in Organic Synthesis. Juniper Publishers. [Link]
-
Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
-
14.9: Cleavage of Diols. Chemistry LibreTexts. [Link]
-
Oxidation Reactions (Lead Tetraacetate). YouTube. [Link]
-
Fmoc-L-amino acids. Aapptec Peptides. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. ResearchGate. [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society - ACS Publications. [Link]
-
Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]
-
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PMC - PubMed Central. [Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]
-
Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. ChemRxiv. [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC - NIH. [Link]
-
L-Phenylglycinol [20989-17-7]. Aapptec Peptides. [Link]
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- 6. Criegee oxidation - Wikipedia [en.wikipedia.org]
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- 8. hilarispublisher.com [hilarispublisher.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols for Bioconjugation Techniques Using Fmoc-L-Phenylglycinol
Introduction: The Strategic Advantage of Fmoc-L-Phenylglycinol in Bioconjugation
In the landscape of modern bioconjugation, the precise, covalent linking of molecules to proteins, peptides, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and functionalized biomaterials.[1] this compound, a chiral amino alcohol protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, has emerged as a versatile and strategic building block in this field. Its utility extends beyond a simple structural component; it serves as a sophisticated linker that can introduce a stable, yet selectively revealable, primary amine onto a target biomolecule. This unique characteristic allows for a multi-step, controlled bioconjugation strategy, which is particularly advantageous in the construction of complex architectures such as antibody-drug conjugates (ADCs).
The core utility of this compound lies in its bifunctionality. The primary hydroxyl group can be activated for covalent attachment to a biomolecule, while the Fmoc-protected amine remains inert. Subsequent removal of the Fmoc group under mild basic conditions unmasks a primary amine, providing a reactive handle for the attachment of a second molecule, such as a cytotoxic drug, an imaging agent, or a polyethylene glycol (PEG) chain. This sequential approach offers superior control over the final conjugate's structure and stoichiometry compared to single-step conjugation methods.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound in bioconjugation. We will delve into the chemical rationale behind the experimental steps, providing detailed, field-proven methodologies for the activation of this compound, its conjugation to proteins, and the subsequent deprotection and functionalization of the resulting conjugate.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in bioconjugation.
| Property | Value | Source |
| Chemical Name | 9H-fluoren-9-ylmethyl N-(1S)-2-hydroxy-1-phenylethylcarbamate | [1] |
| CAS Number | 215178-44-2 | [1] |
| Molecular Formula | C23H21NO3 | |
| Molecular Weight | 359.42 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and ethyl acetate. Insoluble in water. | |
| Key Functional Groups | - Fmoc-protected primary amine- Primary hydroxyl group- Phenyl group |
Experimental Workflows and Protocols
The successful implementation of this compound in bioconjugation hinges on a sequence of well-controlled chemical reactions. The following sections provide detailed protocols for the key stages of this process.
Part 1: Activation of the Primary Hydroxyl Group of this compound
To conjugate this compound to a biomolecule, its primary hydroxyl group must first be converted into a more reactive species. A common and effective method is activation with 1,1'-carbonyldiimidazole (CDI), which forms a reactive imidazolyl carbamate intermediate.
This protocol describes the activation of the hydroxyl group of this compound to form an imidazolyl carbamate, which can readily react with primary amines on a target biomolecule.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Activation: To the stirred solution, add CDI (1.2 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Isolation of Activated Intermediate (Optional): The activated this compound can be used directly in the next conjugation step. Alternatively, it can be isolated by precipitation with cold, anhydrous diethyl ether. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Storage: The activated intermediate should be used immediately or stored under an inert atmosphere at -20°C to prevent hydrolysis.
Causality and Expertise: The use of anhydrous solvents and an inert atmosphere is critical to prevent premature hydrolysis of the highly reactive CDI and the resulting imidazolyl carbamate intermediate. A slight excess of CDI ensures complete activation of the this compound.
Part 2: Conjugation of Activated this compound to a Protein
This section details the conjugation of the CDI-activated this compound to a protein containing accessible primary amine groups, such as the ε-amino groups of lysine residues.
Materials:
-
CDI-activated this compound (from Protocol 1)
-
Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Size-Exclusion Chromatography (SEC) system (e.g., PD-10 desalting columns)
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a suitable concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer.
-
Reagent Preparation: Dissolve the CDI-activated this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the solution of activated this compound to the protein solution with gentle stirring. The molar ratio of the activated linker to the protein should be optimized to achieve the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with the desired storage buffer for the protein.
-
Characterization: The resulting this compound-protein conjugate should be characterized to determine the degree of labeling (DOL). This can be achieved using UV-Vis spectroscopy by measuring the absorbance of the Fmoc group at approximately 265 nm and the protein absorbance at 280 nm. Further characterization can be performed using mass spectrometry.
Causality and Expertise: The reaction is performed at a slightly alkaline pH (7.4-8.0) to ensure that the lysine side-chain amines are deprotonated and thus nucleophilic. The use of a co-solvent like DMSO or DMF is necessary to solubilize the hydrophobic this compound derivative in the aqueous protein solution. Optimization of the linker-to-protein ratio is crucial to control the number of attached linkers, which can impact the protein's activity and solubility.
Part 3: Fmoc Deprotection to Unmask the Primary Amine
The final step in this initial bioconjugation phase is the removal of the Fmoc protecting group to reveal a primary amine on the surface of the biomolecule. This amine then serves as a versatile handle for subsequent modifications.
Materials:
-
This compound-protein conjugate
-
20% (v/v) Piperidine in DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reaction Setup: To the purified this compound-protein conjugate in an appropriate buffer, add a solution of 20% piperidine in DMF to a final concentration of 5-10% piperidine. The final concentration of the organic solvent should be kept as low as possible to maintain protein stability.
-
Deprotection: Incubate the reaction at room temperature for 15-30 minutes with gentle agitation.
-
Purification: Immediately purify the protein conjugate from piperidine and the dibenzofulvene-piperidine adduct by size-exclusion chromatography, exchanging the buffer to the desired final storage buffer.
-
Quantification of Free Amines: The newly exposed primary amines can be quantified using assays such as the ninhydrin test or by reacting with a chromogenic or fluorogenic amine-reactive reagent.
Causality and Expertise: Piperidine is a strong enough base to efficiently cleave the Fmoc group via a β-elimination mechanism, yet it is generally compatible with many proteins for short reaction times.[2] Rapid purification after deprotection is essential to remove residual piperidine, which could interfere with subsequent reactions. The success of this step provides a biomolecule functionalized with a primary amine, ready for the attachment of a payload.
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in these application notes.
Caption: Activation of this compound and conjugation to a target protein.
Caption: Fmoc deprotection and subsequent functionalization of the protein conjugate.
Conclusion and Future Perspectives
The use of this compound as a heterobifunctional linker provides a powerful and controlled approach to bioconjugation. The protocols outlined in these application notes offer a robust framework for the successful implementation of this strategy. By enabling the sequential attachment of different molecular entities, this compound opens up avenues for the creation of highly defined and multifunctional bioconjugates. This level of precision is particularly critical in the development of next-generation antibody-drug conjugates, where the drug-to-antibody ratio and the site of conjugation significantly impact therapeutic efficacy and safety. Future applications may see the expansion of this methodology to other classes of biomolecules and the development of novel activation and deprotection chemistries that further enhance the versatility and efficiency of this valuable bioconjugation tool.
References
-
J&K Scientific LLC. This compound | 215178-44-2. Available from: [Link]
- Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1705.
- Hermanson, G. T. (2013).
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.
- Saxon, E., & Bertozzi, C. R. (2000).
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
Sources
Step-by-step guide to Fmoc-L-phenylglycinol incorporation in SPPS
Application Note & Protocol
Topic: A Step-by-Step Guide to the Incorporation of L-Phenylglycinol into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino alcohols, such as L-phenylglycinol, into peptide backbones is a key strategy in the development of peptidomimetics with enhanced therapeutic properties, including improved stability and receptor affinity. Unlike standard amino acids, L-phenylglycinol lacks a C-terminal carboxyl group, precluding its direct incorporation via conventional amide bond formation in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive, two-part strategy that circumvents this challenge. First, we detail a racemization-suppressed protocol for the coupling of the precursor amino acid, Fmoc-L-phenylglycine. Second, we provide a robust method for the on-resin reduction of the newly incorporated C-terminal phenylglycine residue to the desired phenylglycinol. This application note offers researchers a validated workflow, from reagent selection to final cleavage, for successfully synthesizing peptides containing a C-terminal L-phenylglycinol moiety.
Introduction: The Challenge and Strategy
L-Phenylglycinol is a chiral amino alcohol valued for its structural similarity to amino acids, making it a compelling building block for modifying peptide structures.[1] The primary challenge in its incorporation using standard Fmoc-SPPS is the absence of a carboxylic acid functional group, which is essential for activation and subsequent amide bond formation.[2]
Therefore, a direct coupling approach is not feasible. The most effective and widely adopted strategy involves a two-stage process that integrates seamlessly into the Fmoc-SPPS workflow:
-
Incorporation of the Precursor Amino Acid: The corresponding amino acid, N-α-Fmoc-L-phenylglycine (Fmoc-Phg-OH), is first coupled to the resin-bound peptide chain.
-
On-Resin Chemical Modification: Following the completion of the peptide sequence, the C-terminal phenylglycine residue is chemically reduced to the desired L-phenylglycinol residue while still attached to the solid support.
This guide will elucidate the critical parameters and provide step-by-step protocols for both stages, with a special focus on mitigating known side reactions, particularly the epimerization of the phenylglycine residue.
PART I: Racemization-Suppressed Coupling of Fmoc-L-Phenylglycine
The success of this entire workflow hinges on the stereochemically pure incorporation of the Fmoc-L-phenylglycine precursor. Phenylglycine is notoriously susceptible to racemization during the base-catalyzed coupling step of SPPS.[3] This is due to the increased acidity of the α-proton, which can be abstracted during activation, leading to a loss of stereochemical integrity.[4] Therefore, the choice of coupling reagents and conditions is of paramount importance.
Causality Behind Experimental Choices: Mitigating Epimerization
Standard coupling conditions, particularly those employing uronium/aminium reagents like HBTU or HATU in the presence of a strong, unhindered base like N,N-diisopropylethylamine (DIPEA), can lead to significant racemization of phenylglycine.[4][5] Research has shown that this side reaction can be minimized by using specific coupling activators in combination with sterically hindered non-nucleophilic bases.[3] Reagents such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) with bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) have proven effective in preserving the stereochemical integrity of the phenylglycine residue.[3][6]
Comparative Coupling Conditions for Fmoc-L-Phenylglycine
| Coupling Reagent | Base | Racemization Risk | Recommendation |
| HBTU / HATU | DIPEA | High | Not Recommended |
| DIC / HOBt | DIPEA | Moderate | Use with caution |
| DEPBT | TMP / DMP | Low | Recommended |
| COMU | TMP / DMP | Low | Recommended |
Experimental Protocol 1: Coupling of Fmoc-L-Phenylglycine
This protocol assumes a standard Fmoc-SPPS workflow on a suitable resin (e.g., Rink Amide, Wang) and that the N-terminal Fmoc group of the preceding residue has just been removed.
1. Materials and Reagents:
-
Peptidyl-resin with a free N-terminal amine
-
Fmoc-L-phenylglycine (Fmoc-Phg-OH)
-
3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
2,4,6-Trimethylpyridine (TMP) or Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
SPPS reaction vessel
2. Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure the peptidyl-resin is well-swollen in DMF.
-
Perform standard Fmoc deprotection of the N-terminal residue using 20% piperidine in DMF (e.g., 2 x 7 min treatments).[7]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vial, dissolve Fmoc-L-phenylglycine (3.0 eq. relative to resin loading) and DEPBT (3.0 eq.) in DMF.
-
Add TMP (6.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. Note: The solution may not be perfectly clear.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For sterically hindered sequences, the reaction time may be extended.
-
-
Reaction Monitoring and Post-Coupling Wash:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines.[8] A negative result (yellow/colorless beads) indicates complete coupling.
-
If the test is positive, the coupling step can be repeated ("double coupling").
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or for on-resin reduction.
-
Visualization: Fmoc-L-Phenylglycine Coupling Workflow
Caption: Workflow for the racemization-suppressed coupling of Fmoc-L-phenylglycine.
PART II: On-Resin Reduction of Phenylglycine to Phenylglycinol
With the peptide chain fully assembled and terminating in a phenylglycine residue, the next critical step is the selective reduction of its C-terminal carboxylic acid to a primary alcohol. This transformation is ideally performed on the resin to maintain the efficiency of the solid-phase methodology. A convenient and effective method involves the activation of the resin-linked carboxyl group with 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride (NaBH₄).[9][10]
Scientific Rationale: Selective Carboxyl Reduction
The C-terminus of a peptide synthesized on a standard resin like Wang or Rink Amide is linked via an ester or amide bond, respectively. The reduction process targets this linkage. Activating the carboxyl group with CDI forms a highly reactive acyl-imidazolide intermediate. This intermediate is susceptible to nucleophilic attack by a hydride source like NaBH₄, leading to the reduction to the primary alcohol and concomitant cleavage from the resin linker in some cases, or requiring a final acid cleavage step. This method is advantageous as it uses relatively mild and inexpensive reagents.[9]
Experimental Protocol 2: On-Resin Reduction
This protocol should be performed after the final Fmoc-deprotection step if phenylglycine is the N-terminal residue, or after its coupling if it is the C-terminal residue of the final sequence.
1. Materials and Reagents:
-
Fully assembled peptidyl-resin terminating with L-phenylglycine
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Deionized water
-
SPPS reaction vessel
2. Step-by-Step Methodology:
-
Resin Preparation:
-
Wash the peptidyl-resin thoroughly with DCM and then with anhydrous THF (3-5 times each).
-
Swell the resin in anhydrous THF for 30 minutes.
-
-
Carboxyl Group Activation:
-
Drain the THF.
-
Add a solution of CDI (5.0 eq.) in anhydrous THF to the resin.
-
Agitate the slurry at room temperature for 1-2 hours to form the acyl-imidazolide intermediate.
-
-
Washing:
-
Drain the CDI solution.
-
Wash the resin thoroughly with anhydrous THF (5-7 times) to remove all excess CDI. This step is critical to prevent quenching of the reducing agent.
-
-
Reduction:
-
In a separate, dry flask, prepare a solution/slurry of NaBH₄ (10.0 eq.) in anhydrous THF. Caution: NaBH₄ reacts with moisture. Handle appropriately.
-
Cool the NaBH₄ slurry in an ice bath (0 °C).
-
Add the NaBH₄ slurry to the resin and agitate at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and continue agitating for an additional 3-5 hours.
-
-
Quenching and Final Washes:
-
Cool the reaction vessel in an ice bath.
-
Carefully and slowly add a 1:1 mixture of MeOH/water to quench the excess NaBH₄. Caution: Hydrogen gas evolution will occur.
-
Once the effervescence has ceased, drain the solvent.
-
Wash the resin sequentially with water (3 times), MeOH (3 times), DMF (3 times), and finally DCM (3 times).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
PART III: Final Cleavage and Deprotection
The final step is the global deprotection of all acid-labile side-chain protecting groups and cleavage of the peptide-amino alcohol from the solid support.
Experimental Protocol 3: Global Deprotection and Cleavage
1. Materials and Reagents:
-
Dry, final peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
2. Step-by-Step Methodology:
-
Prepare Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) in a fume hood. The TIS and water act as scavengers to trap reactive cationic species generated during deprotection.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise to a flask of cold diethyl ether (at least 10x the volume of the TFA solution) to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The peptide can then be purified by reverse-phase HPLC.
-
Visualization: Overall Synthesis Strategy
Caption: High-level overview of the complete workflow for peptide-phenylglycinol synthesis.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Liang, C., Behnam, M. A. M., Suderman, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325-2329. Retrieved from [Link]
-
Miranda, L. P., & Alewood, P. F. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]
-
Elsawy, M. A., Hewage, C. M., & Walker, B. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(7), 437-444. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(5), 581. Retrieved from [Link]
-
Liang, C., Behnam, M. A. M., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Retrieved from [Link]
-
Hwang, S. H., Blaskovich, M. A., & Kim, H. O. (2008). A convenient reduction of α-amino acids to 1,2-amino alcohols with retention of optical purity. The Open Organic Chemistry Journal, 2, 82-84. Retrieved from [Link]
-
AA Blocks. (n.d.). Fmoc-L-Phenylglycinol. AA Blocks. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]
-
Hwang, S. H., Blaskovich, M. A., & Kim, H. O. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]
-
Hwang, S. H., Blaskovich, M. A., & Kim, H. O. (2008). A convenient reduction of α-amino acids to 1,2-amino alcohols with retention of optical purity. UQ eSpace. Retrieved from [Link]
-
AAPPTec. (n.d.). Synthesis Notes. AAPPTec. Retrieved from [Link]
-
Cao, Y., & Yang, G. (2015). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 7(3), 150-152. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Phg-OH, N-Fmoc-L-phenylglycine. AAPPTec. Retrieved from [Link]
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- 6. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
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- 10. researchgate.net [researchgate.net]
Manual vs. Automated Solid-Phase Synthesis of Peptides Containing Fmoc-L-Phenylglycinol: An Application Guide
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of novel therapeutics with enhanced stability, constrained conformations, and improved biological activity. Fmoc-L-phenylglycinol is a valuable building block in this regard, prized for its ability to induce specific secondary structures. However, its synthesis presents a significant challenge due to the steric hindrance imposed by the bulky phenyl group adjacent to the reactive amine, which can lead to incomplete coupling reactions and a heightened risk of racemization. This guide provides a detailed comparative analysis of manual and automated Solid-Phase Peptide Synthesis (SPPS) strategies for effectively incorporating this compound. We present validated protocols, explain the rationale behind critical experimental choices, and offer recommendations to help researchers select the optimal synthesis approach for their specific needs, ensuring both high purity and yield.
Section 1: Foundational Principles for Synthesizing Phenylglycinol-Containing Peptides
The Unique Challenge of this compound
The primary obstacle in utilizing this compound is steric hindrance. The phenyl group's proximity to the α-carbon and the backbone amine creates a sterically crowded environment. This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide, dramatically slowing the rate of peptide bond formation. Consequently, standard coupling times are often insufficient, leading to deletion sequences where the residue is skipped.
Furthermore, the α-proton of phenylglycine is more susceptible to abstraction under basic conditions, which can lead to epimerization (racemization) during the activation and coupling steps.[1][2] This loss of stereochemical integrity is a critical failure point, as it can drastically alter the peptide's three-dimensional structure and biological function. Therefore, the synthesis strategy must be carefully designed to drive the coupling reaction to completion while preserving the delicate stereochemistry of the chiral center.
Fmoc-SPPS: The Method of Choice
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the universally preferred method for this application.[3][4] Its primary advantage lies in its orthogonality and mild reaction conditions.[3] The Fmoc protecting group is removed with a weak base (typically piperidine), while the side-chain protecting groups and the final cleavage from the resin are accomplished with a strong acid (trifluoroacetic acid, TFA).[4][][6] This strategy avoids the repeated use of strong acid for Nα-deprotection, as seen in older Boc-based chemistry, which helps preserve acid-labile side chains and minimizes potential side reactions.[3]
Critical Reagents & Pre-Synthesis Considerations
-
Resin Selection : The choice of solid support dictates the C-terminal functionality of the final peptide.
-
For C-terminal Amides : Rink Amide resin is the standard choice.[7] The first amino acid is coupled to the linker using standard methods, and the final peptide is cleaved as a C-terminal amide.
-
For C-terminal Carboxylic Acids : Wang resin is common, but 2-Chlorotrityl chloride (2-CTC) resin is highly recommended, especially if L-phenylglycinol is the C-terminal residue.[7] Loading onto 2-CTC resin does not require pre-activation of the amino acid's carboxyl group, thereby eliminating the risk of racemization during this initial, critical step.
-
-
Coupling Reagents (Activators) : To overcome the steric barrier of phenylglycinol, a potent coupling reagent is not just recommended, it is essential. These reagents react with the amino acid's free carboxyl group to form a highly reactive intermediate that can efficiently acylate the hindered N-terminal amine.
-
High-Efficiency Choices : Uronium/aminium salt-based reagents like HATU , HCTU , and COMU are the gold standard for difficult couplings.[8] They rapidly form highly reactive species, promoting efficient bond formation even with sterically hindered residues.
-
Less Effective Choices : Older reagents or those with lower activation potential, such as TFFH or standard carbodiimides (e.g., DIC) used alone, may yield poor results and should be avoided for this specific application.[8]
-
-
Solvents : High-purity, peptide-grade solvents are critical. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common choices due to their excellent resin-swelling properties and ability to dissolve protected amino acids and reagents.[][9]
Section 2: Manual Synthesis Strategy
Rationale for a Manual Approach
Manual synthesis offers unparalleled flexibility and direct control, making it the ideal choice for:
-
Protocol Optimization : Developing and fine-tuning the conditions required for a novel or particularly challenging sequence.
-
Small-Scale Synthesis : Efficiently synthesizing milligram-scale quantities of peptide without the larger reagent volumes required for automated systems.
-
Troubleshooting : Directly observing issues like poor resin swelling or color changes and intervening immediately.
Manual Synthesis Workflow
Caption: Automated SPPS cycle modified for a difficult residue.
Programming the Synthesizer for this compound
Standard, rapid synthesis protocols (e.g., 5-15 minute coupling times) are destined to fail when incorporating this compound. [10]The key to success is to modify the automated method to accommodate this difficult residue. The exact programming steps will vary by instrument, but the core logic remains the same.
Method Modification Protocol:
-
Assign the Special Residue : In your sequence editor, designate the L-phenylglycinol position to use a "special" or "user-defined" coupling method.
-
Create the "Difficult Phenylglycinol" Method :
-
Coupling Time : Set an extended coupling time . A duration of 60 to 120 minutes is a robust starting point.
-
Double Coupling : Program the instrument to perform the coupling step twice. This involves draining the first coupling solution after the extended time, washing briefly with DMF, and then delivering a second, fresh batch of activated this compound for another extended coupling period.
-
Reagent Equivalents : Ensure the method uses sufficient equivalents of the amino acid (≥4 eq) and coupling reagent (≥3.9 eq) for each coupling.
-
Washing Steps : Do not shorten the post-coupling wash steps. Ensure at least 5 DMF washes are performed to completely remove unreacted reagents and byproducts.
-
-
Run the Synthesis : Load the sequence and the modified method into the synthesizer and initiate the run. The instrument will automatically apply the standard protocol to all other amino acids and execute the specialized, intensive protocol only at the phenylglycinol position.
Section 4: Comparative Analysis and Post-Synthesis Processing
Quantitative Comparison: Manual vs. Automated Synthesis
| Parameter | Manual Synthesis | Automated Synthesis |
| Flexibility & Optimization | Very High : Allows for real-time adjustments and testing of different reagents, times, and temperatures. | Moderate : Flexible within pre-programmed options. Optimization requires creating and testing new methods. |
| Throughput & Speed | Low : Best suited for single or few syntheses. Can be faster for one-off difficult peptides. | High : Ideal for multiple peptides or longer sequences. Overall project time is significantly reduced. [11] |
| Reproducibility | Operator-Dependent : Prone to variability between users and even between runs by the same user. | Very High : Precisely controlled fluidics and timing ensure excellent batch-to-batch consistency. [] |
| In-Process Control | Direct & Immediate : The Kaiser test provides definitive feedback on reaction completion at each step. [12] | Indirect : Relies on the assumption that the programmed (and optimized) parameters are sufficient for complete reaction. |
| Labor Intensity | High : Requires constant operator attention and hands-on execution of every step. | Low : "Walk-away" capability frees up significant personnel time for other tasks. [11] |
| Reagent Consumption | Variable : Can be very efficient for small scales, but optimization can be reagent-intensive. | Generally Higher : Automated systems often have larger dead volumes and use standardized reagent delivery volumes. |
Cleavage and Global Deprotection
After the full peptide sequence is assembled, it must be cleaved from the solid support and all side-chain protecting groups must be removed.
-
Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard choice is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water .
-
Add the cleavage cocktail to the resin (approx. 10 mL/g) and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white powder (the crude peptide) under vacuum.
Purification and Analysis
The crude product is a mixture of the target peptide and any deletion or truncated sequences. Purification and verification are mandatory.
-
Purification : The standard method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and separated on a C18 column. [13]* Analysis & Characterization : The identity and purity of the collected HPLC fractions are confirmed using Mass Spectrometry (MS) , typically ESI-MS or MALDI-TOF, to verify that the molecular weight matches the theoretical mass of the target peptide. [13][14]
Section 5: Conclusion & Recommendations
The successful incorporation of the sterically hindered this compound residue is highly achievable with either manual or automated SPPS, provided that the synthetic protocol is specifically adapted to overcome its inherent challenges. Standard, rapid coupling times are insufficient and will lead to failure.
Our primary recommendation is a hybrid approach:
-
Use Manual Synthesis for Initial Optimization : For any new peptide sequence containing this compound, perform the initial synthesis manually on a small scale. Use the Kaiser test to confirm the exact coupling time and conditions (e.g., single vs. double coupling) required to achieve complete incorporation. This step provides invaluable, definitive data.
-
Transfer the Optimized Protocol to an Automated System : Once the specific requirements are known (e.g., "this compound in this sequence requires a 90-minute double coupling with HATU"), program these exact parameters into a custom method on your automated synthesizer.
This strategy leverages the strengths of both platforms: the fine-tuned control and diagnostic power of the manual approach and the high throughput, reproducibility, and efficiency of automation. By treating this compound not as a standard residue but as a "difficult sequence" requiring special attention, researchers can confidently and reliably synthesize these valuable modified peptides for downstream applications in drug discovery and chemical biology.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 358-364. Retrieved from [Link]
-
Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2873-2876. Retrieved from [Link]
-
ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
-
Murakami, Y., Ishida, S., Demizu, Y., & Terayama, K. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery, 2(5), 1435-1444. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
PurePep. (2023). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]
-
MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12906. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Retrieved from [Link]
-
CS Bio. (n.d.). Research Scale Peptide Synthesizers: Demystifying Purity, Synthesis Speed and Waste Generation. Retrieved from [Link]
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269-1283. Retrieved from [Link]
-
Methods in Molecular Biology. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Conventional approaches for the synthesis of peptides using unprotected amino acids and our approach developed in this study. Retrieved from [Link]
-
Beck-Sickinger, A. G., & Mrestani-Klaus, C. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Future Medicinal Chemistry, 6(8), 907-918. Retrieved from [Link]
-
ChemRxiv. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Retrieved from [Link]
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The Strategic Application of Fmoc-L-phenylglycinol in Neuroscience Research: A Guide for Drug Discovery and Chemical Biology
Introduction: The Imperative for Chirality and Unnatural Scaffolds in Neuromodulation
In the intricate landscape of neuroscience, the quest for novel therapeutic agents and molecular probes hinges on the ability to design molecules with exquisite specificity for their biological targets. The stereochemistry of these molecules is paramount, as the chiral environment of receptors, enzymes, and ion channels dictates molecular recognition and subsequent biological response. Fmoc-L-phenylglycinol, a non-proteinogenic amino alcohol, emerges as a pivotal building block in this endeavor. Its unique structural features—a chiral backbone, a phenyl moiety, and a hydroxyl group—offer a versatile scaffold for the synthesis of innovative neuroactive compounds. This guide provides an in-depth exploration of the strategic applications of this compound in neuroscience research, complete with detailed protocols and the scientific rationale underpinning its use.
I. Core Attributes of this compound: A Chemical Biologist's Perspective
This compound is more than a mere synthetic intermediate; it is a tool for introducing precise structural and functional modifications into peptides and small molecules destined for neurological targets.
-
Chiral Integrity: As an enantiomerically pure compound, this compound ensures the synthesis of stereochemically defined molecules, which is critical for minimizing off-target effects and achieving desired pharmacological profiles.[1] The "L" configuration at the α-carbon provides a specific three-dimensional arrangement that can be crucial for interaction with chiral biological targets.
-
Unnatural Amino Alcohol Scaffold: The presence of a hydroxyl group in place of a carboxylic acid function distinguishes it from standard amino acids. This feature allows for the synthesis of peptide mimics (peptoids) and other novel backbones with altered susceptibility to enzymatic degradation, potentially leading to improved bioavailability and pharmacokinetic properties. The amino alcohol motif is a common feature in many biologically active compounds.
-
Aromatic Moiety for π-π Interactions: The phenyl group is a key structural element that can participate in π-π stacking interactions with aromatic residues in the binding pockets of target proteins, such as receptors and enzymes. This can significantly enhance binding affinity and selectivity.
-
Fmoc Protection for Solid-Phase Synthesis: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is central to its utility in modern peptide synthesis.[2] The Fmoc group is stable under a variety of reaction conditions but can be readily cleaved under mild basic conditions, making it ideal for the iterative process of solid-phase peptide synthesis (SPPS).[2]
| Property | Significance in Neuroscience Drug Discovery |
| Chemical Formula | C23H21NO3 |
| Molecular Weight | 359.42 g/mol |
| Chirality | L-configuration |
| Functional Groups | Fmoc-protected amine, Phenyl ring, Primary alcohol |
| Solubility | Soluble in common organic solvents used in SPPS (e.g., DMF, NMP, DCM) |
II. Application in the Design of Neuroactive Peptides and Peptidomimetics
The incorporation of this compound into peptide sequences can imbue them with novel properties relevant to neuroscience research.
A. Modulators of Metabotropic Glutamate Receptors (mGluRs)
Phenylglycine derivatives have been extensively studied as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a range of neurological and psychiatric disorders.[3][4][5] The phenylglycine core is a key pharmacophore for interacting with the ligand-binding domain of these receptors. By incorporating this compound into a peptide or small molecule, researchers can systematically probe the structure-activity relationships of mGluR ligands. The hydroxyl group can be used as a handle for further chemical modifications or may itself contribute to binding through hydrogen bonding.
B. Inhibitors of Beta-Amyloid (Aβ) Aggregation in Alzheimer's Disease
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease.[6][7] The design of molecules that can inhibit this process is a major therapeutic strategy. Peptides and peptidomimetics containing aromatic residues have been shown to interfere with the π-stacking interactions that drive Aβ aggregation.[6] this compound provides a scaffold to introduce a phenyl group with a specific stereochemical orientation, potentially leading to more effective inhibitors. The unnatural backbone can also confer resistance to proteolysis, a desirable feature for a therapeutic agent targeting the brain.
III. Protocols for the Incorporation of this compound using Fmoc-SPPS
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using standard manual Fmoc-based solid-phase peptide synthesis (SPPS).
A. Materials and Reagents
-
This compound
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection Reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
B. Step-by-Step Protocol for Peptide Elongation
This protocol assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
Step 1: Activation of this compound
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3 equivalents) and HOBt (3 equivalents) to the solution.
-
Add the base (e.g., DIPEA, 6 equivalents) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
Step 2: Coupling to the Resin-Bound Peptide
-
Drain the deprotection solution from the synthesis vessel containing the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a ninhydrin test. A negative ninhydrin test (the beads remain colorless) indicates a complete reaction.
Step 3: Washing
-
Drain the coupling solution from the synthesis vessel.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash with DCM (2-3 times) and then again with DMF (2-3 times).
Step 4: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 10-20 minutes at room temperature to remove the Fmoc group.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
The resin is now ready for the coupling of the next Fmoc-amino acid in the sequence.
C. Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
D. Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
IV. Visualization of Workflows and Pathways
To aid in the conceptualization of the synthetic and application pathways, the following diagrams are provided.
Caption: Fmoc-SPPS cycle for incorporating this compound.
Caption: Conceptual pathway from this compound to potential neuroprotective applications.
V. Conclusion and Future Perspectives
This compound represents a powerful and versatile tool in the arsenal of the neuroscience drug discovery researcher. Its unique combination of chirality, an unnatural amino alcohol backbone, and an aromatic moiety, all within the convenient framework of Fmoc-based solid-phase synthesis, allows for the rational design and synthesis of novel neuroactive compounds. While direct applications are still emerging in the literature, the strong precedent set by related phenylglycine derivatives in modulating key neurological targets provides a solid foundation for its future use. As our understanding of the molecular basis of neurological disorders deepens, the strategic deployment of such precisely engineered chemical building blocks will undoubtedly be at the forefront of therapeutic innovation.
VI. References
-
Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(7), 3323–3329. [Link]
-
SciSpace. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). [Link]
-
Frontiers in Molecular Biosciences. (2021). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. [Link]
-
PlumX Metrics. (n.d.). Synthesis of Glycosyl Neuropeptides. [Link]
-
Gunn, A. P., & Teoh, C. L. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in chemistry, 8, 595797. [Link]
-
ScienceDirect. (1994). Synthesis of Glycosyl Neuropeptides. [Link]
-
Ardah, F. I., Paleologou, K. E., Lv, G., Abul Khair, S. B., Cooper, G., & El-Agnaf, O. M. (2014). Structure activity relationship of phenolic acid inhibitors of α-synuclein fibril formation and toxicity. PloS one, 9(1), e85301. [Link]
-
Bedingfield, J. S., Kemp, M. C., Jane, D. E., Tse, H. W., Roberts, P. J., & Watkins, J. C. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British journal of pharmacology, 116(7), 3323–3329. [Link]
-
ResearchGate. (2014). Structure Activity Relationship of Phenolic Acid inhibitors of α-Synuclein Fibril Formation and Toxicity. [Link]
-
A comprehensive review on neuropeptides: databases and computational tools. Journal of Biosciences, 48(1). [Link]
-
Muttenthaler Lab. (n.d.). Publications. [Link]
-
ResearchGate. (2007). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. [Link]
-
Jasanoff, A. (2014). Probing the Brain with Molecular fMRI. ACS chemical neuroscience, 5(2), 93–102. [Link]
-
Berezin, V., & Bock, E. (2014). Neuritogenic and neuroprotective properties of peptide agonists of the fibroblast growth factor receptor. Journal of neurochemistry, 130(6), 727–739. [Link]
-
Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Lin, Y. W., & Lin, C. W. (2023). Novel Imaging Probes: From Design to Applications. Molecules (Basel, Switzerland), 28(22), 7590. [Link]
-
Stoyanov, S., & Stoyanova, V. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Pharmaceutics, 14(9), 1869. [Link]
-
ResearchGate. (2012). Neuroprotective peptides fused to arginine-rich cell penetrating peptides: Neuroprotective mechanism likely mediated by peptide endocytic properties. [Link]
-
ResearchGate. (2015). Designing unconventional Fmoc-peptide-based biomaterials: Structure and related properties. [Link]
-
Ghasটিয়ে, M., Ranjbar, S., Ahangari Cohan, R., Khalifeh, K., & Bolhassani, A. (2024). De novo antioxidant peptide design via machine learning and DFT studies. Scientific reports, 14(1), 6610. [Link]
-
Srinivasan, J. (2020). Neuromodulators: an essential part of survival. Journal of neurogenetics, 34(3-4), 213–218. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Fmoc-L-phenylglycinol
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of preventing racemization when coupling Fmoc-L-phenylglycinol during peptide synthesis. As Senior Application Scientists, our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the stereochemical integrity of your peptides.
Q1: What is racemization and why is this compound particularly susceptible?
Answer:
Racemization (or epimerization in the context of a chiral peptide chain) is the loss of stereochemical purity at the α-carbon of an amino acid during the synthesis process. For this compound, this results in the undesired incorporation of the D-enantiomer, leading to diastereomeric impurities that are difficult to separate and can negatively impact the peptide's biological activity.[1][2]
The primary mechanism for this loss of chirality during coupling is the formation of a planar oxazol-5(4H)-one intermediate.[3][4][5][6] This process is initiated by the activation of the C-terminal carboxyl group. The key steps are:
-
Activation: The coupling reagent activates the carboxyl group of this compound, making it susceptible to nucleophilic attack.
-
Oxazolone Formation: The carbonyl oxygen of the Fmoc protecting group attacks the activated carboxyl group, forming a cyclic oxazolone intermediate.
-
Proton Abstraction: The presence of a base facilitates the abstraction of the proton at the α-carbon (the Cα-H). This is the critical racemization-inducing step.
-
Enolate Formation: Removal of the Cα-H creates a planar, achiral enolate intermediate.
-
Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of the original L-enantiomer and the undesired D-enantiomer.
This compound is exceptionally prone to this process because the phenyl ring on the α-carbon provides resonance stabilization to the planar enolate intermediate, making the Cα-H more acidic and easier to abstract.[1][3] Systematic studies have confirmed that the crucial step inducing racemization is the base-catalyzed coupling of the activated this compound, rather than the Fmoc-deprotection step.[7][8][9]
Q2: Which coupling reagents are best for minimizing racemization of this compound?
Answer:
The choice of coupling reagent has a dramatic impact on the degree of racemization. Reagents that promote rapid amide bond formation without generating long-lived, highly activated intermediates are preferred.
-
Uronium/Aminium Salts (HATU, HBTU): While highly efficient, standard reagents like HATU and HBTU can still lead to significant racemization when used with common bases like DIPEA for sensitive residues like phenylglycine.[7]
-
Third-Generation Uronium Salts (COMU): COMU has shown excellent performance, leading to a much lower degree of racemization compared to HATU and HBTU.[7][9] Its structure incorporates an Oxyma Pure moiety, which helps suppress racemization.[10]
-
Phosphonium Reagents (PyBOP): PyBOP performs similarly to HBTU and is generally not the top choice for racemization-prone couplings.[7]
-
Organophosphorus Reagents (DEPBT): DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a standout reagent for suppressing racemization. It activates the carboxyl group in a manner that is less prone to oxazolone formation.[7][8]
| Coupling Reagent Category | Example(s) | Performance with Fmoc-L-Phg | Recommendation Level |
| Third-Gen Uronium | COMU | Excellent. Significantly reduces racemization.[7][9] | Highly Recommended |
| Organophosphorus | DEPBT | Excellent. Minimizes racemization effectively.[7][8] | Highly Recommended |
| Standard Uronium/Aminium | HATU, HBTU | Moderate. Prone to racemization with standard bases.[7] | Use with Caution |
| Phosphonium | PyBOP | Moderate. Similar performance to HBTU.[7] | Use with Caution |
| Triazine-based | DMTMM-BF4 | Good. Shows improvement but has solubility issues.[7][11] | Viable Alternative |
Q3: What is the role of additives like HOBt, HOAt, and Oxyma Pure?
Answer:
Additives are crucial for suppressing racemization, especially when using carbodiimide activators like DIC or DCC.[10] They function by rapidly converting the highly reactive O-acylisourea intermediate (formed by the carbodiimide) into a more stable, yet still reactive, active ester. This active ester is less prone to cyclizing into the problematic oxazolone.[12]
-
HOBt (1-Hydroxybenzotriazole): The classic additive. It reduces racemization compared to using a carbodiimide alone, but more effective options are now available.[10][12]
-
HOAt (1-Hydroxy-7-azabenzotriazole): The nitrogen atom at the 7-position provides a neighboring group effect, accelerating the coupling reaction and further reducing the lifetime of the activated intermediate, thus offering better racemization suppression than HOBt.[3]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive additive that has proven to be an excellent replacement for HOBt and HOAt.[13] It is highly effective at suppressing racemization, often performing as well as or better than HOAt.[13][14] Its incorporation into the structure of coupling reagents like COMU is a testament to its efficacy.[10]
Q4: How does my choice of base impact racemization?
Answer:
The base is arguably the most critical factor in controlling phenylglycine racemization.[7][8] The base's role is to deprotonate the incoming nucleophile's ammonium salt and facilitate the coupling. However, a strong or sterically unhindered base can also abstract the Cα-H from the activated amino acid or the oxazolone intermediate, directly causing racemization.[1][7]
-
DIPEA (N,N-Diisopropylethylamine): This is a very common base in SPPS, but its high basicity (pKa ~10.1) makes it a major contributor to the racemization of phenylglycine.[7] Its use should be avoided for this specific coupling step.
-
NMM (N-Methylmorpholine): A weaker base than DIPEA (pKa ~7.4), offering a moderate improvement in reducing racemization.[7]
-
TMP (2,4,6-Trimethylpyridine, Collidine) & DMP (2,6-Lutidine): These are sterically hindered and weaker bases (pKa ~7.4). Their bulkiness physically impedes their ability to access and abstract the Cα-H, while their moderate basicity is still sufficient for the coupling reaction to proceed.[7] Studies have shown that replacing DIPEA with TMP leads to a remarkable reduction in epimerization.[7][8]
Q5: I suspect racemization has occurred. How can I detect and quantify it?
Answer:
Verifying the stereochemical purity of your final peptide is a critical quality control step. The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[15][16][17]
The process involves cleaving a small amount of the final peptide from the resin, purifying it if necessary, and then analyzing it on an HPLC system equipped with a Chiral Stationary Phase (CSP). The CSP interacts differently with the L-L-L peptide and the undesired L-D-L diastereomer, resulting in two separate peaks on the chromatogram.
General Analytical Workflow:
-
Peptide Cleavage: Cleave a sample of the peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Sample Preparation: Precipitate the cleaved peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., Acetonitrile/Water).
-
Chiral HPLC Analysis: Inject the sample onto a suitable chiral column (polysaccharide-based CSPs are common).[16][18]
-
Data Analysis: Integrate the peak areas of the two diastereomers. The percentage of the undesired diastereomer corresponds to the level of racemization that occurred during the coupling of this compound. An enantiomeric excess of >99% is often the target for high-purity peptides.[16]
Recommended Low-Racemization Protocol for this compound Coupling
This protocol integrates the best practices discussed above to ensure maximal retention of stereochemical integrity.
Reagents:
-
This compound: 3 equivalents
-
Coupling Reagent: COMU or DEPBT (3 equivalents)
-
Base: 2,4,6-Trimethylpyridine (TMP/Collidine) (4 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Following the Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and COMU (or DEPBT) (3 eq.) in DMF.
-
Activation & Coupling: Add the solution from step 2 to the resin. Immediately add 2,4,6-Trimethylpyridine (4 eq.) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the vessel gently throughout the reaction. Note: For extremely sensitive sequences, cooling the reaction to 0°C may provide additional benefit, though it may require longer reaction times.
-
Washing: After the coupling is complete (confirm with a Kaiser test), drain the reaction solvent and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Proceed: Continue with the synthesis to the next Fmoc deprotection step.
By implementing this optimized protocol, you can reduce the racemization of this compound to negligible levels, ensuring the quality and purity of your final peptide product.[7][8]
References
-
Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]
-
Ismail, I., Al-Harrasi, A., Hati, S. (2023). Epimerisation in Peptide Synthesis. MDPI Molecules, 28(17), 6389. [Link]
-
Food and Agriculture Organization of the United Nations. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS.[Link]
-
Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.[Link]
-
Elsawy, H., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 343-352. [Link]
-
Kemp, D. S., & Rebek, J. Jr. (1970). Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]
-
Nam, I., Nam, H. G., & Zare, R. N. (2018). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 115(1), 36-41. [Link]
-
Kemp, D. S., & Rebek, J. Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676-5684. [Link]
-
López, J., & Albericio, F. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry, 12(8), 1246-1257. [Link]
-
ResearchGate. (2023). Mechanism of epimerisation/racemisation through oxazolone intermediate. [Link]
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information.[Link]
-
Elsawy, H., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate.[Link]
-
Aapptec. (n.d.). Synthesis Notes. Aapptec Peptides.[Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
c-LEcta. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. c-LEcta.[Link]
-
Khattab, S. N., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12(42), 8424-8432. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.[Link]
-
Liu, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.[Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.[Link]
-
Elsawy, H., et al. (2012). Racemisation of N‐Fmoc phenylglycine under mild microwave‐SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Semantic Scholar.[Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.[Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.[Link]
-
Reddy, G. S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(4), 488-500. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.[Link]
-
Reddy, G. S., et al. (2020). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate.[Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. oxymapure.com [oxymapure.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. phenomenex.com [phenomenex.com]
- 17. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-L-phenylglycinol
Welcome to the technical support center for optimizing the coupling of Fmoc-L-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of this sterically hindered and epimerization-prone amino acid into their peptide sequences. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic success.
Introduction: The Challenge of this compound
This compound (Fmoc-Phg-OH) is a valuable building block in peptide chemistry, often incorporated to introduce conformational constraints or to mimic transition states. However, its bulky phenyl side chain proximal to the alpha-carbon presents significant steric hindrance, making its efficient and stereochemically pure incorporation a common hurdle in solid-phase peptide synthesis (SPPS). This guide will address the primary challenges: low coupling yields and the high risk of racemization (epimerization).
Troubleshooting Guide: Addressing Common Issues
This section provides a problem-oriented approach to resolving common difficulties encountered during the coupling of this compound.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: A positive Kaiser test (or other amine test) after the coupling step, indicating the presence of unreacted free amines on the resin.
Root Cause Analysis:
-
Steric Hindrance: The primary reason for incomplete coupling is the steric bulk of the phenylglycine side chain, which impedes the approach of the activated carboxyl group to the resin-bound amine. Standard coupling reagents may not be potent enough to overcome this barrier.[1][2]
-
Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate and form secondary structures on the resin. This physically blocks the reaction sites, leading to sluggish and incomplete reactions.[3] Poor resin swelling is a strong indicator of aggregation.[3]
-
Suboptimal Reagents or Conditions: Insufficient excess of reagents, inadequate activation time, or a poor choice of solvent can all contribute to low coupling yields.
Solutions:
-
Employ Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient.[1] Utilize stronger uronium/aminium or phosphonium salt-based coupling reagents.[1][4][5]
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective.[1][6] HATU is often considered the gold standard for difficult couplings.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices.[1][4]
-
COMU: A newer generation uronium salt that is highly efficient and has a better safety profile than HOBt or HOAt-based reagents.[5]
-
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice with a fresh portion of activated this compound.[1]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours or even overnight to ensure the reaction goes to completion.[1]
-
Elevated Temperature: Gentle heating can sometimes improve coupling efficiency, but must be used with caution due to the increased risk of epimerization.[1] Microwave-assisted SPPS can be particularly effective for driving difficult couplings.[7]
-
-
Improve Solvation:
-
Solvent Choice: N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) for its better solvating properties, which can help to disrupt peptide aggregation.[1]
-
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Problem 2: Epimerization (Racemization) of the Phenylglycine Residue
Symptom: The final peptide product shows two peaks on HPLC with the same mass, corresponding to the desired L-Phg peptide and the diastereomeric D-Phg peptide.
Root Cause Analysis:
The alpha-proton of phenylglycine is more acidic than that of many other amino acids due to the electron-withdrawing effect of the adjacent phenyl ring. This makes it susceptible to abstraction by bases present in the reaction mixture, leading to the formation of a planar enolate intermediate which can be re-protonated from either face, resulting in epimerization.[8][9] This can occur during both the coupling and the Fmoc-deprotection steps.[7][9][10]
Solutions:
-
Judicious Choice of Coupling Reagent and Base:
-
DEPBT and COMU: Studies have shown that using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or COMU for coupling can significantly reduce epimerization to negligible levels.[5][9][10]
-
Collidine or TMP: Use a sterically hindered, weaker base like 2,4,6-trimethylpyridine (collidine) or 2,2,6,6-tetramethylpiperidine (TMP) instead of the more commonly used diisopropylethylamine (DIPEA) during the coupling step.[9][10][11]
-
-
Careful Fmoc-Deprotection:
-
While epimerization is more pronounced during coupling, it can also occur during Fmoc removal with piperidine, especially with prolonged exposure.[7][9]
-
Avoid extended deprotection times. If a longer deprotection is necessary due to aggregation, consider using a milder deprotection cocktail or alternative strategies to disrupt aggregation.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the absolute best for this compound?
A1: While there is no single "best" reagent for all situations, HATU is widely regarded as a highly effective choice for sterically hindered amino acids due to its rapid activation and high coupling efficiency.[1] However, for minimizing epimerization, DEPBT and COMU have been shown to be superior.[5][9][10] The optimal choice will depend on the specific peptide sequence and the primary challenge being faced (low yield vs. epimerization).
Q2: Can I use a standard DIC/HOBt coupling protocol?
A2: It is not recommended. While DIC/HOBt is a reliable and cost-effective method for many amino acids, it often lacks the potency required to efficiently couple sterically demanding residues like this compound, leading to incomplete reactions.[1][4]
Q3: How can I monitor the coupling reaction in real-time?
A3: The most common method is the Kaiser test , which detects free primary amines.[12] A negative result (yellow beads) indicates a complete reaction. For automated synthesizers, monitoring the UV absorbance of the Fmoc-deprotection solution can provide an indirect measure of the previous coupling's success.[3]
Q4: My peptide is still showing epimerization even after using a recommended coupling reagent. What else can I do?
A4: If epimerization persists, focus on the base used during coupling. Switching from DIPEA to a more sterically hindered base like collidine or TMP is a critical step.[9][10][11] Also, ensure that the this compound is not pre-activated for an extended period before being added to the resin, as the activated species is more prone to epimerization.
Q5: Is there a preferred solvent for coupling this compound?
A5: NMP is generally preferred over DMF due to its superior solvating properties, which can help to minimize on-resin aggregation and improve reaction kinetics.[1]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed to maximize coupling yield for sterically hindered amino acids.
-
Fmoc-Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).
-
Resin Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the solution to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Second Coupling (Optional but Recommended): If the Kaiser test is positive or for critical applications, wash the resin with DMF and repeat steps 3-6 with a fresh solution of activated this compound.[1]
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Protocol 2: Epimerization-Suppressed Coupling using COMU and Collidine
This protocol is optimized to minimize racemization of the phenylglycine residue.
-
Fmoc-Deprotection and Washing: Follow steps 1 and 2 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.
-
Base Addition: Add collidine (6 equivalents) to the coupling cocktail and mix briefly.
-
Coupling: Immediately add the prepared solution to the resin.
-
Reaction: Allow the coupling to proceed for 2 hours.
-
Monitoring and Final Wash: Follow steps 6 and 8 from Protocol 1.
Data Presentation
| Coupling Strategy | Typical Reagents | Primary Advantage | Potential Drawback |
| Standard Carbodiimide | DIC / HOBt | Cost-effective | Low efficiency for hindered residues[1] |
| High-Efficiency Uronium | HATU / DIPEA | High coupling yield | Higher risk of epimerization |
| Epimerization-Suppressed | COMU / Collidine | Minimizes epimerization[9][10] | May require slightly longer reaction times |
| Double Coupling | Any potent reagent | Drives reaction to completion | Increased reagent consumption and time |
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: The base-catalyzed epimerization of L-phenylglycine via a planar enolate intermediate.
References
-
Ismail, N. A., & Razali, M. H. (2022). Epimerisation in Peptide Synthesis. PMC, PubMed Central, NIH. Retrieved from [Link]
-
El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. Retrieved from [Link]
-
Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. PMC, NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Pro-Active. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed. Retrieved from [Link]
-
Brik, A., et al. (2021). Controlling Segment Solubility In Large Protein Synthesis. ResearchGate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Collection - Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - The Journal of Organic Chemistry. Figshare. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC, NIH. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting incomplete Fmoc deprotection of Fmoc-L-phenylglycinol
Welcome to the technical support center for troubleshooting challenges related to the Fmoc deprotection of Fmoc-L-phenylglycinol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific, sterically hindered amino alcohol. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to solve even the most challenging synthetic problems.
Troubleshooting Guide: Addressing Incomplete Deprotection
This section addresses specific issues you may be observing in your experiments. The core challenge with this compound stems from the significant steric hindrance created by the phenyl group at the α-carbon, which can impede the approach of the base required for deprotection.
Question: My standard 20% piperidine in DMF protocol is failing. TLC and HPLC analysis show significant amounts of remaining starting material even after extended reaction times. Why is this happening and what is my immediate next step?
Answer:
This is the most common issue encountered with this compound and, as mentioned, is primarily due to steric hindrance. The bulky phenyl group shields the acidic C9-proton of the fluorenyl ring system, slowing down the kinetics of the base-mediated elimination reaction.[1][2] Standard protocols, which are optimized for less hindered amino acids, are often insufficient.
Your immediate strategy should be to enhance the reaction conditions or switch to a more potent deprotection system.
Root Cause Analysis & Solution Workflow:
The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Recommended Action: Move to a stronger deprotection reagent. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a significantly stronger, non-nucleophilic base that is highly effective for removing Fmoc groups from sterically hindered residues.[3][4]
See Protocol 2 for a detailed methodology using a DBU-based cocktail.
Question: I'm considering using DBU for the deprotection. Are there any drawbacks or special considerations?
Answer:
Yes, while DBU is highly effective, its chemical properties demand a modified approach compared to piperidine.
-
Non-Nucleophilic Nature: The primary function of piperidine is twofold: it acts as a base to initiate the elimination and as a nucleophile to "scavenge" the highly reactive dibenzofulvene (DBF) byproduct, forming a stable adduct.[2][5] DBU is a strong base but is non-nucleophilic and cannot scavenge DBF.[3]
-
Risk of DBF Re-addition: If left unscavenged, DBF can undergo a Michael addition with the newly deprotected amine of your product, leading to a difficult-to-remove impurity.
-
Solution: The standard practice is to use a cocktail of DBU with a small amount of a nucleophilic scavenger. Piperidine is an excellent choice for this role. A common and effective cocktail is 2% DBU and 2% piperidine in DMF.[4] This provides the high basicity of DBU for rapid deprotection and the nucleophilicity of piperidine to trap the DBF byproduct.
Question: How can I quantitatively monitor the progress of the deprotection reaction to optimize my protocol?
Answer:
Visual inspection by TLC is useful, but for true optimization, a quantitative method is superior. The most common method is UV-Vis spectrophotometry, which measures the formation of the dibenzofulvene-piperidine adduct.[1][6]
This adduct has a distinct UV absorbance maximum around 301 nm.[7][8][9] By taking aliquots from your reaction mixture over time and measuring the absorbance at this wavelength, you can plot a kinetic curve and determine when the reaction has reached completion (i.e., when the absorbance plateaus).
See Protocol 3 for a step-by-step guide to UV-Vis monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of Fmoc deprotection?
The Fmoc group is removed via a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2][10]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring.
-
β-Elimination: This generates a carbanion intermediate, which is stabilized by the aromatic system. The intermediate then undergoes β-elimination, cleaving the C-O bond and releasing carbon dioxide, the free amine, and the highly reactive dibenzofulvene (DBF) intermediate.
-
DBF Scavenging: The excess amine in the solution acts as a nucleophile and traps the DBF to form a stable, soluble adduct, driving the equilibrium towards the deprotected product.[2][7]
Caption: The E1cB mechanism of Fmoc deprotection by piperidine.
Q2: Are there other alternatives to piperidine besides DBU?
Yes, several other bases have been investigated, each with specific advantages.
| Reagent | Typical Conc. | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established, effective scavenger.[5] | Inefficient for sterically hindered substrates; controlled substance in some regions.[2] |
| 4-Methylpiperidine | 20% in DMF | Similar efficacy to piperidine; not as widely controlled.[2][11] | May still be insufficient for highly hindered substrates. |
| Piperazine | 5-10% in DMF | Can reduce certain side reactions like aspartimide formation.[12][13] | Less basic and generally slower than piperidine.[14] |
| Pyrrolidine | 5-20% in DMF | More basic and nucleophilic than piperidine, leading to faster reactions.[15][16] | Increased basicity can sometimes promote side reactions if not carefully controlled. |
| DBU / Piperidine | 2% / 2% in DMF | Very fast and effective for hindered residues.[3][4] | Requires a scavenger; DBU is more expensive. |
Q3: Can I use a qualitative test to quickly check for deprotection?
For solid-phase synthesis, the Kaiser (ninhydrin) test is a rapid method to detect the presence of free primary amines on the resin beads.[1][17] A positive result (a deep blue color) indicates successful Fmoc removal. While designed for solid-phase, a similar test can be performed on a small, washed and dried aliquot of your reaction mixture in solution phase, though HPLC/TLC remains the more definitive method.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (For Comparison)
-
Preparation: Dissolve this compound in N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF. A typical volume ratio is 4 parts piperidine solution to 1 part substrate solution.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: After 20 minutes, take an aliquot and analyze by TLC or HPLC to check for the presence of starting material.
-
Work-up: Once complete, quench the reaction, and proceed with standard aqueous work-up and extraction.
Protocol 2: Optimized Deprotection for Hindered Substrates (DBU-Based)
-
Preparation: Dissolve this compound in DMF.
-
Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Reagent Addition: Add the DBU/piperidine solution to the substrate solution.
-
Reaction: Stir at room temperature. The reaction is typically much faster than with piperidine alone.
-
Monitoring: Begin monitoring by HPLC/TLC after 5 minutes. Due to the high reactivity, it is crucial to monitor closely to avoid potential side reactions from prolonged exposure.
-
Work-up: As soon as the reaction is complete, immediately proceed to quenching and work-up to neutralize the strong base.
Protocol 3: Quantitative Monitoring by UV-Vis Spectrophotometry
-
Setup: In a quartz cuvette, prepare a blank using your reaction solvent (e.g., 20% piperidine in DMF).
-
Initiate Reaction: Start your deprotection reaction in a separate flask, ensuring efficient stirring.
-
Sampling: At timed intervals (e.g., t = 0, 2, 5, 10, 20, 30 min), withdraw a small, precise volume (e.g., 10 µL) from the reaction mixture.
-
Dilution: Immediately dilute the aliquot into a known, larger volume of the reaction solvent in a separate cuvette to halt the reaction and bring the absorbance into a linear range.
-
Measurement: Measure the absorbance of the diluted sample at the wavelength maximum of the DBF-piperidine adduct (approx. 301 nm).
-
Analysis: Plot Absorbance vs. Time. The reaction is complete when the curve reaches a plateau. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800-8500 M⁻¹cm⁻¹.[7][8]
References
-
Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
Fields, G. B. (1995). Methods for Removing the Fmoc Group. Springer Protocols. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(19), 3545. Retrieved from [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11775–11782. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance. Retrieved from [Link]
-
Wroblewska, Z., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3983. Retrieved from [Link]
-
Eissler, S., et al. (2017). Substitution determination of Fmoc‐substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), 568-574. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Tulla-Puche, J., & Albericio, F. (2020). In situ Fmoc removal. Green Chemistry, 22(23), 8194-8199. Retrieved from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Isaksson, J., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14227–14236. Retrieved from [Link]
-
Kumar, V., et al. (2017). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 28(11), 1283-1288. Retrieved from [Link]
-
MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
Eifler-Lima, V. L., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Fontenot, J. D., et al. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. Retrieved from [Link]
-
ResearchGate. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11775-11782. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425. Retrieved from [Link]
-
Nain, R. (2021). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-phase. University of Toronto. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Chemical Science, 14(46), 12975-12982. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]
-
Chen, S., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Biotechnology for Biofuels, 13, 111. Retrieved from [Link]
-
Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). L-Phenylglycinol [20989-17-7]. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Retrieved from [Link]
Sources
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- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
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Technical Support Center: Strategies to Minimize Diketopiperazine Formation after Fmoc-L-phenylglycinol Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols specifically tailored to mitigate DKP formation following the coupling of Fmoc-L-phenylglycinol in solid-phase peptide synthesis (SPPS).
Introduction to the Challenge: Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a significant side reaction in SPPS, leading to yield loss and purification challenges.[1] It occurs via an intramolecular cyclization of a resin-bound dipeptide, cleaving it from the solid support.[2][3] This process is particularly pronounced after the coupling of the second amino acid and subsequent deprotection of the N-terminal Fmoc group, which exposes a free amine ready to attack the ester linkage to the resin.[2][4][5]
The sequence of the dipeptide is a critical factor. Dipeptides containing proline at the C-terminal position are notoriously susceptible due to the unique conformational constraints of the proline ring, which favors the necessary cis-amide bond for cyclization.[1][4][6] While L-phenylglycinol is not proline, its inherent steric bulk can also influence reaction kinetics. The primary factors promoting DKP formation include:
-
Peptide Sequence: Proline, glycine, and other secondary amino acids in the second position dramatically increase DKP formation rates.[1][4]
-
Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF provides the basic environment that catalyzes the cyclization.[1][4]
-
Resin Choice: Resins with acid-labile linkers, such as Wang resin, are more prone to DKP-related cleavage than more sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[1][7]
-
Temperature: Higher temperatures accelerate the rate of this intramolecular reaction.[1][4]
Below is a diagram illustrating the general mechanism of DKP formation on a solid support.
Caption: Fig 1. General mechanism of DKP formation on a solid support.
Troubleshooting Guide: Issues & Solutions
This section addresses common problems encountered during synthesis involving this compound and provides actionable solutions.
| Issue Observed | Potential Cause | Recommended Action(s) |
| 1. Low Yield of Final Peptide | "Traceless" DKP formation, where the dipeptide has cleaved from the resin and been washed away.[1] | A. Modify Fmoc-Deprotection Conditions: Avoid the standard 20% piperidine/DMF. Switch to a milder condition known to suppress DKP formation, such as 2% DBU / 5% piperazine in NMP.[2][7][8] B. Change Resin: Use a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) which is known to reduce DKP formation.[7] C. Lower Temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to slow the rate of cyclization.[4][9] |
| 2. Major Impurity Peak in HPLC | Direct evidence of DKP formation, where the cyclic dipeptide of this compound and the first amino acid is present in the crude product. | A. Optimize Coupling of the Third Amino Acid: Immediately after deprotection of the second amino acid (L-phenylglycinol), proceed to the next coupling step without delay. Use a fast and efficient coupling reagent like HATU or HCTU to acylate the free amine before it can cyclize.[10] B. In Situ Neutralization: This is a highly effective method. After deprotection with TFA (in Boc chemistry) or a mild base (in Fmoc chemistry), the next activated amino acid is added simultaneously with the neutralization base. This ensures the free amine is immediately captured in the desired intermolecular reaction rather than the intramolecular DKP formation.[11][12] |
| 3. Inconsistent Results, Especially with Proline or Glycine as the First Amino Acid | The first amino acid has a profound impact on the rate of DKP formation. Proline and Glycine are particularly notorious for accelerating this side reaction.[4][6] | A. Use a Dipeptide Building Block: This is the most robust solution for highly problematic sequences. Synthesize the dipeptide (e.g., this compound-Pro-OH) in solution and then couple it to the resin as a single unit. This completely bypasses the vulnerable dipeptide-resin intermediate.[4] B. Prioritize Milder Deprotection: For these sequences, the use of milder deprotection conditions is not just a recommendation, but often a necessity. |
Frequently Asked Questions (FAQs)
Q1: Why is DKP formation such a problem after coupling only two amino acids?
A1: The dipeptidyl-resin is the most susceptible intermediate. At this stage, the N-terminal amine, once deprotected, is sterically unhindered and positioned perfectly for an intramolecular nucleophilic attack on the C-terminal ester linkage to the resin. As the peptide chain grows, the distance and steric hindrance increase, making this intramolecular cyclization less favorable.
Q2: I am using a standard Wang resin. Is this a major part of my problem?
A2: Yes, it likely is. Wang resin links the peptide via a p-alkoxybenzyl ester, which is relatively susceptible to nucleophilic attack.[4] For sequences prone to DKP formation, switching to a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The bulky trityl linker provides significant steric hindrance that shields the ester bond from the N-terminal amine, thereby suppressing DKP formation.[7]
Q3: Can my choice of coupling reagent for the third amino acid make a difference?
A3: Absolutely. The goal is to acylate the newly deprotected N-terminal amine of the L-phenylglycinol as quickly as possible. Using a highly efficient and fast-acting coupling reagent is crucial. Reagents like HBTU, HATU, and COMU are excellent choices as they rapidly form the activated ester of the incoming amino acid, promoting fast amide bond formation and outcompeting the DKP side reaction.[13][14] Carbodiimide reagents like DIC, especially when used with an additive like HOBt or Oxyma Pure, are also effective.[14][15]
Q4: Are there any solvent effects I should be aware of?
A4: Yes, the choice of solvent can influence the rate of DKP formation. Studies have shown that DKP formation can be more rapid in less polar solvents.[16] While DMF is the standard solvent in SPPS, if DKP formation is a persistent issue, ensuring anhydrous conditions and minimizing hold times in any solvent after deprotection is critical. Some research has also pointed to self-deprotection and subsequent DKP formation occurring even without a base in solvents like DMF, NMP, and DMSO during post-coupling hold times.[4][17][18][19]
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation
This protocol provides an alternative to the standard 20% piperidine/DMF for Fmoc deprotection, which is known to promote DKP formation.[2][7][8]
-
Resin Swelling: Swell the peptide-resin (after coupling this compound) in N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.
-
First Deprotection: Drain the swelling solvent from the resin. Add the 2% DBU / 5% piperazine / NMP solution to the resin and agitate gently for 5 minutes.
-
Drain: Drain the deprotection solution from the resin.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of the deprotection reagents.
-
Proceed Immediately: Proceed immediately to the coupling of the third amino acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 18. sci-net.xyz [sci-net.xyz]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Peptides Containing Fmoc-L-phenylglycinol
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for the purification of crude peptides incorporating Fmoc-L-phenylglycinol. The unique properties of this non-proteinogenic amino acid can present specific challenges during purification. This resource offers troubleshooting guidance and frequently asked questions to navigate these complexities effectively.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound-containing peptides, providing potential causes and actionable solutions.
Problem 1: Poor Solubility of the Crude Peptide in Aqueous/Organic Solvents
Symptoms:
-
The lyophilized crude peptide fails to dissolve in standard reversed-phase HPLC (RP-HPLC) mobile phases (e.g., water/acetonitrile with 0.1% TFA).
-
Formation of a gel or precipitate upon addition of the initial solvent.
Causality: The presence of the bulky, hydrophobic Fmoc group, coupled with the phenylglycinol residue, can significantly increase the overall hydrophobicity of the peptide, leading to aggregation and poor solubility in aqueous solutions.[1][2]
Solutions:
-
Initial Dissolution in a Strong Organic Solvent: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution.[3]
-
Stepwise Dilution: Once dissolved, slowly add the aqueous mobile phase dropwise while vortexing to prevent shock precipitation.[3]
-
Use of Chaotropic Agents: For peptides that tend to aggregate, the use of denaturing agents like guanidinium hydrochloride or urea in the initial dissolution step can be effective, though their compatibility with subsequent purification steps must be considered.[2]
| Solvent/Additive | Application Notes | Considerations |
| DMSO/DMF | Effective for highly hydrophobic peptides. Use a minimal volume for initial dissolution. | High boiling points can make removal difficult. May interfere with certain analytical techniques.[3] |
| Guanidinium HCl / Urea | Disrupts aggregation by denaturing secondary structures. | Must be removed during purification as they interfere with most biological assays.[2] |
| Neat TFA | Can be used for initial dissolution of very problematic peptides, followed by dilution.[1] | Highly corrosive and requires careful handling. |
Problem 2: Broad or Tailing Peaks During RP-HPLC Purification
Symptoms:
-
The target peptide peak is not sharp and symmetrical.
-
The peak may have a "shoulder" or tail, indicating co-eluting impurities or on-column issues.
Causality:
-
Secondary Interactions: Ionized silanols on the silica-based C18 stationary phase can interact with basic residues in the peptide, causing peak tailing.[4]
-
Aggregation on the Column: The peptide may be aggregating on the column during the separation process.
-
Presence of Diastereomers: Racemization of the phenylglycine residue during synthesis can lead to the presence of diastereomers that may co-elute or elute very closely.[5] Phenylglycine is known to be susceptible to racemization, particularly during the Fmoc-deprotection step.[5]
Solutions:
-
Optimize Mobile Phase Additives: Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to suppress silanol interactions.[6]
-
Adjust Gradient Slope: A shallower gradient can sometimes improve the resolution of closely eluting species.[6]
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60 °C) can disrupt secondary structures and aggregation, often leading to sharper peaks.[6]
-
Analytical Confirmation of Diastereomers: Use high-resolution analytical HPLC and mass spectrometry to determine if multiple diastereomers are present. If so, a shallower gradient or a different stationary phase may be required for separation.
Problem 3: Unexpected Side Products or Low Purity of the Target Peptide
Symptoms:
-
Multiple unexpected peaks in the chromatogram.
-
The mass of the main peak does not correspond to the expected this compound-containing peptide.
Causality:
-
Incomplete Fmoc Deprotection: If the final Fmoc group on the N-terminus is not completely removed, the crude product will be a mixture of the desired peptide and the Fmoc-protected peptide.[7]
-
Formation of Deletion Sequences: Inefficient coupling during solid-phase peptide synthesis (SPPS) can lead to peptides missing one or more amino acids.
-
Aspartimide Formation: If your sequence contains an aspartic acid residue, it is prone to forming a cyclic aspartimide intermediate, especially during base-catalyzed Fmoc deprotection, which can lead to multiple side products.[8]
-
Racemization: As mentioned, racemization of the phenylglycinol moiety can lead to diastereomeric impurities.[5]
Solutions:
-
Verify Final Deprotection: Before cleavage from the resin, perform a Kaiser test to confirm the presence of a free primary amine, indicating successful Fmoc removal.[9]
-
Optimize Coupling and Deprotection in Synthesis: Ensure sufficient coupling times and use high-quality reagents to minimize the formation of deletion sequences.[10] For difficult couplings, double coupling may be necessary.
-
Mitigate Aspartimide Formation: If aspartic acid is present, consider using protecting groups and coupling strategies designed to minimize this side reaction.
-
Address Racemization: The racemization of Fmoc-phenylglycine can be minimized by using specific coupling reagents and carefully controlling the reaction conditions during synthesis.[5]
II. Frequently Asked Questions (FAQs)
Q1: Why is the purification of peptides containing this compound often more challenging than for other peptides?
The combination of the bulky, aromatic Fmoc protecting group and the phenylglycinol residue significantly increases the hydrophobicity of the peptide. This can lead to aggregation and poor solubility in the aqueous mobile phases typically used for RP-HPLC.[1][2] Furthermore, the phenylglycine residue itself is prone to racemization during synthesis, which can result in diastereomeric impurities that are difficult to separate.[5]
Q2: What is the recommended starting point for developing an RP-HPLC purification method for these peptides?
A good starting point is a C18 stationary phase with a wide pore size (e.g., 300 Å) to accommodate the potentially bulky peptide.[6] For the mobile phase, use a gradient of acetonitrile in water, with 0.1% TFA as an ion-pairing agent.[11] Begin with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to get an initial separation profile, and then optimize the gradient to improve the resolution of the target peak.
Q3: Can I remove the Fmoc group before purification to improve solubility?
Yes, this is a common strategy. The Fmoc group can be removed on-resin before cleavage using a standard solution of 20% piperidine in DMF.[9][12] The resulting deprotected peptide will be more polar and generally more soluble in aqueous buffers, which can simplify purification. However, be aware that this may not be suitable if the Fmoc group is desired on the final product for subsequent conjugation.
Q4: How can I confirm the identity and purity of my purified peptide?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for confirming the identity and purity of synthetic peptides.[6] HPLC will provide the purity profile, while MS will confirm that the molecular weight of the major peak matches that of the target peptide.
Q5: What are orthogonal protecting groups, and why are they important in this context?
Orthogonal protecting groups are different classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[13][14] In Fmoc-based solid-phase peptide synthesis, the N-terminal Fmoc group is base-labile, while the side-chain protecting groups are typically acid-labile.[15] This orthogonality is crucial because it allows for the selective removal of the Fmoc group at each step of the synthesis without prematurely cleaving the side-chain protecting groups or the peptide from the resin.[16]
III. Experimental Protocols
Protocol 1: Standard On-Resin N-Terminal Fmoc Deprotection
This protocol describes the removal of the final N-terminal Fmoc group from the peptide while it is still attached to the solid support.
-
Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[10]
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture for 3 minutes at room temperature.[12]
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Proceed with cleavage and deprotection of the side-chain protecting groups.
Protocol 2: General RP-HPLC Purification of a Crude Peptide
This protocol provides a general starting point for the purification of a crude peptide.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or if possible, the initial mobile phase). Centrifuge the sample to pellet any insoluble material before injection.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.[11]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Gradient: Start with a linear gradient of 5-65% Mobile Phase B over 30-40 minutes. This can be optimized based on the initial separation profile.
-
Flow Rate: A typical flow rate for a semi-preparative column is 4-10 mL/min.
-
Detection: Monitor the elution at 220 nm and 280 nm (if the peptide contains tryptophan or tyrosine).[7]
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
IV. Visualized Workflows
Caption: Troubleshooting workflow for peptide purification.
V. References
-
Int J Pept Protein Res. 1992 Nov;40(5):370-9. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of Fmoc-Gly-OH in Modern Peptide Synthesis. [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
PMC - NIH. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
PubMed. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. [Link]
-
Agilent. Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. [Link]
-
ResearchGate. Controlling Segment Solubility In Large Protein Synthesis. [Link]
-
ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]
-
ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. fiveable.me [fiveable.me]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
Improving yield in solid-phase synthesis with Fmoc-L-phenylglycinol
An in-depth guide to Solid-Phase Synthesis with Fmoc-L-phenylglycinol: Troubleshooting and Optimization Strategies
Introduction: Navigating the Challenges of Non-Canonical Residues
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals incorporating this compound into their synthetic peptides. This compound is a non-canonical amino alcohol, and its unique structure—featuring a bulky phenyl group adjacent to the amine and a terminal hydroxyl group instead of a carboxylic acid—presents distinct challenges compared to standard proteinogenic amino acids.[1] These challenges primarily revolve around steric hindrance, a heightened risk of racemization, and potential side reactions involving the free hydroxyl group.
As your Senior Application Scientist, my goal is to provide you with a technical guide that not only offers solutions but also explains the underlying chemical principles. By understanding the "why" behind each step, you can better diagnose issues, optimize your protocols, and achieve higher yields and purity in your final product. This resource is built on a foundation of peer-reviewed literature and established best practices in peptide chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered when using this compound in a question-and-answer format.
Q1: I am experiencing low coupling efficiency and observing deletion sequences in my final product. What is causing this and how can I fix it?
Root Cause Analysis: Low coupling efficiency is the most frequent hurdle when working with this compound. The primary cause is steric hindrance. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, combined with the adjacent phenyl ring, physically obstructs the approach of the activated species to the free amine on the resin-bound peptide chain. This slow reaction kinetic can lead to incomplete coupling within a standard timeframe, resulting in a significant percentage of unreacted N-termini.[2] These unreacted sites will lead to deletion sequences in the final peptide population.[3] Furthermore, as the peptide chain elongates, aggregation can occur, further reducing the accessibility of reactive sites.[2][4]
Diagnostic and Corrective Protocol:
-
Monitor Coupling Completion: Never assume a standard coupling time is sufficient. Use a qualitative method like the Kaiser test to check for the presence of free primary amines on the resin after the coupling step.[5] A positive Kaiser test (blue beads) indicates incomplete coupling.
-
Implement a Double Coupling Strategy: If the Kaiser test is positive, do not proceed to the next deprotection step. Instead, drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated this compound.
-
Optimize Your Coupling Reagent: Standard coupling reagents may not be potent enough to overcome the steric hindrance. Switch to a high-efficiency coupling reagent known for rapid activation and stability.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[2] They rapidly form the activated OAt- or OBt-ester, which facilitates the amide bond formation.
-
Carbodiimides with Additives: While DIC/HOBt is common, switching to DIC/OxymaPure can be beneficial. OxymaPure is known to enhance coupling efficiency and reduce racemization compared to HOBt.[2]
-
Experimental Protocol: High-Efficiency Double Coupling
-
Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (verified by a positive Kaiser test before starting).
-
Activation: In a separate vessel, pre-activate this compound (4 eq.) with HATU (3.8 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 eq.) in DMF for 1-2 minutes.[2]
-
First Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Second Coupling (If Necessary): If the Kaiser test is positive, drain the reaction vessel, wash the resin with DMF (3x), and repeat steps 2 and 3.
-
Final Wash: After a negative Kaiser test is achieved, wash the resin thoroughly with DMF (5x) to remove all excess reagents before proceeding to the next cycle.[6]
Q2: My final peptide shows a significant diastereomeric impurity. How can I prevent racemization of the phenylglycinol residue?
Root Cause Analysis: Phenylglycine and its derivatives are notoriously prone to racemization (epimerization) during SPPS.[7][8] The α-proton on the chiral center is unusually acidic due to the electron-withdrawing effect of the adjacent phenyl ring. This proton can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereochemistry. This can occur during two key steps:
-
Activation/Coupling: The presence of a base (like DIPEA or NMM) during the activation of the incoming amino acid is the most critical step for racemization.[9]
-
Fmoc Deprotection: Prolonged exposure to the piperidine solution used for Fmoc removal can also cause epimerization of the newly incorporated phenylglycinol residue.[7]
Preventative Protocols and Strategies:
-
Choice of Coupling Reagents and Base: This is the most effective way to suppress racemization.
-
Recommended: Use coupling reagents that minimize the lifetime of the activated species and avoid overly strong or nucleophilic bases. The combination of COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with a hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (TMP) has been shown to reduce racemization to negligible levels.[9]
-
Alternative: The use of carbodiimides like DIC with an additive such as OxymaPure is also an excellent choice for minimizing racemization.[2]
-
-
Control Deprotection Conditions:
-
Use the shortest effective Fmoc deprotection time. For standard residues, a 5-20 minute treatment with 20% piperidine in DMF is common.[5] Monitor the deprotection using a UV detector to track the release of the dibenzofulvene-piperidine adduct to avoid unnecessarily long exposure.[10]
-
For very sensitive sequences, consider using a milder deprotection cocktail, such as 2% DBU + 2% piperidine in DMF, although this is not recommended if your sequence contains aspartic acid due to the risk of aspartimide formation.[11][12]
-
Optimized Low-Racemization Coupling Protocol
-
Resin Preparation: Use the fully deprotected peptide-resin.
-
Coupling Cocktail: To the resin, add this compound (3 eq.) and COMU (3 eq.). Dissolve in DMF.
-
Base Addition: Add 2,4,6-trimethylpyridine (TMP) (6 eq.) to the mixture.
-
Reaction: Agitate the reaction for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor for completion using the Kaiser test. Wash thoroughly with DMF upon completion.
Q3: The terminal hydroxyl group of phenylglycinol seems to be causing side reactions. How should I handle it?
Root Cause Analysis: Unlike a standard amino acid, this compound has a primary hydroxyl group.[1] If you are adding this residue at the N-terminus of your peptide, this hydroxyl group will be exposed during all subsequent coupling cycles. The activators used in SPPS (e.g., HATU, HCTU) can react with this hydroxyl group, leading to O-acylation by the incoming amino acid. This results in the formation of a branched peptide, which is a major impurity that can be difficult to separate from the target peptide.
Solution: Protection of the Hydroxyl Group
If this compound is not the final N-terminal residue, its hydroxyl group must be protected with a protecting group that is orthogonal to the Fmoc/tBu strategy.
-
Choose an Orthogonal Protecting Group: A common choice is a silyl ether, such as tert-Butyldimethylsilyl (TBDMS) . It is stable to the basic conditions of Fmoc deprotection but can be cleaved with fluoride sources (like TBAF) or under the final acidic cleavage conditions, depending on the specific silyl group used.
-
Synthesize or Procure the Protected Building Block: You will need to start with this compound(O-TBDMS) or a similarly protected version.
-
Perform SPPS as Usual: With the hydroxyl group protected, you can proceed with standard SPPS cycles without the risk of O-acylation.
-
Final Deprotection: The protecting group will be removed during the final cleavage and deprotection step. Standard TFA cocktails will cleave most common protecting groups like t-Butyl and Pbf, and may also cleave some silyl ethers.[13] Always verify the stability of your chosen protecting group to the final cleavage cocktail.
Frequently Asked Questions (FAQs)
-
Q: What are the best general-purpose coupling reagents for this compound?
-
Q: How can I confirm the loading of the first amino acid onto the resin?
-
A: After coupling the first Fmoc-protected amino acid, you can perform an Fmoc quantification assay. A known quantity of the dried resin is treated with a piperidine solution, and the UV absorbance of the released dibenzofulvene-piperidine adduct is measured (typically around 301 nm). This allows you to calculate the substitution level (in mmol/g) of the resin.[14]
-
-
Q: What is a standard cleavage cocktail for a peptide containing phenylglycinol?
-
A: A standard high-scavenger TFA cocktail is effective. A common mixture is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[15] TIS is a scavenger that traps cationic species generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Methionine. Phenol can also be added as a scavenger.[16] The reaction is typically run for 2-3 hours at room temperature.[17]
-
-
Q: Can I use automated microwave synthesis with this compound?
-
A: Yes, microwave-assisted SPPS can be very effective in improving coupling efficiency, especially for sterically hindered residues. However, the increased temperature can also accelerate racemization. It is critical to use carefully controlled conditions (e.g., lower temperature at 50°C and controlled power) and low-racemization reagent combinations.[7]
-
Data and Workflow Summaries
Table 1: Comparison of Recommended Coupling Reagents
| Reagent Combination | Primary Advantage | Racemization Risk | Notes |
| HATU / DIPEA | High coupling efficiency, fast kinetics | Moderate | A strong, general-purpose choice for overcoming steric hindrance.[2] |
| HCTU / DIPEA | High efficiency, more cost-effective than HATU | Moderate | Excellent for routine and challenging couplings. |
| DIC / OxymaPure | Low racemization, cost-effective | Low | A good choice when stereochemical purity is paramount.[2] |
| COMU / TMP | Highest efficiency, extremely low racemization | Very Low | The premium choice for phenylglycine derivatives.[9] |
Diagrams: Key Workflows
Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
-
Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS . Advances in Experimental Medicine and Biology, 611, 163-164. Available at: [Link]
-
El-sawy, E. R., Ali, M. A., von-Mascotto, F., & Wenschuh, H. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this . Journal of Peptide Science, 18(5), 345-351. Available at: [Link]
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions . Tetrahedron Letters, 58(29), 2889-2892. Available at: [Link]
-
Chen, Y. N., & Chen, S. T. (1996). Side reactions in solid-phase peptide synthesis and their applications . International Journal of Peptide and Protein Research, 48(3), 292-298. Available at: [Link]
-
Cleavage Cocktails; Reagent B . Aapptec Peptides. Available at: [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Protein and Peptide Letters, 20(9), 1046-1059. Available at: [Link]
-
Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. Available at: [Link]
-
Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions . Semantic Scholar. Available at: [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis . Journal of Peptide Science, 22(1), 4-27. Available at: [Link]
-
Nurani, A. (2021). (SPPS) Loading rate decreased on Fmoc quantification? . ResearchGate. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS . Gyros Protein Technologies. (2020). Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. Available at: [Link]
-
Delgado, E. (2020). SPPS: peptide failure to elongate? . ResearchGate. Available at: [Link]
-
Terracciano, M., et al. (2023). Investigating the Interactions of Peptide Nucleic Acids with Multicomponent Peptide Hydrogels for the Advancement of Healthcare Technologies . International Journal of Molecular Sciences, 24(13), 10833. Available at: [Link]
- Löffler, F. E., et al. (2015). Cleavage of synthetic peptides. Google Patents. (WO2015028599A1).
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Technical Support Center: Managing Peptide Aggregation with Fmoc-L-phenylglycinol
Introduction
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving Fmoc-L-phenylglycinol. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique amino alcohol into their peptide sequences. The incorporation of non-standard amino acids, such as L-phenylglycinol, at the C-terminus can introduce specific challenges, most notably peptide aggregation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure successful synthesis outcomes.
Peptide aggregation during SPPS is a phenomenon where growing peptide chains self-associate on the solid support, primarily through the formation of intermolecular hydrogen bonds that lead to stable β-sheet structures.[1][2] This can physically block reactive sites, leading to incomplete coupling and deprotection steps, which in turn results in deletion sequences and significantly complicates purification.[1][3] The hydrophobic and aromatic nature of the phenylglycinol moiety can, in certain sequence contexts, contribute to these aggregation tendencies.
This guide is structured to provide both reactive troubleshooting solutions and proactive strategies to mitigate aggregation when using this compound.
Troubleshooting Guide: On-Resin Aggregation
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your synthesis.
Q1: My synthesis is showing signs of difficult coupling and incomplete Fmoc deprotection after incorporating this compound. How can I confirm aggregation is the cause?
A1: Sluggish reaction kinetics are a classic indicator of on-resin aggregation.[3] Several diagnostic methods can help confirm if aggregation is the root cause:
-
Visual Inspection of Resin: A noticeable shrinking of the resin bed or a failure of the resin to swell properly in the synthesis solvent is a strong indicator of peptide chain collapse due to aggregation.[3]
-
Monitoring Fmoc Deprotection by UV-Vis: If you are using an automated synthesizer, a broadened and flattened UV absorbance peak during the piperidine treatment for Fmoc removal suggests that the deprotection reagent has hindered access to the N-terminus.[3]
-
Colorimetric Tests (Kaiser or TNBS Test): After a coupling step, a positive Kaiser test (for primary amines) or TNBS test indicates the presence of unreacted free amines, signaling an incomplete reaction.[4] In cases of severe aggregation, these tests can sometimes yield a false negative because the N-terminus is completely inaccessible.
-
Test Cleavage and Analysis: Cleaving a small aliquot of the peptide-resin and analyzing the product by HPLC-MS is the most definitive method. The presence of significant deletion sequences (n-1, n-2, etc.) corresponding to the difficult steps confirms that aggregation is preventing complete reactions.[3]
Q2: I've confirmed aggregation is occurring. What are the immediate steps I can take to rescue my current synthesis?
A2: If you've identified aggregation mid-synthesis, several interventions can be employed to disrupt the secondary structures and improve reagent accessibility.
Immediate Remediation Strategies
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch from standard DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to your current solvent system.[5][6] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be highly effective.[4] | NMP is a better solvent for solvating peptide chains and disrupting hydrogen bonds.[7] DMSO is also effective but can be incompatible with certain side-chain protecting groups. |
| Elevated Temperature | Perform subsequent coupling and deprotection steps at an elevated temperature (e.g., 50-75°C).[4] This can be achieved with a heated reaction vessel or a microwave peptide synthesizer. | Increased temperature provides thermal energy to break up intermolecular hydrogen bonds. Monitor for potential side reactions that may be accelerated at higher temperatures. |
| Use of Chaotropic Salts | Introduce a wash step with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before the coupling step.[2][4] | These salts disrupt the hydrogen-bonding network that stabilizes β-sheets. Ensure to wash the resin thoroughly with DMF afterward to remove all traces of the salt before coupling. |
| Enhanced Deprotection Conditions | If Fmoc deprotection is incomplete, extend the deprotection time or add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU in DMF).[4][8][9] | DBU is significantly more effective at removing the Fmoc group from sterically hindered or aggregated sites.[9] |
| Stronger Coupling Reagents | Employ more potent coupling reagents like HATU, HCTU, or PyBOP to drive the reaction to completion.[4] You may also consider double coupling, where the coupling step is repeated with fresh reagents.[4] | These reagents form highly reactive activated esters that can overcome the steric hindrance presented by aggregated peptide chains. |
Q3: My peptide sequence is highly hydrophobic even without the phenylglycinol. What proactive strategies can I implement from the beginning of the synthesis to prevent aggregation?
A3: For sequences known to be "difficult," a proactive approach is always superior to a reactive one. The following strategies involve modifying the peptide backbone or synthesis conditions from the start.
Proactive Anti-Aggregation Strategies
| Strategy | Description | Mechanism of Action |
| Low-Loading Resin | Utilize a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g).[4] | Reduces the proximity of growing peptide chains, minimizing the opportunity for intermolecular interactions. |
| PEG-Based Resins | Employ a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[5] | The PEG chains help to solvate the growing peptide, keeping it more accessible to reagents. |
| Structure-Disrupting Moieties | Strategically incorporate pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)/2,4-dimethoxybenzyl (Dmb) protected amino acids every 6-7 residues.[5] | These modifications introduce a "kink" in the peptide backbone, disrupting the formation of regular β-sheet structures. |
Frequently Asked Questions (FAQs)
Q1: Does the use of this compound at the C-terminus inherently increase the risk of aggregation?
A1: Not necessarily, but it can be a contributing factor depending on the overall sequence. The phenyl group of phenylglycinol adds hydrophobicity, which can promote self-association.[2] However, the primary driver of aggregation is the formation of intermolecular hydrogen bonds between peptide backbones.[5] The influence of the C-terminal phenylglycinol will be more pronounced in sequences that already have a high content of hydrophobic residues.
Q2: How do I attach this compound to the resin?
A2: The attachment of the first amino alcohol to the resin is a critical step. For synthesizing a peptide with a C-terminal alcohol, a 2-chlorotrityl chloride resin is often preferred. The hydroxyl group of this compound can be attached to the resin via an ether linkage. This linkage is stable to the basic conditions of Fmoc deprotection but is readily cleaved under mildly acidic conditions (e.g., with TFA), releasing the final peptide with a C-terminal alcohol.
Q3: Are there any specific coupling conditions recommended for the amino acid being coupled to the phenylglycinol-resin?
A3: The first coupling to the resin-bound phenylglycinol involves the formation of an ester bond, which can be slower than a typical amide bond formation. It is advisable to use a strong coupling reagent like HATU or HCTU and potentially extend the coupling time. Monitoring the reaction with a test for free hydroxyl groups can be beneficial.
Q4: Can I use microwave energy during the synthesis of peptides containing this compound?
A4: Yes, microwave-assisted peptide synthesis can be a very effective strategy for mitigating aggregation.[4] The rapid heating provided by the microwave can disrupt secondary structures and accelerate both coupling and deprotection steps.[4] It is important to use protocols optimized for microwave synthesis to avoid potential side reactions.
Q5: What analytical techniques are best for detecting and quantifying aggregation in my final, cleaved peptide?
A5: Once the peptide is cleaved from the resin, several techniques can be used to assess its aggregation state:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[10][11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is excellent for detecting the presence of larger aggregates.[11][12]
-
UV-Vis Spectroscopy: A simple "Aggregation Index" can be calculated by taking the ratio of absorbance at 280 nm to 350 nm. An increase in scattering at 350 nm indicates the presence of aggregates.[10]
-
Fluorescence Spectroscopy: Techniques using extrinsic dyes (like Thioflavin T) or monitoring intrinsic tryptophan fluorescence can provide sensitive detection of aggregation, particularly fibril formation.[10][13][14]
Experimental Protocols & Visualizations
Protocol 1: Test Cleavage for Aggregation Analysis
This protocol is used to cleave a small amount of peptide from the resin for intermediate analysis.
-
Sample Collection: After a problematic coupling or deprotection step, remove a small sample of the peptide-resin (approx. 10-20 mg) and wash it thoroughly with DCM.
-
Drying: Dry the resin sample completely under a high vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail appropriate for your peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS). Add approximately 200 µL of the cocktail to the dried resin.
-
Reaction: Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.[15]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a microcentrifuge tube containing cold diethyl ether.[16]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Analysis: Dry the peptide pellet and dissolve it in a suitable solvent for HPLC-MS analysis to identify the target peptide and any deletion sequences.
Protocol 2: On-Resin Chaotropic Salt Wash
This protocol is intended for use immediately before a coupling step where aggregation is suspected.[2]
-
Fmoc Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF and complete the subsequent DMF washes.
-
Salt Wash: Add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitation: Agitate the resin in the LiCl solution for 5 minutes.
-
Drain and Wash: Drain the LiCl solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.
Workflow Diagrams
Caption: A decision tree for troubleshooting on-resin peptide aggregation.
Caption: Proactive strategies to prevent aggregation in difficult peptide sequences.
References
-
AAPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Molecules. (2021). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. Retrieved from [Link]
-
Wuhan Amino Acid Bio-Chem Co., Ltd. (n.d.). How to Optimize Peptide Synthesis?. Wuhan Amino Acid Bio-Chem Co., Ltd. Retrieved from [Link]
-
APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. APC Ltd. Retrieved from [Link]
-
PubMed. (2015). A facile and dynamic assay for the detection of peptide aggregation. PubMed. Retrieved from [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Intertek. Retrieved from [Link]
-
Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Retrieved from [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
National Institutes of Health. (2017). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
-
National Institutes of Health. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Retrieved from [Link]
-
National Institutes of Health. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. PMC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Retrieved from [Link]
-
National Institutes of Health. (2012). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. Retrieved from [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Retrieved from [Link]
-
National Institutes of Health. (2013). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Retrieved from [Link]
-
PubMed. (2011). Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties. PubMed. Retrieved from [Link]
Sources
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- 5. peptide.com [peptide.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
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- 10. approcess.com [approcess.com]
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- 14. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Chiral Purity Analysis of Fmoc-L-phenylglycinol by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1][2][3] Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[2][3] Fmoc-L-phenylglycinol, a crucial building block in the synthesis of various therapeutic peptides and chiral auxiliaries, is no exception.[4][5][6] Ensuring its enantiomeric purity is paramount to guarantee the desired biological activity and prevent potential adverse effects arising from the unintended enantiomer.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for establishing robust and reliable analytical protocols.
The Central Role of HPLC in Chiral Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[7][8][9] The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[7][10]
Method 1: The Gold Standard - Polysaccharide-Based Chiral Stationary Phases
For the chiral analysis of N-protected amino acids and their derivatives, such as this compound, polysaccharide-based CSPs are widely recognized for their broad applicability and excellent enantioselectivity.[11][12][13] These CSPs, typically derivatives of cellulose or amylose, possess helical polymer backbones that create a complex chiral environment, enabling a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Causality Behind Experimental Choices
The selection of a polysaccharide-based CSP for this compound is a deliberate choice rooted in the molecule's structural features. The presence of the bulky Fmoc protecting group, the aromatic phenyl ring, and the hydroxyl and amine functionalities provide multiple points of potential interaction with the chiral selectors on the stationary phase. The rigid, chiral grooves of the polysaccharide backbone can effectively discriminate between the spatial arrangements of the L- and D-enantiomers.
Reversed-phase mode is often preferred for these analyses as it offers good compatibility with a wide range of organic solvents and buffers, and generally provides robust and reproducible separations.[9][13] The mobile phase composition, a critical parameter, is meticulously optimized to achieve the desired balance between retention, resolution, and analysis time. A typical mobile phase for this application consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.[13]
Comparative Performance Data
| Parameter | Polysaccharide-Based CSP Method | Alternative Method (Diastereomeric Derivatization) |
| Principle | Direct separation on a chiral stationary phase | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column |
| Resolution (Rs) | Typically > 2.0 | Variable, dependent on derivatization efficiency and chromatographic conditions |
| Analysis Time | 15-30 minutes | Longer, includes derivatization step |
| Sample Preparation | Simple dissolution | Multi-step: derivatization, quenching, extraction |
| Risk of Racemization | Low | Potential risk during derivatization |
| Versatility | High, applicable to a broad range of chiral compounds | Compound-specific, requires a suitable derivatizing agent |
Alternative Approaches: A Comparative Overview
While direct chiral HPLC on polysaccharide-based CSPs is the recommended approach, it is valuable to understand the landscape of alternative techniques to make informed decisions based on available resources and specific analytical challenges.
Diastereomeric Derivatization Followed by Achiral HPLC
This classical indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[14] These diastereomers, having different physical properties, can then be separated on a standard, achiral HPLC column.
-
Advantages: Circumvents the need for a specialized chiral column.
-
Disadvantages: The derivatization step can be time-consuming, may not proceed to completion, and carries a risk of racemization, potentially leading to inaccurate results. The choice of derivatizing agent is also critical and compound-specific.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It often provides faster separations and higher efficiency compared to HPLC.
-
Advantages: Reduced analysis times and lower solvent consumption.
-
Disadvantages: Requires specialized instrumentation that may not be as readily available as standard HPLC systems.
Capillary Electrophoresis (CE)
Chiral CE separates enantiomers based on their differential migration in an electric field within a capillary filled with a background electrolyte containing a chiral selector.
-
Advantages: High separation efficiency and requires only minute amounts of sample and reagents.
-
Disadvantages: Lower sensitivity for UV detection compared to HPLC and can be more susceptible to matrix effects.
Experimental Protocols
Detailed Step-by-Step Methodology for Chiral HPLC Analysis of this compound
This protocol provides a robust starting point for the chiral purity analysis of this compound using a polysaccharide-based CSP. Method validation should be performed according to ICH guidelines.
1. Chromatographic System:
-
HPLC system with a UV detector.
2. Chiral Stationary Phase:
-
A polysaccharide-based chiral column (e.g., a cellulose or amylose-based column, 250 mm x 4.6 mm, 5 µm particle size).
3. Mobile Phase:
-
Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, v/v) in a ratio of 60:40.
-
Note: The mobile phase composition may require optimization to achieve optimal resolution.
4. Flow Rate:
-
1.0 mL/min.
5. Column Temperature:
-
25 °C.
6. Detection Wavelength:
-
265 nm (corresponding to the absorbance maximum of the Fmoc group).
7. Injection Volume:
-
10 µL.
8. Sample Preparation:
-
Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Prepare a solution of the racemic Fmoc-phenylglycinol standard in the mobile phase at a similar concentration to determine the retention times of both the L- and D-enantiomers.
9. System Suitability:
-
Inject the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 2.0. The tailing factor for the this compound peak should be between 0.8 and 1.5.
10. Analysis:
-
Inject the sample solution and integrate the peak areas for both the L- and D-enantiomers.
11. Calculation of Chiral Purity:
-
Chiral Purity (% L-enantiomer) = [Area of L-enantiomer peak / (Area of L-enantiomer peak + Area of D-enantiomer peak)] x 100
Visualizing the Workflow
Caption: Workflow for the chiral purity analysis of this compound by HPLC.
Logical Framework for Method Selection
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The determination of chiral purity is a non-negotiable aspect of quality control for chiral building blocks like this compound in pharmaceutical research and development. While several analytical techniques can be employed, direct chiral HPLC using polysaccharide-based stationary phases emerges as the most robust, reliable, and efficient method. Its superior resolving power, coupled with straightforward sample preparation and minimal risk of enantiomeric interconversion, establishes it as the gold standard. This guide provides the necessary framework, from theoretical understanding to practical implementation, to empower scientists in ensuring the stereochemical integrity of their molecules, thereby contributing to the development of safer and more effective medicines.
References
-
Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]
-
Veranova. (n.d.). The importance of chirality in API development. [Link]
-
LCGC North America. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Contract Pharma. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]
-
Journal of AOAC INTERNATIONAL. (n.d.). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. [Link]
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
Scirp.org. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
-
Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Royal Society of Chemistry. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]
-
AA Blocks. (n.d.). This compound. [Link]
-
PubMed. (2023, May 5). Amino alcohol-derived chiral stationary phases. [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Phenomenex. (n.d.). APPLICATIONS. [Link]
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
-
Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Aapptec Peptides. (n.d.). L-Phenylglycinol. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
National Institutes of Health. (2018, November 7). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. [Link]
-
ResearchGate. (2025, August 7). Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether. [Link]
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A Tale of Two Protecting Groups: A Comparative Guide to Fmoc- and Boc-L-Phenylglycinol in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. This is particularly true when incorporating chiral building blocks like L-phenylglycinol, a valuable precursor in the synthesis of pharmaceuticals and chiral auxiliaries. The choice between the two most prominent amino-protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), can significantly influence reaction efficiency, product purity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of Fmoc-L-phenylglycinol and Boc-L-phenylglycinol, supported by experimental insights to inform your synthetic endeavors.
The Fundamental Dichotomy: Acid vs. Base Labile Protection
The core difference between Fmoc and Boc protecting groups lies in their orthogonal deprotection strategies. The Fmoc group is labile to basic conditions, typically cleaved by a secondary amine like piperidine, while the Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[][2] This fundamental distinction dictates the compatibility of each protecting group with other functionalities within a molecule and the overall synthetic design.
Fmoc Strategy:
-
Deprotection: Mild basic conditions (e.g., 20-50% piperidine in DMF).[]
-
Advantages: The mild deprotection conditions preserve acid-sensitive functional groups and linkers. This makes the Fmoc strategy highly suitable for solid-phase peptide synthesis (SPPS) where acid-labile resins and side-chain protecting groups are often employed.[][4]
Boc Strategy:
-
Deprotection: Strong acidic conditions (e.g., trifluoroacetic acid).[]
-
Advantages: The robust nature of the Boc group allows for the use of a wider range of reaction conditions during synthesis without premature deprotection. It is particularly advantageous for synthesizing longer peptides or sequences prone to aggregation, as the strong acidic deprotection can help disrupt secondary structures.[][5]
Physicochemical Properties: A Side-by-Side Look
A clear understanding of the physical and chemical properties of this compound and Boc-L-phenylglycinol is crucial for their effective application in synthesis.
| Property | This compound | Boc-L-phenylglycinol |
| CAS Number | 215178-44-2 | 117049-14-6 |
| Molecular Formula | C₂₃H₂₁NO₃ | C₁₃H₁₉NO₃ |
| Molecular Weight | 359.42 g/mol | 237.29 g/mol |
| Melting Point | Not readily available | 136-139 °C |
| Appearance | White to off-white powder | White crystalline powder |
| Solubility | Generally soluble in organic solvents like DMF, DCM | Soluble in organic solvents like DCM, Ethyl Acetate |
Deprotection Mechanisms and Experimental Considerations
The efficiency and cleanliness of the deprotection step are critical for the overall success of a synthesis.
Fmoc Deprotection: A Base-Mediated Elimination
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine and dibenzofulvene. The dibenzofulvene is then scavenged by the piperidine to form a stable adduct.
Caption: Fmoc deprotection workflow.
Experimental Protocol: Fmoc Deprotection of this compound
-
Dissolve this compound in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove the piperidine and the dibenzofulvene-piperidine adduct.
Causality Behind Experimental Choices:
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the protected amino alcohol and the piperidine, facilitating a homogenous reaction.
-
Piperidine as Base: Piperidine is a secondary amine that is basic enough to efficiently remove the Fmoc group but generally mild enough to avoid significant side reactions.
-
Monitoring: Regular monitoring is crucial to prevent prolonged exposure to basic conditions, which could lead to side reactions, especially with sensitive substrates.
Boc Deprotection: An Acid-Catalyzed Cleavage
The Boc group is removed through an acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Caption: Boc deprotection workflow.
Experimental Protocol: Boc Deprotection of Boc-L-phenylglycinol
-
Dissolve Boc-L-phenylglycinol in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can be varied depending on the acid lability of other functional groups present.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the excess TFA and solvent are typically removed under reduced pressure. The resulting amine is often obtained as a TFA salt.
Causality Behind Experimental Choices:
-
DCM as Solvent: DCM is a common solvent for Boc deprotection as it is relatively inert to acidic conditions and dissolves a wide range of organic compounds.
-
TFA as Acid: TFA is a strong acid that effectively cleaves the Boc group. Its volatility allows for easy removal after the reaction.
-
Monitoring: Close monitoring is essential to ensure complete deprotection without causing degradation of the desired product.
Performance in Synthesis: A Comparative Analysis
While direct head-to-head comparative studies for Fmoc- and Boc-L-phenylglycinol in the same synthetic route are not abundant in the literature, we can infer their performance based on the well-established principles of each protecting group strategy.
| Feature | This compound | Boc-L-phenylglycinol |
| Compatibility | Ideal for syntheses involving acid-sensitive moieties.[] | Suitable for syntheses requiring robust protection against a variety of non-acidic reagents. |
| Orthogonality in SPPS | Excellent. Allows for the use of acid-labile side-chain protecting groups and resins.[4] | Less orthogonal in traditional SPPS, as repeated acid treatment for Boc removal can lead to partial cleavage of some side-chain protecting groups.[6] |
| Side Reactions | Racemization of the phenylglycine moiety can be a concern under basic coupling conditions, requiring careful selection of coupling reagents.[7] Potential for dibenzofulvene adduct formation if not properly scavenged. | The strong acidic conditions for deprotection can lead to side reactions with sensitive functional groups elsewhere in the molecule. The tert-butyl cation generated can also cause unwanted alkylation side reactions. |
| Purification | The dibenzofulvene-piperidine adduct is generally easy to remove during workup. | The final product is often isolated as a salt (e.g., TFA salt), which may require an additional neutralization step. |
| Cost-Effectiveness | Fmoc-protected amino acids are generally more expensive than their Boc counterparts.[4] | Boc-protected amino acids are typically more cost-effective for large-scale synthesis.[] |
| Scalability | The mild reaction conditions and potential for automation make the Fmoc strategy well-suited for large-scale cGMP manufacturing.[] | The use of hazardous strong acids like HF for final cleavage in traditional Boc-SPPS can pose challenges for industrial-scale production.[8] However, the overall process maturity of the Boc strategy is a significant advantage in many established industrial processes.[] |
Applications in Drug Development and Asymmetric Synthesis
Both Fmoc- and Boc-L-phenylglycinol are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules.
-
Boc-L-phenylglycinol is a key intermediate in the synthesis of several drugs, including the anti-diabetic agent Saxagliptin.[9] Its role as a chiral auxiliary is also well-documented in asymmetric synthesis.[10]
-
This compound is frequently employed in solid-phase peptide synthesis to introduce the phenylglycinol moiety into peptides, which can enhance their biological activity and conformational properties. Phenylglycine-containing peptides have shown promise in medicinal chemistry.
Conclusion and Future Perspectives
The choice between this compound and Boc-L-phenylglycinol is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthetic route.
-
This compound is the preferred choice for syntheses requiring mild deprotection conditions, particularly in the context of modern solid-phase peptide synthesis where orthogonality is paramount.
-
Boc-L-phenylglycinol remains a highly relevant and cost-effective option for solution-phase synthesis and for the preparation of peptides that are prone to aggregation, where the harsh deprotection conditions can be advantageous.
As the demand for complex chiral molecules in drug discovery and materials science continues to grow, the development of even more efficient and orthogonal protecting group strategies will remain a key area of research. The insights provided in this guide aim to empower researchers to make informed decisions, optimizing their synthetic pathways and accelerating the pace of innovation.
References
-
ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of N-Boc-L-phenylalaninol.
-
ResearchGate. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Molecules. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]
-
Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]
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Drug Design Org. (n.d.). Case Studies in Analog Design. Retrieved from [Link]
-
Syngene. (n.d.). Novel Methodology for Developing Macrocyclic Peptides, Formulation and Pre-clinical Study. Retrieved from [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Boc-L-Phenylglycinol. Retrieved from [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
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A Researcher's Guide to Asymmetric Synthesis: Evaluating Alternatives to Fmoc-L-phenylglycinol
Introduction: The Imperative of Chirality
In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of function, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit vastly different biological activities. The synthesis of single enantiomers, or enantioselective synthesis, is therefore a cornerstone of modern chemistry.
Fmoc-L-phenylglycinol serves as a valuable chiral building block, where the inherent stereocenter of L-phenylglycinol is leveraged to construct complex chiral architectures.[1][2] The Fmoc protecting group facilitates its integration, particularly in solid-phase peptide synthesis (SPPS), by enabling controlled, sequential additions.[][4] However, the reliance on stoichiometric chiral building blocks is just one of several powerful strategies available to the synthetic chemist.
This guide provides an in-depth comparison of the primary alternatives to using pre-defined chiral building blocks like this compound. We will dissect the methodologies, performance, and practical considerations of two dominant strategies: the use of recoverable chiral auxiliaries and the increasingly prevalent field of asymmetric organocatalysis . Our focus is to move beyond mere protocols and illuminate the causal logic behind experimental design, empowering researchers to select the optimal strategy for their specific synthetic challenges.
Part 1: Foundational Strategies in Asymmetric Synthesis
The goal of asymmetric synthesis is to influence a reaction that creates a new chiral center to favor the formation of one enantiomer over the other. While incorporating a chiral fragment like phenylglycinol is one approach, creating that chirality from a non-chiral (prochiral) starting material is often more flexible and powerful. This is primarily achieved by temporarily introducing a chiral influence (an auxiliary) or by using a chiral catalyst that participates in the reaction without being consumed.
As illustrated in Figure 1, the chiral auxiliary approach is a stoichiometric process involving three key stages: attachment, diastereoselective reaction, and cleavage.[5] In contrast, organocatalysis is a more atom-economical, catalytic process where a small amount of a chiral organic molecule orchestrates the enantioselective transformation.[6]
Part 2: A Deep Dive into Chiral Auxiliaries
Chiral auxiliaries are robust and reliable tools that function by being covalently bonded to a prochiral substrate. The auxiliary's rigid, well-defined stereochemistry then acts as a "steering group," sterically blocking one face of the reactive intermediate (like an enolate), forcing an incoming reagent to attack from the opposite, less-hindered face.[7]
Evans Oxazolidinone Auxiliaries
Introduced by David A. Evans in the 1980s, N-acyloxazolidinones are arguably the most successful and widely used class of chiral auxiliaries.[8] Typically derived from inexpensive amino acids like L-valine or L-phenylalanine, they provide exceptional levels of stereocontrol in enolate chemistry.[8][9]
Mechanism of Action: The power of Evans auxiliaries stems from their ability to direct the formation of a specific enolate geometry (typically the Z-enolate) which then coordinates with a Lewis acid (often a boron or titanium species) to form a rigid, six-membered ring transition state.[7] The bulky substituent on the auxiliary (e.g., isopropyl from valine) effectively shields one face of this enolate, leading to highly predictable and diastereoselective alkylation or aldol addition reactions.[10][11]
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- 6. Organocatalysis - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Fmoc-L-Phenylglycinol
Introduction: The Critical Role of Enantiomeric Purity in Peptide Synthesis
N-Fluorenylmethoxycarbonyl (Fmoc) protected amino acids are fundamental building blocks in modern solid-phase peptide synthesis (SPPS).[1][2] The stereochemical integrity of these chiral raw materials directly dictates the final purity, yield, and biological activity of the synthesized peptide. Fmoc-L-phenylglycinol, a crucial derivative, is no exception. Even minute quantities of its corresponding D-enantiomer can lead to the formation of undesired diastereomeric peptides, complicating purification and potentially altering therapeutic efficacy. Consequently, robust and accurate determination of enantiomeric excess (ee) is a non-negotiable aspect of quality control in both research and manufacturing settings.[1] For many applications, an enantiomeric purity of >99.0% ee is required, with some demanding levels as high as ≥99.8% ee.[1]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind methodological choices, present detailed, validated protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate method for their needs.
Core Principles of Chiral Separation by Chromatography
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the creation of a chiral environment. In chromatography, this is achieved by using a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with the two enantiomers, leading to differential retention times and, thus, separation. The most common and successful CSPs for Fmoc-protected amino acids are polysaccharide-based, where derivatives of cellulose or amylose are coated or immobilized on a silica support.[1][3] These polymers form complex chiral grooves and cavities, enabling multiple interaction mechanisms—including hydrogen bonding, π-π stacking, and steric hindrance—that facilitate chiral recognition.
Comparative Analysis of Analytical Techniques
While several methods can be employed for chiral separations, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand out as the most effective and widely adopted techniques for compounds like this compound.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity analysis due to its versatility, high resolution, and ease of use.[1][6] It can be performed in two primary modes: reversed-phase and normal-phase.
-
Reversed-Phase (RP) HPLC: This is often the preferred starting point due to its compatibility with aqueous/organic mobile phases, which are ideal for ionizable molecules like the carboxylic acid group in Fmoc-amino acids.[1][2] Acidic additives like trifluoroacetic acid (TFA) or formic acid (FA) are typically required to suppress the ionization of the analyte's carboxyl group, leading to better peak shape and improved chiral recognition.[1] Acetonitrile and methanol are common organic modifiers.
-
Normal-Phase (NP) HPLC: This mode uses non-polar mobile phases, such as hexane/alkanol mixtures. While highly effective, it requires stricter control over mobile phase water content and is less compatible with mass spectrometry (MS) detection compared to RP methods.
Causality in Method Design: The choice between RP and NP modes depends on the specific CSP and the analyte's properties. For Fmoc-amino acids, RP on polysaccharide CSPs is highly effective. A systematic screening of different CSPs (e.g., cellulose vs. amylose derivatives) and mobile phase compositions (acetonitrile vs. methanol, TFA vs. FA) is the most reliable path to achieving baseline resolution (Rs > 1.5).[1][2]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC.[5] It uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic co-solvent (typically an alcohol like methanol).
-
Advantages: SFC offers significant benefits, including faster analysis times due to the low viscosity of the mobile phase, reduced organic solvent consumption, and high chromatographic efficiency.[5]
-
Applicability: The technique is well-suited for the separation of protected amino acids. Studies have shown that enantioselectivity can be high, though it may differ from HPLC, sometimes requiring different CSPs for optimal results.[5]
Causality in Method Design: The polarity of the alcohol co-solvent is a critical parameter in SFC method development. Adjusting the co-solvent percentage directly impacts retention and resolution. The backpressure and temperature also play crucial roles in controlling the density and solvating power of the supercritical fluid mobile phase.[5]
In-Depth Experimental Protocols
The following protocols are based on established methodologies and provide a robust starting point for method development and validation.[3][7]
Protocol 1: Optimized Reversed-Phase Chiral HPLC Method
This protocol is designed for high-resolution separation on a polysaccharide-based CSP.
1. Scope: To determine the enantiomeric excess of this compound by separating it from its D-enantiomer.
2. Apparatus & Materials:
-
HPLC system with UV Detector (Agilent 1100 or equivalent)[1]
-
Chiral Stationary Phase: Lux 5 µm Cellulose-2 column (250 x 4.6 mm) or equivalent polysaccharide-based CSP.[1][2][6]
-
Mobile Phase: Acetonitrile and 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Sample Diluent: Mobile Phase.
-
This compound standard.
-
Fmoc-D-phenylglycinol or a racemic Fmoc-DL-phenylglycinol standard (for peak identification).
3. Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile : 0.1% TFA in Water
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient (e.g., 25 °C)
-
Detection: UV at 220 nm[1]
-
Injection Volume: 5 µL
-
Analyte Concentration: 1.0 mg/mL
4. Step-by-Step Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a 1.0 mg/mL solution of the this compound sample in the mobile phase.
-
(System Suitability) Inject a solution of racemic Fmoc-DL-phenylglycinol to confirm the separation of the two enantiomers and determine their retention times. The resolution (Rs) between the two peaks should be ≥ 1.5.
-
Inject the this compound sample solution.
-
Integrate the peak areas for both the L- and D-enantiomers.
5. Data Analysis & System Suitability:
-
Enantiomeric Excess (% ee) Calculation: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ) for the undesired enantiomer.[3][4][8]
Protocol 2: High-Throughput Chiral SFC Method
This protocol is designed for rapid screening and analysis, leveraging the speed of SFC.
1. Scope: To rapidly determine the enantiomeric excess of this compound.
2. Apparatus & Materials:
-
SFC system with UV or PDA Detector.
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: Supercritical CO2 and Methanol.
-
Sample Diluent: Methanol.
-
This compound standard.
-
Racemic Fmoc-DL-phenylglycinol standard.
3. Chromatographic Conditions:
-
Mobile Phase: 85:15 (v/v) CO2 : Methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar[5]
-
Column Temperature: 40 °C[5]
-
Detection: UV at 220 nm
-
Injection Volume: 2 µL
-
Analyte Concentration: 1.0 mg/mL
4. Step-by-Step Procedure:
-
Equilibrate the column with the specified SFC conditions until pressure and temperature are stable.
-
Prepare a 1.0 mg/mL solution of the this compound sample in methanol.
-
(System Suitability) Inject a solution of racemic Fmoc-DL-phenylglycinol to confirm peak separation (Rs ≥ 1.5) and establish retention times.
-
Inject the this compound sample solution.
-
Integrate the peak areas for both enantiomers.
5. Data Analysis & System Suitability:
-
Calculate the enantiomeric excess (% ee) using the same formula as in the HPLC protocol.
-
Validate the method for its intended purpose, focusing on parameters critical for high-throughput analysis, such as precision and robustness.[3][4]
Visualization of Experimental Workflow
Caption: General workflow for ee determination.
Performance Data & Comparison
The choice between HPLC and SFC often depends on laboratory-specific needs such as throughput, solvent costs, and available instrumentation.
| Parameter | Chiral Reversed-Phase HPLC | Chiral Supercritical Fluid Chromatography (SFC) | Justification & Insights |
| Typical Analysis Time | 15 - 25 min[1][9] | < 7 min[5] | SFC's low-viscosity mobile phase allows for higher flow rates without excessive pressure, significantly reducing run times. Ideal for high-throughput screening. |
| Resolution (Rs) | Excellent (typically > 2.0)[2] | Very Good (typically > 1.5) | HPLC often provides slightly higher resolution due to the wider range of mobile phase additives and compositions available for fine-tuning selectivity. |
| Solvent Consumption | Moderate to High | Low | SFC primarily uses captured CO2, drastically cutting the consumption of expensive and flammable organic solvents like acetonitrile and hexane. |
| Method Development | More established, extensive literature | Can be faster due to shorter run times | While HPLC has a larger knowledge base, SFC's speed allows for more rapid screening of columns and co-solvents. |
| MS Compatibility | Good (with volatile buffers) | Excellent | The SFC mobile phase is highly volatile, making it inherently more compatible with mass spectrometry detection. |
Conclusion and Authoritative Recommendations
Both chiral HPLC and SFC are authoritative and reliable methods for determining the enantiomeric excess of this compound.
-
For Quality Control and High Resolution: Reversed-Phase Chiral HPLC is the recommended method. Its robustness, high resolving power, and the extensive availability of polysaccharide columns make it the gold standard for achieving the high accuracy required for pharmaceutical applications.[1][6] The use of a well-screened cellulose-based CSP, such as Lux Cellulose-2, with an acetonitrile/TFA mobile phase is a proven starting point.[1][2]
-
For High-Throughput Screening and "Green" Chemistry: Chiral SFC is the superior choice.[5] Its significant advantage in speed and reduced solvent usage makes it ideal for process development, library screening, or labs prioritizing environmental sustainability without compromising analytical quality.
Ultimately, the choice of method is a strategic one. A laboratory focused on rigorous, individual batch release will benefit from the high resolution of HPLC, while a discovery or process chemistry lab will gain significant efficiency from the speed of SFC. In all cases, proper method validation is paramount to ensure trustworthy and reproducible results.[3][4]
References
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. [Link]
-
Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner | Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. [Link]
-
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis Online. [Link]
-
APPLICATIONS - Phenomenex. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-L-phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide therapeutics is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel biological activities. Among these, L-phenylglycinol, a chiral amino alcohol, presents unique opportunities and analytical challenges. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of peptides synthesized using Fmoc-L-phenylglycinol, focusing on practical experimental insights and data interpretation.
The Challenge of Phenylglycinol: Racemization and Unique Fragmentation
The synthesis of peptides containing L-phenylglycinol using Fmoc-based solid-phase peptide synthesis (SPPS) is not without its hurdles. The primary challenge is the high propensity of the phenylglycine moiety to undergo racemization at the α-carbon. This epimerization can occur during both the base-catalyzed coupling and the piperidine-mediated Fmoc-deprotection steps, leading to a mixture of diastereomers that are often difficult to separate chromatographically.[1][2][3] Mass spectrometry is a critical tool for identifying and quantifying the extent of this racemization, as the resulting diastereomers will have identical masses but may exhibit different fragmentation patterns or chromatographic retention times.
Furthermore, the presence of the β-amino alcohol structure in phenylglycinol introduces unique fragmentation pathways in tandem mass spectrometry (MS/MS) that differ from those of standard α-amino acid-containing peptides. Understanding these fragmentation patterns is essential for accurate sequence confirmation and impurity profiling.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry ionization and fragmentation technique significantly impacts the quality and interpretability of data obtained from phenylglycinol-containing peptides. Here, we compare the most common methods: Collision-Induced Dissociation (CID) and Electron-based Dissociation (ExD), which includes Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD).
| Technique | Principle | Advantages for Phenylglycinol Peptides | Limitations for Phenylglycinol Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone (b- and y-ions).[4] | Widely available and robust. Can provide basic sequence information. | May not provide specific fragmentation around the phenylglycinol residue to confirm its identity unambiguously. Can sometimes lead to complex spectra with extensive neutral losses.[5] |
| Electron Capture/Transfer Dissociation (ECD/ETD) | Involves the transfer of a low-energy electron to a multiply charged precursor ion, leading to backbone cleavage at N-Cα bonds (c- and z-ions).[6][7] | Can induce unique Cα-Cβ bond cleavages specific to β-amino acids, providing a diagnostic signature for phenylglycinol.[6] Preserves labile post-translational modifications. | May result in rare or absent N-Cβ and Cα-Cβ bond cleavages, with a• and y fragments being more prominent.[6] Requires specialized and more expensive instrumentation. |
Experimental Workflows and Protocols
Workflow for Synthesis and MS Analysis
Caption: Workflow from synthesis to MS analysis.
Protocol 1: Solid-Phase Peptide Synthesis with this compound
This protocol outlines a standard manual synthesis. For automated synthesizers, parameters should be adjusted accordingly.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
To mitigate racemization of phenylglycine, use a combination of a uronium-based coupling reagent like COMU and a sterically hindered base such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DIPEA).[2][3]
-
Dissolve this compound (3 eq.), COMU (3 eq.), and TMP (6 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and treat with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Liquid Chromatography:
-
Use a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
A shallow gradient is recommended to attempt separation of any diastereomers formed due to racemization.
-
-
Mass Spectrometry (MS1):
-
Acquire full scan MS spectra to determine the molecular weight of the synthesized peptide and to identify any impurities.
-
Look for the expected [M+H]+, [M+2H]2+, etc., ions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.
-
For CID: Use a normalized collision energy of 25-35%.
-
For ETD/ECD: Optimize the electron transfer/capture time and supplemental activation energy to achieve good fragmentation.
-
Interpreting the Mass Spectra: What to Expect
The mass spectrum of a peptide containing L-phenylglycinol will exhibit characteristic features.
Identifying Racemization
In the LC-MS chromatogram, the presence of two closely eluting peaks with the same mass-to-charge ratio is a strong indicator of racemization, representing the L- and D-phenylglycinol containing diastereomers.
Characteristic Fragmentation Patterns
While standard b- and y-ions will be present, look for specific fragmentation patterns associated with the phenylglycinol residue.
Caption: Fragmentation pathways in MS/MS.
-
CID: Expect to see the typical series of b- and y-ions. The mass difference between adjacent ions will correspond to the residue masses. The phenylglycinol residue will result in a mass difference of 135.08 Da.
-
ETD/ECD: The key diagnostic fragments to look for are those arising from the cleavage of the Cα-Cβ bond within the phenylglycinol residue.[6] This is a unique fragmentation pathway for β-amino acids and provides strong evidence for the presence and location of phenylglycinol in the peptide sequence. However, be aware that these fragments may be of low abundance.[6] More commonly, a• and y-type ions may be observed.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard, other techniques can provide complementary information.
| Technique | Application | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Provides high confidence in elemental composition and helps to distinguish between isobaric impurities. | Does not provide structural information on its own. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of isomers | Can potentially separate diastereomers based on their shape and size, providing an orthogonal separation to liquid chromatography. | Not as widely available as standard LC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure elucidation | Can unambiguously determine the stereochemistry of the phenylglycinol residue and provide detailed structural information. | Requires larger sample amounts and is a much lower throughput technique compared to MS. |
Conclusion
The mass spectrometry analysis of peptides synthesized with this compound requires careful consideration of both the synthetic challenges and the unique analytical signatures of this non-proteinogenic amino acid. By employing optimized synthesis protocols to minimize racemization and utilizing a combination of CID and, where available, ETD/ECD fragmentation techniques, researchers can confidently characterize these novel peptides. A thorough understanding of the potential for epimerization and the characteristic fragmentation patterns is paramount for ensuring the quality and advancing the development of next-generation peptide therapeutics.
References
-
Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC. [Link]
-
Epimerisation in Peptide Synthesis. PMC. [Link]
-
Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF. [Link]
-
Polypeptide formation in clusters of β-alanine amino acids by single ion impact. PMC. [Link]
-
Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. [Link]
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]
-
Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry. [Link]
-
Tandem Mass Spectrometry of Peptides. SciSpace. [Link]
-
Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PMC. [Link]
-
Structure and fragmentation of b2 ions in peptide mass spectra. ACS Publications. [Link]
-
Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. [Link]
-
Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC. [Link]
-
Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. PubMed. [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. King's College London Research Portal. [Link]
-
PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]
-
Identification of related peptides through the analysis of fragment ion mass shifts. PubMed. [Link]
-
Supporting Information. Digital CSIC. [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC. [Link]
-
Figure 7. Identification of characteristic fragment ions. (a) Fragment... ResearchGate. [Link]
-
-
Peptide fragmentation in tandem mass spectrometry. ResearchGate. [Link]
-
-
Topic 4.15 - Sequencing Tandem mass spectrometry. YouTube. [Link]
-
Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. UAB. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PMC. [Link]
-
Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Fmoc-L-phenylglycinol Incorporation: An NMR-Centric Comparative Analysis
Introduction: The Crucial Confirmation Step in Peptide Synthesis
In the intricate world of peptide synthesis and drug development, the successful incorporation of each building block is paramount. Non-standard amino acids and their derivatives, such as Fmoc-L-phenylglycinol, are frequently employed to introduce unique structural motifs, enhance stability, or improve pharmacological properties.[1][2] this compound, with its protected amine and primary alcohol, serves as a versatile chiral building block.[1][3] However, its successful covalent attachment to a parent molecule is a critical reaction outcome that demands unambiguous verification. Failure to confirm incorporation can lead to misinterpreted biological data and wasted resources in downstream development.
This guide provides an in-depth, NMR-centric approach to verifying the incorporation of this compound. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unequivocal structural elucidation[4], a multi-faceted analytical approach provides the most robust and self-validating system. Here, we will dissect the power of NMR and objectively compare its performance with orthogonal techniques: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).
Part 1: The Gold Standard - NMR Spectroscopy
NMR spectroscopy is the most powerful technique for this task because it provides direct, atom-level information about the chemical environment of nuclei within the molecule.[4][5] By analyzing the ¹H and ¹³C NMR spectra, we can not only confirm the presence of the this compound moiety but also deduce its precise location and covalent linkage within the new, larger molecule.
Anticipated Spectral Signature of this compound
Understanding the expected NMR signals of the starting material is fundamental to identifying the changes that signify successful incorporation. The structure of this compound (C₂₃H₂₁NO₃)[6] contains several distinct proton and carbon environments.
¹H NMR Analysis: A Proton Roadmap
The ¹H NMR spectrum provides a detailed map of all hydrogen atoms. When this compound is incorporated (e.g., via esterification of its hydroxyl group), we expect to see characteristic shifts in the protons nearest the reaction site, primarily the β-protons (-CH₂OH).
Table 1: Predicted ¹H NMR Chemical Shifts for Incorporated this compound Moiety (Based on data for similar Fmoc-protected compounds in DMSO-d₆)[7]
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| Fmoc Aromatic | 7.70 - 7.90 | Doublet | 4H, characteristic of the fluorenyl group. |
| Fmoc Aromatic | 7.30 - 7.45 | Triplet/Multiplet | 4H, characteristic of the fluorenyl group. |
| Phenyl Aromatic | 7.20 - 7.35 | Multiplet | 5H from the phenyl ring. |
| Amide N-H | ~5.0 - 6.0 (variable) | Doublet | Shift and coupling confirm the carbamate linkage. |
| α-H (Phenyl-CH ) | ~4.8 - 5.0 | Multiplet | Key chiral center proton. |
| Fmoc CH & CH ₂ | 4.20 - 4.40 | Multiplet | 3H total, characteristic of the Fmoc protecting group. |
| β-H ₂ (-CH ₂O-) | ~4.0 - 4.5 | Multiplet | Significant downfield shift from ~3.5-3.7 ppm in the starting material upon esterification. This is the primary indicator of incorporation. |
¹³C NMR Analysis: The Carbon Skeleton
While ¹H NMR is often sufficient, ¹³C NMR provides complementary confirmation by mapping the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts for Incorporated this compound Moiety (Based on data for similar Fmoc-protected compounds)[7][8][9]
| Carbon Group | Expected Chemical Shift (δ, ppm) | Key Diagnostic Feature |
| Carbamate C =O | ~156 | Confirms the presence of the Fmoc protecting group. |
| Aromatic C | 120 - 145 | A complex set of signals for the Fmoc and phenyl rings. |
| β-C (-C H₂O-) | ~65 - 70 | A noticeable downfield shift upon incorporation, confirming the change in the chemical environment of the carbon attached to the oxygen. |
| Fmoc C H & C H₂ | ~66 and ~47 | Characteristic signals of the Fmoc group. |
| α-C (Phenyl-C H) | ~57 | Carbon of the chiral center. |
Experimental Protocol: Acquiring High-Quality NMR Data
A robust protocol is essential for reproducible and trustworthy results.[7]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified final product for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Rationale: DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of compounds and for its exchangeable proton detection capabilities.[7] CDCl₃ is a good alternative if the compound is less polar.[7]
-
Vortex the sample until fully dissolved. If necessary, briefly warm the sample or use sonication.
-
-
Data Acquisition:
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a spectrometer of 400 MHz or higher.
-
Rationale: Higher field strengths (e.g., >400 MHz) provide better signal dispersion and resolution, which is critical for unambiguously assigning protons in complex molecules.[4]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans for ¹H).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and apply a baseline correction to ensure accurate signal integration.[7]
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]
-
-
Analysis & Confirmation:
-
Compare the spectrum of the product with that of the this compound starting material.
-
Identify the characteristic downfield shift of the β-protons (-CH₂O-) as the primary evidence of incorporation.
-
Confirm the presence of all other expected signals from both the parent molecule and the this compound moiety.
-
Part 2: Comparative & Complementary Analytical Techniques
While NMR is definitive for structure, a comprehensive analysis leverages orthogonal techniques to validate the result. Each method provides a different piece of the puzzle, and their collective data builds an unshakeable case for successful incorporation.
Mass Spectrometry (MS): The Molecular Weight Verdict
MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing a precise molecular weight of the final product.[][11]
-
Principle: The product is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated by their mass-to-charge ratio. The output is a spectrum of ion intensity versus m/z.
-
What it tells us: The presence of a peak corresponding to the exact molecular weight of the expected product (e.g., [M+H]⁺ or [M+Na]⁺) confirms that a reaction has occurred and that the final product has the correct mass.
-
Advantage over NMR: Much higher sensitivity (requiring far less sample) and faster analysis time.
-
Limitation vs. NMR: MS confirms the correct elemental formula but cannot distinguish between isomers or pinpoint the location of the modification. It confirms that this compound was added, but not necessarily where or how.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample directly into the ESI source or inject it via an LC system. Acquire data in positive ion mode.
-
Analysis: Look for the molecular ion peak corresponding to the calculated exact mass of the product.
High-Performance Liquid Chromatography (HPLC): The Purity and Conversion Check
HPLC is a cornerstone of synthetic chemistry for assessing reaction completion and the purity of the final product.[12][13]
-
Principle: The sample is passed through a column (e.g., C18 reversed-phase) under high pressure. Compounds separate based on their differential partitioning between the mobile and stationary phases.
-
What it tells us: By comparing the chromatograms of the starting materials and the reaction mixture, one can monitor the disappearance of reactants and the appearance of a new peak for the product. The purity of the isolated product can be determined by integrating the area of its peak relative to impurities.
-
Advantage over NMR: Excellent for quantitative purity assessment and for monitoring reaction kinetics.[13]
-
Limitation vs. NMR: Provides no structural information. A new peak confirms a new substance was formed, but gives no clue as to its identity.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Method: Use a C18 column with a gradient mobile phase, such as water and acetonitrile (both often containing 0.1% TFA).
-
Detection: Monitor the elution profile using a UV detector, typically at 220 nm and 254 nm.[13]
-
Analysis: Compare the retention time of the product peak to the starting materials. Calculate purity based on the relative peak areas.
Fourier-Transform Infrared Spectroscopy (FTIR): The Functional Group Fingerprint
FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule.[14][15]
-
Principle: The sample is irradiated with infrared light, and the absorption is measured as a function of wavelength. Specific bonds absorb at characteristic frequencies.
-
What it tells us: If incorporation occurs via esterification, one would look for the appearance of a strong ester carbonyl (C=O) stretch (~1735 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch from the starting material. The presence of the amide bands from the Fmoc group can also be confirmed.[15][16]
-
Advantage over NMR: Fast, requires very little sample, and can be used on solid samples.
-
Limitation vs. NMR: Provides information only on functional groups present, not the overall molecular architecture. The signals can be broad, and complex molecules yield congested spectra that are difficult to interpret fully.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify key vibrational bands, such as C=O, N-H, and aromatic C-H stretches, and compare them to the spectrum of the starting material.
Part 3: Synthesis of Evidence - A Comparative Summary
No single technique tells the whole story. The true power lies in combining the structural detail of NMR with the complementary data from MS, HPLC, and FTIR.
Table 3: Comparison of Analytical Techniques for Confirmation of Incorporation
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | HPLC | FTIR Spectroscopy |
| Primary Information | Complete 3D Structure & Connectivity | Molecular Weight | Purity & Quantity | Functional Groups |
| Sensitivity | Low to Moderate (mg scale) | Very High (ng-pg scale) | High (µg-ng scale) | Moderate (µg-mg scale) |
| Specificity | Unambiguous | High (for MW), Low (for structure) | Low (retention time only) | Low (group-specific only) |
| Sample Requirement | 5-20 mg | < 1 µg | 1-10 µg | < 1 mg |
| Key Advantage | Provides definitive structural proof. | Confirms correct mass with high confidence. | Excellent for purity and reaction monitoring. | Fast, non-destructive functional group analysis. |
| Key Disadvantage | Lower sensitivity, higher cost. | Does not distinguish isomers. | Provides no structural information. | Low specificity for large molecules. |
Conclusion
For the rigorous confirmation of this compound incorporation, NMR spectroscopy is the indispensable anchor of the analytical workflow . Its ability to provide a detailed structural map is unmatched. The observation of a significant downfield shift in the β-protons of the phenylglycinol moiety serves as the definitive spectroscopic evidence of successful covalent bond formation at the hydroxyl group.
References
- BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. BenchChem.
- Triclinic Labs. Peptide NMR Analysis Services.
- Journal of the American Chemical Society. (2023). Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR.
- J&K Scientific LLC. This compound | 215178-44-2.
- AA Blocks. 215178-44-2 | MFCD01317845 | this compound.
- The Royal Society of Chemistry. (2021). Supporting Information.
- Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
- ChemicalBook. Fmoc-Gly-OH(29022-11-5) 13C NMR spectrum.
- Zerbe, O. & Bader, R. Peptide/Protein NMR. University of Zurich.
- HXCHEM. Fmoc-l-alpha-phenylglycinol/CAS:215178-44-2.
- Chem-Impex. Fmoc-L-phenylglycine.
- Diaz-Rodriguez, V. & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH.
- Fekkes, D. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH.
- Sigma-Aldrich. Fmoc-Phg-OH >= 98.0 HPLC 102410-65-1.
- WuXi AppTec DMPK. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
- Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- ResearchGate. (2023). FTIR spectra of Fmoc-K3 and Fmoc-FFK3.
- Aapptec Peptides. L-Phenylglycinol [20989-17-7].
- Rocky Mountain Labs. (2024). FTIR Analysis for Biomolecules.
- SpectraBase. Fmoc-L-phenylalanine - [13C NMR] - Spectrum.
- Bio-Synthesis. Mass Spectrometry Analysis.
- Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. aablocks.com [aablocks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc-Gly-OH(29022-11-5) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 11. Mass Spectrometry Analysis [biosyn.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phenomenex.com [phenomenex.com]
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- 16. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Fmoc-L-phenylglycinol in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure active pharmaceutical ingredients (APIs), the selection of a chiral auxiliary is a critical decision that reverberates through the entire drug development process. This choice impacts not only the stereochemical outcome of a synthesis but also its economic viability, scalability, and overall efficiency. This guide provides an in-depth cost-benefit analysis of Fmoc-L-phenylglycinol, a prominent chiral auxiliary, in the context of large-scale synthesis. We will objectively compare its performance against established alternatives, supported by experimental data, and provide practical insights to inform your process development decisions.
The Strategic Importance of Chiral Auxiliaries in Asymmetric Synthesis
The majority of biological targets are chiral, meaning they interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[1] Consequently, the synthesis of single-enantiomer drugs is a regulatory and clinical necessity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer.[2] This diastereomeric mixture can then be separated, and the auxiliary cleaved to yield the desired enantiomerically enriched product.
The ideal chiral auxiliary exhibits high stereoselectivity, is readily available at a low cost, attaches and detaches from the substrate under mild conditions, and can be efficiently recovered and recycled.[2] This guide will evaluate this compound and its alternatives against these critical benchmarks.
An Overview of Leading Chiral Auxiliaries
Our analysis will focus on a comparative evaluation of this compound against three widely used classes of chiral auxiliaries:
-
This compound: A derivative of the amino alcohol L-phenylglycinol, it is often employed in the synthesis of chiral amino acids and β-amino alcohols. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a standard feature in solid-phase peptide synthesis, making this auxiliary particularly interesting for integrated synthesis strategies.
-
Evans Oxazolidinones: Developed by David A. Evans, these auxiliaries are derived from readily available amino alcohols and are renowned for their high stereocontrol in alkylation and aldol reactions.[3][4]
-
Pseudoephedrine and its Analogs: The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a cost-effective method for the asymmetric synthesis of a variety of chiral compounds.[5][6] Due to regulations surrounding pseudoephedrine, non-regulated analogs like pseudoephenamine have emerged as practical alternatives.
-
Oppolzer's Camphorsultam: Based on the naturally occurring camphor, this rigid bicyclic auxiliary provides excellent stereocontrol in a range of reactions, including aldol additions and alkylations.[7]
In addition to these traditional chiral auxiliaries, we will also consider the burgeoning field of biocatalysis as a sustainable and potentially cost-effective alternative for the synthesis of chiral amines and amino alcohols.[1][8][9][10][11][12][13]
Cost Analysis: A Multifaceted Perspective
A comprehensive cost analysis extends beyond the initial purchase price of the chiral auxiliary. For large-scale synthesis, the following factors must be considered in a holistic "cost of goods" (COGS) calculation[12][14][15]:
-
Raw Material Costs: This includes the chiral auxiliary itself, the starting materials, reagents, and solvents.
-
Process Efficiency: This encompasses reaction yield, cycle time, and throughput.
-
Purification Costs: The separation of diastereomers is a critical step, and the choice between crystallization and chromatography can have a significant economic impact.[6][16][17][18]
-
Auxiliary Recycling: The ability to efficiently recover and reuse the chiral auxiliary is paramount for cost-effectiveness at scale.
-
Waste Disposal: The environmental impact and associated costs of waste streams should not be overlooked.
The following diagram illustrates the key components contributing to the overall cost of a chiral synthesis employing an auxiliary:
Caption: Key factors influencing the total manufacturing cost in a chiral auxiliary-mediated synthesis.
Comparative Raw Material Costs
The table below provides an estimated cost comparison of this compound and its alternatives. It is important to note that these prices are subject to change based on supplier, purity, and purchase volume.
| Chiral Auxiliary/Precursor | Estimated Price (per kg) | Supplier Examples |
| This compound | ~$3,000 - $5,000+ | AA Blocks, Chem-Impex |
| L-Phenylglycinol | ~$900 - $1,200 | Chem-Impex, Aapptec |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | ~$1,200 - $1,500 | Echemi, Sigma-Aldrich |
| (4S)-4-isopropyl-2-oxazolidinone (Evans Auxiliary) | ~$1,500 - $2,000 | Thermo Scientific, Sigma-Aldrich |
| (+)-Pseudoephedrine | ~$100 - $300 (highly regulated) | Sigma-Aldrich, SupplyLeader |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | ~$8,000 - $10,000+ | Sigma-Aldrich, TCI |
Disclaimer: Prices are estimates based on publicly available data and may vary significantly.
From a raw material perspective, pseudoephedrine appears to be the most cost-effective option. However, its use in many regions is heavily restricted due to its potential for illicit use, making it an impractical choice for many large-scale industrial applications. Evans auxiliaries and L-phenylglycinol (the precursor to this compound) are in a similar price range, while Oppolzer's sultam and the pre-functionalized this compound are considerably more expensive. This initial cost must be weighed against performance and recyclability.
Performance Analysis: Beyond the Price Tag
The "benefit" in a cost-benefit analysis is determined by the performance of the chiral auxiliary in achieving the desired synthetic outcome. Key performance indicators include diastereoselectivity (d.r.), chemical yield, and the ease of purification and auxiliary removal.
Asymmetric Synthesis of a Chiral β-Amino Alcohol: A Comparative Workflow
To provide a tangible comparison, let's consider the asymmetric synthesis of a chiral β-amino alcohol, a common structural motif in many pharmaceuticals. The following workflows illustrate the general steps involved using this compound and an Evans oxazolidinone auxiliary.
Caption: Generalized workflows for asymmetric synthesis using this compound and an Evans oxazolidinone auxiliary.
Comparative Performance Data
The following table summarizes typical performance data for the different classes of chiral auxiliaries in asymmetric alkylation reactions.
| Chiral Auxiliary | Typical Diastereomeric Ratio (d.r.) | Typical Yield | Key Considerations |
| This compound | >95:5 | 70-90% | Good stereocontrol; Fmoc group offers compatibility with peptide synthesis. |
| Evans Oxazolidinones | >99:1[19] | 85-98%[19] | Excellent stereocontrol; well-established and predictable. |
| Pseudoephedrine/Pseudoephenamine | >95:5 to >99:1[20] | 80-95%[5] | High diastereoselectivity, especially for quaternary centers; low cost but regulated. |
| Oppolzer's Camphorsultam | >98:2 | 80-95% | High stereocontrol due to rigid structure; high cost. |
While Evans oxazolidinones often provide the highest diastereoselectivities, this compound and pseudoephedrine derivatives also offer excellent stereocontrol. The choice may therefore depend on other factors such as cost, regulatory constraints, and downstream processing.
Industrial-Scale Considerations: Purification and Recycling
On a large scale, the efficiency of diastereomer separation and auxiliary recycling are paramount to economic viability.
Diastereomer Separation: Crystallization vs. Chromatography
The separation of diastereomers can be achieved through either fractional crystallization or preparative chromatography.
-
Crystallization: This is generally the more cost-effective method for large-scale production.[6][16][17] However, it requires that one diastereomer selectively crystallizes, which is not always the case. Process development to optimize crystallization conditions can be time-consuming.
-
Preparative Chromatography (e.g., HPLC, SFC): This method offers high-resolution separation but is typically more expensive due to the cost of stationary phases, solvents, and equipment.[16][18] For high-value APIs, the cost of chromatographic purification may be justified.
The decision between these two methods is a critical process development step and depends on the specific properties of the diastereomers and the overall economics of the process.
Auxiliary Recycling: A Key to Cost Reduction
The ability to recover and reuse the chiral auxiliary is a major factor in reducing the overall cost of the synthesis.
-
Evans Oxazolidinones: The auxiliary can be recovered after cleavage, often by extraction, and reused.
-
Pseudoephedrine/Pseudoephenamine: These auxiliaries can also be recovered and recycled.
-
Oppolzer's Camphorsultam: Efficient recycling protocols have been developed, with some studies demonstrating recovery yields of over 95%.[8][21][22]
-
This compound: The recyclability of the phenylglycinol backbone after cleavage of the Fmoc group and the product is a key consideration. Efficient recovery of the phenylglycinol moiety is crucial to offset the higher initial cost of the Fmoc-protected auxiliary.
The Biocatalytic Alternative: A Paradigm Shift?
Biocatalysis, the use of enzymes to perform chemical transformations, is emerging as a powerful and sustainable alternative to traditional chemical synthesis.[1][8][9][10][11][12][13] For the synthesis of chiral amines and amino alcohols, enzymes such as transaminases and amine dehydrogenases offer several potential advantages:
-
High Enantioselectivity: Enzymes often exhibit near-perfect stereocontrol.
-
Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at ambient temperature and pressure.
-
Reduced Waste: Biocatalytic processes can have a significantly lower environmental footprint.
However, the cost of the enzyme and cofactors can be a significant factor, and process optimization is required to achieve high space-time yields.[9] Techno-economic analyses have shown that for some processes, biocatalysis can be cost-competitive with or even superior to traditional chemical routes.[9]
Experimental Protocols
To provide a practical context for this analysis, a representative experimental protocol for an asymmetric alkylation using an Evans oxazolidinone is provided below. A detailed protocol for a similar transformation using this compound would follow a similar logic, with adjustments for the specific reagents and reaction conditions.
Representative Protocol: Asymmetric Alkylation using an Evans Oxazolidinone
Objective: To perform a diastereoselective alkylation of an N-acylated Evans oxazolidinone.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Acyl chloride (e.g., propionyl chloride)
-
Diisopropylethylamine (DIPEA)
-
Lithium chloride (LiCl)
-
Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve the Evans oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add DIPEA (1.2 eq).
-
Slowly add the acyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work up the reaction by quenching with saturated aqueous ammonium chloride, extracting with an organic solvent, and purifying by flash chromatography to yield the N-acylated auxiliary.
-
-
Diastereoselective Alkylation:
-
Dry LiCl by heating under vacuum before use.
-
To a solution of the N-acylated auxiliary (1.0 eq) in anhydrous THF at -78 °C, add a solution of NaHMDS (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add the alkylating agent (1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the major diastereomer by flash chromatography or recrystallization.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified diastereomer in a mixture of THF and water.
-
Cool the solution to 0 °C and add hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Separate the chiral carboxylic acid product from the recovered chiral auxiliary by extraction.
-
Conclusion and Future Outlook
The choice of a chiral auxiliary for large-scale synthesis is a complex decision with no single "best" answer.
-
This compound presents an interesting option, particularly in workflows that are integrated with peptide synthesis. Its higher initial cost necessitates efficient recycling of the phenylglycinol backbone to be economically competitive.
-
Evans oxazolidinones remain a gold standard for their high and predictable stereocontrol, with well-established protocols for their use and recycling.
-
Pseudoephedrine and its analogs offer a low-cost alternative with excellent performance, but regulatory hurdles for pseudoephedrine itself are a significant barrier for industrial use.
-
Oppolzer's camphorsultam provides high stereoselectivity but at a premium price, making its efficient recycling absolutely critical.
-
Biocatalysis is a rapidly advancing field that offers the potential for highly efficient, cost-effective, and sustainable synthesis of chiral molecules, and it should be seriously considered as an alternative to traditional auxiliary-based methods.
References
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Sullivan, A. M., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130–2134. [Link]
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Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). Communications Chemistry, 8(1), 403. [Link]
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Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2014). Journal of the American Chemical Society, 136(4), 1499-1507. [Link]
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Cost-Effective Chiral Separation by Preparative HPLC. (n.d.). YMC America. [Link]
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Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020). Molecules, 25(24), 5913. [Link]
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Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 646-651. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
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Manufacture of chiral amines using catalytic and flow processing methods. (n.d.). UKRI. [Link]
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Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. (2009). Chirality, 21(8), 745-50. [Link]
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Asymmetric synthesis of (2S)-propranolol using D-mannitol. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 333-336. [Link]
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Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. (2013). Journal of the Brazilian Chemical Society, 24(3), 406-412. [Link]
- A Comparative Guide to Chiral Separation: Classical Resolution vs.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2008). Journal of Chemical Education, 85(5), 695. [Link]
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Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. (2002). Current Opinion in Chemical Biology, 6(2), 133-142. [Link]
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ACS Catalysis. [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science. [Link]
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Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2021). Industrial & Engineering Chemistry Research, 60(4), 1765–1776. [Link]
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Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiral Science. [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis. (2020). Applied Biochemistry and Biotechnology, 192, 146–179. [Link]
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Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. (2018). ACS Omega, 3(8), 9729–9737. [Link]
- discovery and synthesis of chiral amino alcohols. (2025). BenchChem.
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). Communications Chemistry, 8(1), 403. [Link]
-
Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation. (2011). Chemistry, 17(51), 14380-4. [Link]
-
Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. (2013). Journal of the Brazilian Chemical Society, 24(3). [Link]
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis. (2025). BenchChem.
-
Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. (2019). Journal of the American Chemical Society, 141(38), 15048–15053. [Link]
-
Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
-
Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. (2008). Chirality, 20(5), 654-66. [Link]
- A Technical Guide to Chiral Auxiliaries in Organic Synthesis. (2025). BenchChem.
-
Camphorsultam. (n.d.). Wikipedia. [Link]
-
The Cost of Drug Manufacturing in the Pharmaceutical Industry. (2023). Paul R Palmer. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]
-
Evans' original oxazolidinone auxiliary‐based asymmetric methodology. (2018). Organic Process Research & Development. [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis. (2020). Applied Biochemistry and Biotechnology. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). Organic Process Research & Development, 23(7), 1482–1487. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7591. [Link]
-
Advancing Chiral Chemistry in Pharmaceutical Synthesis. (2017). Pharmaceutical Technology. [Link]
-
One Pot Asymmetric Synthesis of (R)‐Phenylglycinol from Racemic Styrene Oxide via Cascade Biocatalysis. (2020). ChemCatChem. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. (2003). L'actualité chimique. [Link]
-
Photoinduced Asymmetric Alkylation of Glycine. (2025). ResearchGate. [Link]
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. (2025). ResearchGate. [Link]
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- 8. researchgate.net [researchgate.net]
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- 22. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fmoc-L-phenylglycinol Performance Across Common Solid-Phase Synthesis Resins
For researchers, chemists, and professionals in drug development, the strategic selection of a solid support resin is a critical determinant for the successful solid-phase peptide synthesis (SPPS) of molecules incorporating non-standard amino acids. Fmoc-L-phenylglycinol, a valuable building block in medicinal chemistry, presents a unique set of challenges, most notably its susceptibility to racemization. This guide provides an in-depth comparison of the performance of this compound with three widely used resin types: Wang resin, Rink amide resin, and 2-chlorotrityl chloride (2-CTC) resin. The following analysis is grounded in established principles of SPPS and supported by experimental insights to empower you in making informed decisions for your synthetic strategy.
The Critical Challenge: Phenylglycine Racemization
The primary obstacle in the incorporation of this compound is the heightened propensity of its α-proton to be abstracted under basic conditions, leading to epimerization. This is particularly problematic during the crucial coupling step.[1][2][3] Studies have demonstrated that the base-catalyzed coupling of Fmoc-phenylglycine is the critical step for racemization.[1][2] Therefore, the choice of coupling reagents and the base is paramount to maintaining stereochemical integrity. For the purposes of the protocols outlined in this guide, we will incorporate the use of coupling agents and bases known to minimize racemization, such as DEPBT or COMU in combination with a hindered base like 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA).[1][2]
Comparative Analysis of Resin Performance
The choice of resin dictates the C-terminal functionality of the cleaved peptide and influences the overall synthetic outcome. Here, we compare the performance of this compound with Wang, Rink amide, and 2-CTC resins.
| Parameter | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| C-Terminal Functionality | Carboxylic Acid | Amide | Carboxylic Acid (under mild cleavage) |
| Typical Loading Efficiency | Moderate to High | Moderate to High | High |
| Racemization Risk | Moderate | Moderate | Low |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA) | Strong Acid (e.g., 95% TFA) | Very Mild Acid (e.g., 1% TFA in DCM) |
| Key Advantages | Cost-effective, widely used for C-terminal acids.[4][5] | Direct synthesis of C-terminal amides.[6][7] | Synthesis of fully protected fragments, minimal racemization during loading.[8][9] |
| Key Disadvantages | Strong acid cleavage can be harsh on sensitive peptides. | Strong acid cleavage. | Sensitive to moisture, requires careful handling.[9] |
In-Depth Resin Profiles and Experimental Protocols
Wang Resin: The Workhorse for C-Terminal Acids
Wang resin is a polystyrene-based support functionalized with a 4-hydroxymethylphenoxymethyl linker, designed to yield a C-terminal carboxylic acid upon cleavage with strong acid.[4][5]
Causality Behind Experimental Choices: The esterification of this compound onto Wang resin is typically achieved through carbodiimide activation in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[4] However, to mitigate the risk of racemization, a more controlled activation method is recommended.
Caption: Chemical structure of the Wang resin linker.
Experimental Protocol: Loading this compound onto Wang Resin
-
Resin Swelling: Swell 1 g of Wang resin (e.g., 1.0 mmol/g substitution) in 10 mL of dichloromethane (DCM) for 30 minutes, followed by 10 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate flask, dissolve this compound (3 equivalents to resin substitution), 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (3 eq.), and 2,4,6-trimethylpyridine (TMP) (6 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: After the coupling, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 1 hour.
-
Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.
-
Quantification: Determine the loading capacity by spectrophotometric analysis of the Fmoc group cleaved from a small, accurately weighed sample of the dried resin.[10][11]
Rink Amide Resin: The Direct Route to C-Terminal Amides
Rink amide resin is the go-to solid support for the direct synthesis of peptide amides.[6][7] The linker is designed to release a C-terminal amide upon strong acid cleavage.
Causality Behind Experimental Choices: The loading of the first amino acid onto Rink amide resin involves the formation of an amide bond. Standard coupling protocols are generally effective. However, given the sensitivity of this compound, a coupling cocktail that minimizes base-catalyzed side reactions is crucial.
Caption: Simplified structure of the Rink amide resin.
Experimental Protocol: Loading this compound onto Rink Amide Resin
-
Resin Swelling and Fmoc Deprotection: Swell 1 g of Fmoc-Rink amide resin (e.g., 0.6 mmol/g substitution) in 10 mL of DMF for 1 hour. Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group, then wash thoroughly with DMF (5 x 10 mL).
-
Amino Acid Activation: In a separate flask, dissolve this compound (3 eq. to resin substitution), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (3 eq.), and diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Capping (Optional but Recommended): Cap any unreacted amino groups with a solution of acetic anhydride and pyridine in DMF as described for Wang resin.
-
Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.
-
Quantification: Determine the loading using the spectrophotometric Fmoc cleavage method.[10][11]
2-Chlorotrityl Chloride (2-CTC) Resin: The Mild Approach for Protected Fragments
The 2-CTC resin is highly acid-labile, allowing for the cleavage of the peptide from the resin under very mild acidic conditions.[8][9] This feature is particularly advantageous for synthesizing fully protected peptide fragments and for minimizing racemization of sensitive residues like phenylglycinol during loading.
Causality Behind Experimental Choices: The loading mechanism on 2-CTC resin does not involve activation of the amino acid's carboxyl group. Instead, the carboxylate of the Fmoc-amino acid displaces the chloride on the trityl linker in the presence of a hindered base.[9] This activation-free attachment significantly reduces the risk of racemization.
Caption: Chemical structure of the 2-chlorotrityl chloride resin.
Experimental Protocol: Loading this compound onto 2-CTC Resin
-
Resin Swelling: Swell 1 g of 2-CTC resin (e.g., 1.2 mmol/g substitution) in 10 mL of DCM for 30 minutes in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Amino Acid Solution Preparation: In a separate dry flask, dissolve this compound (1.5 eq. to resin substitution) in DCM. Add DIPEA (3.0 eq.).
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Capping: To quench any unreacted chlorotrityl groups, add 1 mL of methanol to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Quantification: Determine the loading using the standard Fmoc cleavage and spectrophotometric method.[10][11]
Experimental Workflow Overview
Sources
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- 2. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
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- 10. peptide.com [peptide.com]
- 11. peptideweb.com [peptideweb.com]
A Comparative Guide to Cleavage Cocktails for Peptides Containing Fmoc-L-Phenylglycinol
For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the incorporation of non-standard amino acids like Fmoc-L-phenylglycinol presents unique challenges that extend through the final cleavage and deprotection steps. The distinct structural features of L-phenylglycinol, namely its bulky phenyl group and the secondary hydroxyl moiety, necessitate a careful selection of the cleavage cocktail to ensure high purity and yield of the target peptide. This guide provides a comparative analysis of various cleavage cocktails, offering insights into their mechanisms and providing experimental frameworks to determine the optimal conditions for your specific peptide.
The Challenge of Cleaving Phenylglycinol-Containing Peptides
The integration of this compound into a peptide sequence introduces complexities not typically encountered with standard proteinogenic amino acids. Understanding these challenges is paramount to selecting an appropriate cleavage strategy.
-
Steric Hindrance: The bulky phenyl group of phenylglycinol can create a sterically hindered environment around the peptide backbone and the linkage to the solid support. This can impede the access of the cleavage reagent, trifluoroacetic acid (TFA), potentially leading to incomplete cleavage and lower yields.[1] Peptides with bulky C-terminal residues are often categorized as "difficult sequences."[2]
-
Potential for Side Reactions: The secondary hydroxyl group on the phenylglycinol residue is a potential site for unwanted side reactions during the strongly acidic conditions of cleavage. Although not as reactive as the thiol group of cysteine, it can be susceptible to modifications such as esterification or dehydration, particularly with prolonged exposure to strong acids.
-
On-Resin Aggregation: Peptides containing multiple hydrophobic or bulky residues are prone to aggregation on the solid support.[1] This can further limit the accessibility of the cleavage cocktail to all peptide chains, resulting in a significant decrease in the final yield of the desired full-length peptide.
Comparative Analysis of Cleavage Cocktails
The final step in solid-phase peptide synthesis (SPPS) involves the cleavage of the peptide from the resin and the removal of side-chain protecting groups, typically achieved with a TFA-based cleavage cocktail.[3] The composition of this cocktail, particularly the choice and concentration of scavengers, is critical for minimizing side reactions and maximizing the purity of the crude peptide.[4]
Below is a comparative overview of commonly used cleavage cocktails and their suitability for peptides containing this compound.
| Cleavage Cocktail (Reagent) | Composition (v/v) | Key Scavengers & Their Roles | Suitability for Phenylglycinol-Containing Peptides | Potential Drawbacks |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | TIS: Reduces scavenged carbocations. H₂O: A general scavenger. | A good starting point for simple peptides. The efficacy may be reduced if significant steric hindrance is present. | May not be sufficient to prevent all side reactions, especially with prolonged cleavage times. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol: Scavenges carbocations. Thioanisole: A soft scavenger, effective for protecting tryptophan and methionine. EDT: A potent reducing agent and scavenger. | Recommended for complex peptides with multiple sensitive residues. The strong scavenger cocktail can help mitigate potential side reactions involving the hydroxyl group.[5][6] | The presence of multiple, odorous scavengers can complicate workup and purification. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Phenol & TIS: A combination of a soft and a reducing scavenger. | A good "odorless" alternative to Reagent K. Suitable for peptides where tryptophan and methionine are absent.[5] | May be less effective than Reagent K for very sensitive sequences. |
| TFA/DCM/TIS | 50% TFA, 48% Dichloromethane (DCM), 2% TIS | TIS: As above. DCM: Swells the resin, potentially improving cleavage efficiency for sterically hindered peptides. | The inclusion of DCM can improve the swelling of the polystyrene resin, enhancing the accessibility of the cleavage reagents to the peptide-resin linkage. This is particularly beneficial for bulky residues like phenylglycinol. | Requires careful handling due to the volatility of DCM. |
Experimental Protocols for Comparative Study
To empirically determine the optimal cleavage cocktail for your specific this compound-containing peptide, a systematic comparison is recommended.
Workflow for Comparative Cleavage Cocktail Analysis
Caption: Workflow for comparing cleavage cocktails.
Step-by-Step Experimental Protocol
-
Peptide-Resin Preparation:
-
Synthesize your this compound-containing peptide on a suitable solid support (e.g., Wang or Rink Amide resin) using standard Fmoc-SPPS protocols.
-
After the final Fmoc deprotection, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Divide the dried peptide-resin into equal aliquots for treatment with different cleavage cocktails.
-
-
Cleavage Procedure (to be performed for each cocktail):
-
To one aliquot of the peptide-resin (e.g., 50 mg), add the chosen cleavage cocktail (2 mL).
-
Gently agitate the mixture at room temperature for 2-4 hours. A trial with a shorter time (e.g., 2 hours) and a longer time (e.g., 4 hours) can provide insights into the kinetics of cleavage and potential for side reactions.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail (0.5 mL) and then with neat TFA (0.5 mL). Combine all filtrates.
-
-
Peptide Precipitation and Isolation:
-
Concentrate the combined filtrate under a gentle stream of nitrogen gas.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Confirm the identity of the major peak as the desired product and identify any major impurities by mass spectrometry (MS).[7]
-
Visualizing Potential Side Reactions
The primary concern during the cleavage of peptides containing hydroxyl groups is the potential for side reactions initiated by carbocations generated from the cleavage of protecting groups.
Caption: Potential side reaction during cleavage.
Conclusion and Recommendations
The successful cleavage of peptides containing this compound hinges on a well-chosen cleavage cocktail that can overcome steric hindrance and prevent side reactions. While a standard TFA/TIS/H₂O cocktail may suffice for shorter, less complex peptides, the use of a more robust cocktail containing additional scavengers like phenol (Reagent B) or a resin-swelling solvent like DCM is highly recommended, especially for longer or more hydrophobic sequences.
Ultimately, the optimal cleavage strategy is peptide-dependent. Therefore, conducting a small-scale comparative study as outlined in this guide will provide the most reliable data to guide your cleavage protocol, ensuring the highest possible purity and yield of your valuable synthetic peptide.
References
-
Aapptec. Cleavage Cocktails; Reagent B. Aapptec Peptides. Accessed January 17, 2026. [Link]
- Ahlgren, N., et al. (2015). Cleavage of synthetic peptides.
-
Merck Millipore. (2011). Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Accessed January 17, 2026. [Link]
-
Carrer, A., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(48), 12259-12270. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(11), 1436-1443. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
Chen, S. T., et al. (1992). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 39(6), 655-663. [Link]
-
Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346-6349. [Link]
-
Derksen, D. J., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(4), 843-851. [Link]
-
Coin, I., et al. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.7. [Link]
-
Burlina, F., et al. (2018). Solid-Phase Synthesis of C-Terminal Modified Peptides. Methods in Molecular Biology, 1787, 1-19. [Link]
-
Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68. [Link]
-
Muzaffar-ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Sciences and Research, 9(8), 3115-3123. [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? [Link]
-
Shomu's Biology. (2013, October 20). The Peptide Bond: Formation and Cleavage [Video]. YouTube. [Link]
-
Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Aryl Hydrazide Linker. Journal of Organic Chemistry, 68(14), 5443-5449. [Link]
-
L'Abbé, G., et al. (1999). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Research, 54(4), 302-308. [Link]
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]
-
Gáspári, Z., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Watanabe, R., et al. (2022). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. Pharmaceutics, 14(6), 1157. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-L-phenylglycinol
This guide provides a detailed, procedural framework for the safe and compliant disposal of Fmoc-L-phenylglycinol and its associated waste streams. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the synthesis of novel compounds to their entire lifecycle, including disposal. This document is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in your laboratory operations.
Part 1: Core Principles and Hazard Assessment
While some Safety Data Sheets (SDS) may classify this compound as not hazardous under specific regulations like Regulation (EC) No. 1272/2008, this classification can be misleading in a laboratory context.[1] The foundational principle of modern laboratory safety is to treat all chemical reagents and the waste they generate with a high degree of caution. Laboratory waste management programs, governed by regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), often have stricter requirements than those for transportation or general handling.[2][3]
The primary directive for the disposal of this compound is to treat it, along with any contaminated materials and waste streams from its use, as hazardous chemical waste.[4] Never dispose of this compound or its related waste down the drain or in the regular trash.[4][5] The rationale is twofold:
-
Regulatory Compliance: Institutional and local regulations mandate that laboratory chemical waste be managed through a licensed hazardous waste program.[6]
-
Risk Mitigation: The true hazard often lies not in the pure compound itself, but in the solvents and reagents used with it. During solid-phase peptide synthesis (SPPS), this compound is used with polar aprotic solvents (e.g., DMF), and its Fmoc protecting group is cleaved using bases like piperidine.[7][8] These resulting liquid waste streams are unequivocally hazardous.
Part 2: Waste Stream Management and Disposal Protocols
Proper disposal begins with meticulous segregation at the point of generation.[9][10] This practice, known as satellite accumulation, prevents dangerous reactions between incompatible chemicals and ensures that each waste stream is handled by the appropriate disposal pathway.[11][12]
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical that is no longer needed.
Methodology:
-
Segregation: Do not mix solid this compound with any other chemical waste.[4]
-
Packaging: Keep the solid waste in its original container if possible, ensuring the container is in good condition and securely sealed. If the original container is compromised, transfer the waste to a new, compatible container (e.g., a wide-mouth HDPE bottle for solids).
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[13] The label must also include the full chemical name ("this compound") and the accumulation start date.[12]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[9][11] This area should be at or near the point of generation and under the control of laboratory personnel.[3]
-
Collection: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[14]
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into contact with this compound.
Methodology:
-
Collection: Place all contaminated solid waste into a designated, durable, leak-proof container, such as a lined cardboard box or a dedicated plastic drum.[15]
-
Labeling: Label the container "HAZARDOUS WASTE - SOLID LAB DEBRIS ". List the chemical contaminants (e.g., "Solid waste contaminated with this compound").[15]
-
Storage and Disposal: Store the container in the SAA and manage it through your institution's hazardous waste program.[15]
Protocol 3: Disposal of Liquid Waste Streams
This is the most critical waste stream, typically generated during the Fmoc deprotection step of SPPS.[16] This waste contains solvents like DMF and the piperidine-dibenzofulvene adduct, making it a hazardous mixture.[7]
Methodology:
-
Collection: Collect all liquid waste—including reaction mixtures, wash solvents, and deprotection solutions—in a dedicated, sealed, and chemically compatible container (e.g., a solvent-safe plastic or glass carboy).[4] Do not overfill containers; leave at least 10% headspace for expansion.[6][9]
-
Segregation: It is critical to segregate halogenated and non-halogenated solvent waste if required by your institution's disposal program. Do not mix acidic waste (e.g., from peptide cleavage with TFA) with solvent waste.[10]
-
Labeling: Clearly label the container with "HAZARDOUS WASTE " and list all chemical constituents with their approximate percentages (e.g., "DMF: ~80%", "Piperidine: ~20%", "this compound byproducts").[9][15]
-
Storage: Keep the container tightly sealed and stored in a designated SAA, preferably within secondary containment (such as a spill tray) to mitigate leaks.[6][17]
-
Disposal: Arrange for collection and disposal through your institution's certified hazardous waste management program.[15]
Part 3: Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to ensure personnel safety.
Methodology:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, conduct cleanup within a chemical fume hood.[4]
-
Containment: For small dry spills, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[1][18] For liquid spills, use a chemical spill kit with appropriate absorbents.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[15]
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined above.[15]
Part 4: Data and Workflow Visualization
Waste Stream Management Summary
| Waste Type | Recommended Container | Labeling Requirements | Disposal Path |
| Unused/Expired Solid | Original or new, sealed, compatible container (e.g., HDPE bottle) | "HAZARDOUS WASTE", Full Chemical Name, Accumulation Date | Institutional EHS / Licensed Contractor |
| Contaminated Solid Debris | Lined, sealed box or plastic drum | "HAZARDOUS WASTE - SOLID LAB DEBRIS", List of Contaminants | Institutional EHS / Licensed Contractor |
| SPPS Liquid Waste (Non-halogenated) | Solvent-safe carboy (HDPE or glass) | "HAZARDOUS WASTE", Full list of components and percentages | Institutional EHS / Licensed Contractor |
| Spill Cleanup Materials | Sealed, compatible container | "HAZARDOUS WASTE - SPILL DEBRIS", List of Contaminants | Institutional EHS / Licensed Contractor |
This compound Waste Segregation Workflow
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-phenylglycinol
As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Fmoc-L-phenylglycinol, a key building block in peptide synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
While a specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, we can infer its potential hazards from structurally similar Fmoc-protected amino acids. These compounds are typically fine, white powders.[1] The primary risks associated with handling such powders include:
-
Inhalation: Fine dust can be easily aerosolized and inhaled, potentially causing respiratory tract irritation.[2]
-
Dermal Contact: The compound may cause skin irritation upon contact. Prolonged exposure or absorption through the skin is a potential route of entry.
-
Eye Contact: Direct contact with the eyes is likely to cause serious irritation.
It is crucial to note that occupational exposure limits (e.g., OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound, which underscores the importance of minimizing exposure through engineering controls and appropriate personal protective equipment (PPE).[3]
Core Protective Measures: Your First Line of Defense
The foundation of safe handling lies in a multi-layered approach to PPE. The following table summarizes the essential equipment for handling this compound in a standard laboratory setting.
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting | Safety Goggles, Nitrile Gloves, Laboratory Coat, N95 Respirator (if not in a fume hood) | Highest risk of dust generation. Goggles protect against airborne particles. Gloves and lab coat prevent skin contact. A respirator minimizes inhalation risk. |
| Solution Preparation | Safety Goggles, Nitrile Gloves, Laboratory Coat | Lower risk of aerosolization, but splashing is possible. Goggles protect from splashes. Gloves and lab coat prevent skin contact with the dissolved compound. |
| General Handling | Safety Glasses with Side Shields, Nitrile Gloves, Laboratory Coat | Minimum required PPE for any task involving the compound to protect against incidental contact. |
Detailed PPE Specifications and Procedural Guidance
Simply wearing PPE is not enough; selecting the correct type and using it properly is paramount.
Eye and Face Protection
-
Standard Operations: At a minimum, safety glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards should be worn.[1][4]
-
High-Risk Operations: When weighing the powder outside of a certified chemical fume hood or when there is a significant risk of splashing, chemical safety goggles are required for a complete seal around the eyes.[5]
Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.[6] Employ proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7] Contaminated gloves should be disposed of as hazardous waste.[6]
-
Laboratory Coat: A standard laboratory coat is mandatory to protect skin and personal clothing from contamination.[3] For large-scale operations, a chemical-resistant apron or suit may be warranted.
Respiratory Protection
The primary engineering control for preventing inhalation of this compound dust is to handle the solid material within a certified chemical fume hood.[8] This provides adequate local exhaust ventilation to keep airborne concentrations low.[3]
-
When a Respirator is Necessary: If handling outside of a fume hood is unavoidable, a NIOSH-approved N95 or higher-rated particulate respirator is required.[9] All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with the OSHA Respiratory Standard.[9] Surgical masks are not a substitute and offer little to no protection from chemical dusts.[9]
Operational and Disposal Plans: A Complete Workflow
A comprehensive safety plan extends from the moment a chemical is received to its final disposal. The following workflow diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Spill Management
In the event of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, sealed container for disposal.[7] For larger spills, evacuate the area and consult your institution's emergency procedures.
Disposal Protocol
-
Solid Waste: Unused or expired this compound, as well as contaminated items like weigh boats, gloves, and wipes, should be disposed of as hazardous chemical waste.[10]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not pour this waste down the drain.[6]
-
Final Disposal: All waste must be disposed of through a licensed disposal company, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[6][10]
By integrating these expert-validated protocols into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
AAPPTec, LLC. MSDS DBU201 Boc-D-Phenylglycinol.pdf. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - (S)-(+)-2-Phenylglycinol. Available at: [Link]
-
American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Available at: [Link]
-
American Chemistry Council. Protective Equipment. Available at: [Link]
-
PubChem. Fmoc-Gly-OH. National Institutes of Health. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]
-
CEM Corporation. SAFETY DATA SHEET - FMOC-Glycine. (2020). Available at: [Link]
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- 2. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
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- 7. cdhfinechemical.com [cdhfinechemical.com]
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- 9. pppmag.com [pppmag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
